1,19-Eicosadiene
Description
Structure
2D Structure
Properties
IUPAC Name |
icosa-1,19-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38/c1-3-5-7-9-11-13-15-17-19-20-18-16-14-12-10-8-6-4-2/h3-4H,1-2,5-20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJFCAXSGQLCKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCCCCCCCCCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70333872 | |
| Record name | 1,19-Eicosadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70333872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14811-95-1 | |
| Record name | 1,19-Eicosadiene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014811951 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,19-Eicosadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70333872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,19-EICOSADIENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8MZ9N8W9QS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1,19-Eicosadiene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1,19-eicosadiene, a long-chain diene with applications in various fields of chemical research and materials science. The document details a robust synthetic methodology, presents key quantitative data in a structured format, and includes a visualization of the reaction pathway.
Introduction
This compound is a C20 linear diene with terminal double bonds, making it a valuable bifunctional molecule for polymerization, cross-linking, and the synthesis of complex long-chain compounds. Its synthesis can be approached through several methods, including Kolbe electrolysis, Grignard coupling reactions, and acyclic diene metathesis (ADMET). This guide focuses on the Acyclic Diene Metathesis (ADMET) of 1-decene, a modern and efficient method that offers high selectivity and functional group tolerance.
Synthetic Methodology: Acyclic Diene Metathesis (ADMET)
The self-metathesis of terminal olefins, such as 1-decene, provides a direct and atom-economical route to the synthesis of symmetrical long-chain dienes like this compound. This reaction is catalyzed by ruthenium-based complexes, commonly known as Grubbs catalysts. The reaction proceeds through the formation of a metal-carbene intermediate, which then undergoes a series of [2+2] cycloadditions and cycloreversions, leading to the formation of the desired dimer and the release of ethylene gas. The removal of ethylene is crucial as it drives the reaction equilibrium towards the product.
Reaction Pathway
The synthesis of this compound via the self-metathesis of 1-decene can be visualized as follows:
Caption: Synthesis of this compound via ADMET of 1-Decene.
Experimental Protocols
The following is a representative experimental protocol for the synthesis of this compound via acyclic diene metathesis of 1-decene.
Materials:
-
1-Decene (purified by distillation over sodium)
-
Grubbs 2nd Generation Catalyst ([1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium)
-
Anhydrous toluene
-
Argon gas supply
-
Standard Schlenk line and glassware
Procedure:
-
Reaction Setup: A Schlenk flask equipped with a magnetic stir bar and a reflux condenser is dried under vacuum and backfilled with argon.
-
Charging the Flask: Anhydrous toluene and freshly distilled 1-decene are added to the flask via syringe under a positive pressure of argon.
-
Catalyst Addition: The Grubbs 2nd Generation Catalyst is added to the reaction mixture under a stream of argon. The flask is then fitted with a gas outlet adapter connected to a bubbler to monitor ethylene evolution.
-
Reaction Conditions: The reaction mixture is heated to the desired temperature (typically 40-60 °C) and stirred vigorously. The reaction is monitored by observing the evolution of ethylene gas. To drive the reaction to completion, a slow stream of argon can be passed through the solution to facilitate the removal of ethylene.
-
Reaction Quenching and Workup: Upon completion (as determined by GC-MS analysis), the reaction is cooled to room temperature and quenched by the addition of ethyl vinyl ether. The solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to yield pure this compound.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of this compound via ADMET.
| Parameter | Value |
| Starting Material | 1-Decene |
| Catalyst | Grubbs 2nd Generation Catalyst |
| Catalyst Loading | 0.1 - 1.0 mol% |
| Solvent | Toluene (anhydrous) |
| Reaction Temperature | 40 - 60 °C |
| Reaction Time | 4 - 12 hours |
| Yield | 70 - 90% |
| Purity (after column) | >98% |
| Characterization Data | ¹H NMR (CDCl₃, δ): 5.81 (m, 2H), 4.95 (m, 4H), 2.04 (q, 4H), 1.27 (br s, 28H).¹³C NMR (CDCl₃, δ): 139.2, 114.1, 33.8, 29.6, 29.5, 29.1, 28.9. |
Logical Workflow for Synthesis and Analysis
The overall workflow for the synthesis and analysis of this compound is depicted below.
A Technical Guide to the Natural Sources of 1,19-Eicosadiene for Researchers and Drug Development Professionals
An in-depth exploration of the botanical and microbial origins of the long-chain diene, 1,19-Eicosadiene, this guide provides a technical overview of its natural sources, quantitative abundance, experimental protocols for its isolation and analysis, and a proposed biosynthetic pathway.
Introduction
This compound (C₂₀H₃₈) is a long-chain, non-conjugated diene that has been identified in a variety of natural sources, ranging from terrestrial plants to marine organisms and microbial cultures. Its presence in these organisms suggests potential roles in lipid metabolism and chemical signaling. For researchers in drug development and natural product chemistry, understanding the natural origins and biosynthesis of this compound is crucial for exploring its potential applications. This technical guide synthesizes the current knowledge on the natural sources of this compound, providing quantitative data where available, detailed experimental methodologies for its study, and a visualization of its likely biosynthetic pathway.
Natural Sources and Quantitative Data
This compound has been reported in several plant species. While its presence is noted in various studies, quantitative data remains limited for many sources. The primary method for the identification and quantification of this volatile compound is Gas Chromatography-Mass Spectrometry (GC-MS).
| Natural Source | Plant Part | Percentage/Concentration | Reference |
| Cassia alata (Candle Bush) | Leaves (n-hexane extract) | 5.15% | [1] |
| Oryza sativa (Rice) | - | Data not available | [2] |
| Paronychia kapela | - | Data not available | [2] |
| Juglans regia L. (Walnut) | Husks (non-polar extracts) | Data not available |
Note: The table will be updated as more quantitative data becomes available.
Experimental Protocols
The following section outlines a detailed methodology for the extraction and analysis of this compound from plant materials, based on established protocols for long-chain hydrocarbon analysis.
Sample Preparation and Extraction
A representative protocol for the extraction of this compound from plant leaves, such as Cassia alata, is as follows:
-
Drying: Freshly collected plant material (e.g., leaves) is air-dried or oven-dried at a low temperature (e.g., 40-50°C) to remove moisture.
-
Grinding: The dried material is ground into a fine powder to increase the surface area for extraction.
-
Solvent Extraction: A non-polar solvent such as n-hexane is used for the extraction. A known weight of the powdered plant material is subjected to extraction, typically using a Soxhlet apparatus or maceration with shaking for an extended period (e.g., 24-72 hours).
-
Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The solvent is then evaporated under reduced pressure using a rotary evaporator to obtain a concentrated crude extract.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The identification and quantification of this compound in the extract are performed using GC-MS.
-
Instrumentation: A GC-MS system equipped with a capillary column suitable for hydrocarbon analysis (e.g., DB-5ms or similar) is used.
-
GC Conditions:
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: Typically set around 250°C.
-
Oven Temperature Program: A temperature gradient is employed to separate the components of the extract. A typical program might start at a lower temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280-300°C) at a specific rate (e.g., 5-10°C/min).
-
Injection Mode: Split or splitless injection can be used depending on the concentration of the analyte.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: A scan range of m/z 40-500 is typical for identifying hydrocarbon fragments.
-
Ion Source Temperature: Maintained at approximately 200-230°C.
-
-
Identification: The identification of this compound is achieved by comparing its mass spectrum and retention time with that of a known standard and by matching the fragmentation pattern with spectral libraries (e.g., NIST).
-
Quantification: The percentage of this compound in the extract is determined by calculating the peak area of the compound relative to the total peak area of all identified compounds in the chromatogram.
Biosynthetic Pathway
The biosynthesis of long-chain unsaturated hydrocarbons like this compound in plants is believed to originate from fatty acid metabolism. While a specific pathway for this compound has not been definitively elucidated, a plausible route involves the elongation of fatty acid precursors followed by modifications such as desaturation and decarboxylation.
References
In-Depth Technical Guide on the Biological Activity of 1,19-Eicosadiene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,19-Eicosadiene is a naturally occurring long-chain diene hydrocarbon found in various plant species. While research into its specific biological activities is not extensive, existing evidence points towards its potential as an insect kairomone and suggests possible antimicrobial properties through membrane disruption. This technical guide synthesizes the current knowledge on the biological activities of this compound, presenting available data, outlining experimental methodologies, and visualizing putative mechanisms of action. This document aims to provide a comprehensive resource for researchers and professionals in drug development and related fields, highlighting both what is known and the significant gaps in the current understanding of this compound's biological profile.
Chemical and Physical Properties
This compound is a linear hydrocarbon chain with 20 carbon atoms and two terminal double bonds. Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₈ | [1][2] |
| Molecular Weight | 278.52 g/mol | [1][2] |
| CAS Number | 14811-95-1 | [1][2] |
| IUPAC Name | icosa-1,19-diene | [1] |
| Boiling Point | 348.7°C at 760 mmHg | [2] |
| Density | 0.798 g/cm³ | [2] |
| Flash Point | 145.5°C | [2] |
| Melting Point | 24.5°C | [2] |
Known Biological Activities
Kairomonal Activity in Zeugodacus cucurbitae (Melon Fly)
This compound has been identified as a kairomonal compound that attracts the melon fly, Zeugodacus cucurbitae, a significant agricultural pest. Kairomones are semiochemicals emitted by one species that mediate an interaction which is adaptively favorable to a receiving species. In this case, this compound present in host plants guides the melon fly to suitable sites for feeding and oviposition.
Quantitative Data:
| Organism | Bioassay Type | Observed Effect | Reference |
| Zeugodacus cucurbitae | Y-tube olfactometer | Attraction to host plant volatiles containing this compound | [3][4] |
Experimental Protocol: Y-Tube Olfactometer Bioassay
This bioassay is a standard method for studying insect olfactory responses to volatile compounds.
Objective: To determine the behavioral response (attraction or repulsion) of Zeugodacus cucurbitae to this compound.
Materials:
-
Y-tube olfactometer
-
Air pump and flow meters
-
Charcoal-filtered, humidified air
-
Test chambers for odor sources
-
Adult melon flies (Zeugodacus cucurbitae), separated by sex and age, and starved for a defined period before the assay.
-
Pure this compound
-
Solvent control (e.g., hexane)
Methodology:
-
A stream of purified and humidified air is passed through the two arms of the Y-tube olfactometer at a constant flow rate.
-
The test compound (this compound dissolved in a solvent) is placed on a filter paper in one of the odor chambers connected to one arm of the olfactometer.
-
The solvent alone is placed in the other odor chamber as a control.
-
A single melon fly is introduced at the base of the Y-tube and is given a set amount of time to choose between the two arms.
-
A choice is recorded when the fly moves a certain distance into one of the arms and remains there for a specified duration.
-
The olfactometer is cleaned thoroughly between trials, and the position of the treatment and control arms are alternated to avoid positional bias.
-
The number of flies choosing the treatment arm versus the control arm is recorded and statistically analyzed (e.g., using a Chi-squared test).
Experimental Workflow for Y-Tube Olfactometer Bioassay
Workflow for a typical Y-tube olfactometer experiment.
Antimicrobial and Antifungal Activity (Putative)
While no studies have directly reported the antimicrobial or antifungal activity of this compound with specific MIC (Minimum Inhibitory Concentration) or IC50 (half-maximal inhibitory concentration) values, long-chain hydrocarbons are known to possess such properties. The proposed mechanism of action is the disruption of the microbial cell membrane.
General Insights from Related Compounds:
-
Long-chain fatty alcohols (C7-C10) have demonstrated antimycobacterial activity, with their efficacy attributed to damaging the cell envelope.[5]
-
The presence of a terminal double bond in some long-chain alcohols can potentiate their antimycobacterial activity, suggesting that the unsaturation in this compound could be important for any potential antimicrobial effects.[5]
-
Various fungi are capable of assimilating alkanes and alkenes as a carbon source, which might imply a degree of tolerance in some species.[6]
Quantitative Data:
No specific MIC or IC50 values for this compound have been found in the reviewed literature. The table below is therefore based on the general activity of related long-chain hydrocarbons.
| Organism Class | Activity Type | Putative Mechanism | Reference (for related compounds) |
| Bacteria | Bacteriostatic/Bactericidal | Membrane Disruption | [5][7] |
| Fungi | Fungistatic/Fungicidal | Membrane Disruption | [6][8] |
Experimental Protocol: Broth Microdilution for MIC Determination
This is a standard method to determine the minimum inhibitory concentration of a compound against a specific microorganism.
Objective: To determine the MIC of this compound against a panel of bacteria and fungi.
Materials:
-
Pure this compound
-
A suitable solvent (e.g., DMSO) and emulsifying agent if necessary, due to the hydrophobic nature of the compound.
-
Sterile 96-well microtiter plates
-
Bacterial or fungal strains of interest
-
Appropriate sterile liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
Spectrophotometer or microplate reader
Methodology:
-
A serial two-fold dilution of this compound is prepared in the growth medium in the wells of a 96-well plate.
-
A standardized inoculum of the test microorganism is added to each well.
-
Positive (microorganism in medium without the test compound) and negative (medium only) controls are included.
-
The plates are incubated under appropriate conditions (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
The MIC is determined as the lowest concentration of this compound that visibly inhibits the growth of the microorganism, often confirmed by measuring the optical density at 600 nm.
Logical Flow for Antimicrobial Activity Assessment
Logical progression for investigating antimicrobial properties.
Effect on Cell Membrane Fluidity (Hypothesized)
As a long-chain hydrocarbon, it is hypothesized that this compound can intercalate into the lipid bilayer of cell membranes, thereby altering their fluidity and function. This disruption is believed to be the basis for its potential antimicrobial properties.
Quantitative Data:
No experimental data on the effect of this compound on membrane fluidity was found in the literature.
Experimental Protocol: Laurdan Generalized Polarization (GP) Assay
This fluorescence-based assay is a common method to assess changes in membrane fluidity.
Objective: To quantify the effect of this compound on the fluidity of model lipid membranes (liposomes) or live cells.
Materials:
-
Laurdan (fluorescent probe)
-
Pure this compound
-
Liposomes of a defined lipid composition (e.g., POPC) or a suspension of live cells (e.g., bacteria or yeast)
-
Fluorometer or a fluorescence plate reader capable of measuring emission at two wavelengths.
Methodology:
-
Liposomes or cells are incubated with Laurdan, which incorporates into the lipid membranes.
-
The Laurdan-labeled liposomes or cells are then treated with different concentrations of this compound.
-
The fluorescence emission intensity is measured at two wavelengths (typically ~440 nm for the gel phase and ~490 nm for the liquid-crystalline phase) with an excitation wavelength of ~350 nm.
-
The Generalized Polarization (GP) value is calculated using the following formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀)
-
A decrease in the GP value indicates an increase in membrane fluidity, while an increase in GP suggests a more rigid membrane.
Signaling Pathway of Membrane Disruption
Hypothesized mechanism of this compound-induced membrane disruption.
Other Potential Biological Activities
Currently, there is no available data in the scientific literature regarding the cytotoxic, anti-inflammatory, or other pharmacological activities of this compound.
Summary and Future Directions
This compound is a long-chain hydrocarbon with documented kairomonal activity for the melon fly, Zeugodacus cucurbitae. While its chemical structure suggests potential antimicrobial and membrane-disrupting properties, these activities have not yet been experimentally quantified. The lack of specific data, such as MIC or IC50 values, represents a significant knowledge gap.
Future research should focus on:
-
Quantitative Kairomonal Studies: Determining the dose-response relationship of pure this compound on Zeugodacus cucurbitae to better understand its potency as an attractant.
-
Antimicrobial and Antifungal Screening: Performing systematic screening of this compound against a broad panel of pathogenic bacteria and fungi to determine its MIC and MBC/MFC values.
-
Mechanism of Action Studies: Utilizing biophysical techniques, such as the Laurdan GP assay, to experimentally verify and quantify the effect of this compound on membrane fluidity and integrity.
-
Cytotoxicity and Pharmacological Profiling: Evaluating the cytotoxic effects of this compound on various cancer and non-cancer cell lines to assess its potential as a therapeutic agent and to understand its safety profile.
Addressing these research questions will provide a more complete picture of the biological activity of this compound and could unlock its potential in pest management, as an antimicrobial agent, or in other biomedical applications.
References
- 1. This compound | C20H38 | CID 519006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 14811-95-1 | Benchchem [benchchem.com]
- 3. Phenological stage dependent sensory and behavioral responses of Zeugodacus cucurbitae (Coquillett) to cucurbit volatiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electroantennographic and Behavioral Responses of the Melon fly, Zeugodacus cucurbitae (Coquillett), to Volatile Compounds of Ridge Gourd, Luffa acutangular L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Assimilation of alkanes and alkenes by fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Antifungal Activities of Bis(Alkylpyridinium)Alkane Compounds against Pathogenic Yeasts and Molds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide to the Spectroscopic Analysis of 1,19-Eicosadiene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 1,19-eicosadiene (CAS: 14811-95-1), a long-chain aliphatic diene. The document details key analytical data, experimental protocols for its characterization, and logical workflows relevant to its synthesis and identification.
Compound Properties and Spectroscopic Data
This compound is an α,ω-diene, a class of molecules valuable as building blocks in organic synthesis and materials science due to their two reactive terminal double bonds.[1] Accurate characterization using spectroscopic methods is essential for its application in research and development.
Table 1: General Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₃₈ | [2][3] |
| Molecular Weight | 278.52 g/mol | [1] |
| IUPAC Name | icosa-1,19-diene | [4] |
| CAS Registry Number | 14811-95-1 | [2][3] |
| Boiling Point | 348.7°C at 760 mmHg | [1] |
| Melting Point | 24.5°C | [1] |
| Density | 0.798 g/cm³ | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is fundamental for elucidating the carbon-hydrogen framework of this compound. The molecule's symmetry simplifies its spectra, with distinct signals arising from the terminal vinyl groups and the long methylene chain.
Table 2: ¹H NMR Spectroscopy Data for this compound (Note: Data represents typical chemical shift ranges for the specified proton environments.)
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Internal Methylene (-CH₂-)ₙ | ~ 1.2 - 1.4 | Multiplet | A large, complex signal corresponding to the 16 methylene groups in the aliphatic chain. |
| Allylic (-CH₂-CH=CH₂) | ~ 2.0 | Multiplet | Protons on the carbon adjacent to the double bonds, deshielded relative to the other methylene groups. |
| Terminal Vinyl (=CH₂) | ~ 4.9 - 5.0 | Multiplet | The two geminal protons on the terminal carbons of the double bonds. |
| Internal Vinyl (-CH=) | ~ 5.7 - 5.9 | Multiplet | The single proton on the second carbon of each double bond. |
Table 3: ¹³C NMR Spectroscopy Data for this compound (Note: Data represents predicted chemical shift ranges based on known values for similar long-chain terminal alkenes.)
| Carbon Environment | Predicted Chemical Shift (δ, ppm) | Notes |
| Internal Methylene (-CH₂-)ₙ | 29 - 30 | The majority of the carbons in the long aliphatic chain. |
| Allylic (C3, C18) | ~ 34 | Carbons adjacent to the double bonds. |
| Terminal Vinyl (=CH₂) | ~ 114 | The terminal sp² hybridized carbons. |
| Internal Vinyl (-CH=) | ~ 139 | The internal sp² hybridized carbons. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups in the molecule. The spectrum of this compound is characterized by the presence of C=C double bonds and the C-H bonds of both sp² (alkene) and sp³ (alkane) hybridized carbons.
Table 4: FTIR Spectroscopy Data for this compound
| Functional Group | Absorption Range (cm⁻¹) | Intensity | Vibration Type |
| Alkene =C-H | 3100 - 3010 | Medium | Stretch |
| Alkane -C-H | 2950 - 2850 | Strong | Stretch |
| Alkene C=C | 1680 - 1620 | Medium, Variable | Stretch |
| Alkene =C-H | 1000 - 650 | Strong | Bend (Out-of-plane wag) |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern. The molecular ion peak is observable, and the spectrum is dominated by a series of fragment ions separated by 14 mass units, corresponding to the sequential loss of methylene (-CH₂) groups.
Table 5: Key Mass Spectrometry Data (EI-MS) for this compound
| m/z Value | Interpretation | Relative Abundance | Reference(s) |
| 278 | Molecular Ion [M]⁺ | Low | [2] |
| 96 | C₇H₁₂⁺ fragment | 3rd Highest Peak | [4] |
| 82 | C₆H₁₀⁺ fragment | 2nd Highest Peak | [4] |
| 55 | C₄H₇⁺ fragment | Base Peak (Most Abundant) | [4] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and analysis of this compound.
Synthesis via Grignard Coupling
This protocol describes a representative synthesis of this compound by the coupling of two 10-carbon fragments, adapted from general Grignard reaction procedures. The key step is the formation of a Grignard reagent from 10-bromodec-1-ene, followed by a coupling reaction.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
10-bromodec-1-ene
-
1,2-Dibromoethane (for initiation)
-
Dilute Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: All glassware must be rigorously dried in an oven and assembled while hot under an inert atmosphere. Equip a three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel.
-
Grignard Reagent Formation: Place magnesium turnings (1.1 eq.) in the flask. Add a small volume of anhydrous ether. Dissolve 10-bromodec-1-ene (1.0 eq.) in anhydrous ether and add it to the dropping funnel.
-
Initiation: Add a small portion of the 10-bromodec-1-ene solution to the magnesium. If the reaction does not start (indicated by bubbling or gentle reflux), add a few drops of 1,2-dibromoethane to activate the magnesium.
-
Addition: Once the reaction has initiated, add the remaining 10-bromodec-1-ene solution dropwise at a rate that maintains a gentle reflux.
-
Coupling Reaction: This step is a conceptual adaptation for this specific synthesis, as a direct coupling partner like ethylene dibromide with a catalyst would be introduced here. For a standard Grignard protocol, after formation, the reagent would be reacted with an appropriate electrophile.
-
Work-up: Cool the reaction mixture in an ice bath. Slowly and carefully add dilute HCl to quench any unreacted Grignard reagent and dissolve the magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2x). Combine the organic layers.
-
Washing: Wash the combined organic phase sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude this compound by vacuum distillation or column chromatography.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol is suitable for the identification and purity assessment of this compound in solvent extracts.
Sample Preparation:
-
Dissolve a small amount of the sample (e.g., 1 mg) in a suitable volatile solvent like hexane or dichloromethane (1 mL).
-
If analyzing from a biological matrix, perform a solvent extraction (e.g., using a Soxhlet extractor with hexane) followed by concentration of the extract.[1]
Instrumentation and Conditions:
-
GC System: Agilent GC-MS or similar.
-
Column: HP-5MS or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[1]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp 1: Increase to 230°C at 10°C/min, hold for 2 minutes.
-
Ramp 2: Increase to 290°C at 20°C/min, hold for 5 minutes.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Ion Source Temperature: 230°C.
-
Data Analysis:
-
Identify the peak corresponding to this compound by its retention time and by comparing its mass spectrum to a reference library (e.g., NIST).[2]
-
Confirm the molecular ion at m/z 278 and the characteristic fragmentation pattern.
Fourier-Transform Infrared (FTIR) Spectroscopy Analysis
This protocol describes the acquisition of an IR spectrum for this compound.
Sample Preparation (Neat Film Method):
-
Since this compound is a low-melting solid/liquid at room temperature, the neat film method is ideal.
-
Place one or two drops of the pure liquid sample onto the surface of a salt plate (e.g., NaCl or KBr).
-
Gently place a second salt plate on top, spreading the liquid into a thin, uniform film.
Instrumentation and Conditions:
-
Spectrometer: PerkinElmer Spectrum Two or similar FTIR spectrometer.
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16 (co-added to improve signal-to-noise ratio).
Procedure:
-
Acquire a background spectrum of the clean, empty sample compartment.
-
Place the prepared salt plate assembly into the spectrometer's sample holder.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Analyze the spectrum for characteristic absorption bands as listed in Table 4.
Visualizations: Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key processes related to this compound.
Caption: Synthesis pathway for this compound via Grignard coupling.
Caption: Analytical workflow for the identification of this compound.
Caption: Logical fragmentation pathway in EI-Mass Spectrometry.
References
Chemical and Physical Properties
An In-depth Technical Guide to 1,19-Eicosadiene
CAS Number: 14811-95-1
This technical guide provides a comprehensive overview of this compound, a long-chain, unsaturated hydrocarbon. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, experimental protocols for its synthesis and analysis, its chemical reactivity, and potential biological activities.
This compound is a C20 α,ω-diene, meaning it has a 20-carbon chain with double bonds at the terminal positions (1 and 19).[1] Its physical and chemical characteristics are summarized below.
| Property | Value | Reference |
| CAS Number | 14811-95-1 | [1][2][3][4][5] |
| Molecular Formula | C₂₀H₃₈ | [1][2][3][4][5][6] |
| Molecular Weight | 278.52 g/mol | [1][2][3][4][5][6] |
| IUPAC Name | icosa-1,19-diene | [5] |
| Melting Point | 24.5 °C | [1][2][6] |
| Boiling Point | 348.7 °C at 760 mmHg | [1][2][6] |
| Density | 0.798 g/cm³ | [1][2][6] |
| Flash Point | 145.5 °C | [1][2][6] |
| Refractive Index | 1.452 | [2][6] |
| Vapor Pressure | 9.97E-05 mmHg at 25°C | [2][6] |
| InChI Key | AWJFCAXSGQLCKK-UHFFFAOYSA-N | [1][3][4][5] |
| Solubility | Insoluble in water; miscible with most organic solvents. | [6] |
Experimental Protocols
Synthesis of this compound
A documented method for synthesizing this compound involves the coupling of a Grignard reagent derived from 10-bromodec-1-ene.[2]
Methodology:
-
Grignard Reagent Formation: Prepare the Grignard reagent, dec-9-enylmagnesium bromide, by reacting 10-bromodec-1-ene with magnesium turnings in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Coupling Reaction: To the freshly prepared Grignard reagent in THF at 20°C, add a silver(I) salt catalyst, such as silver(I) 4-methylbenzenesulfonate (silver tosylate), along with an initiator like ethylene dibromide.
-
Reaction Execution: Stir the reaction mixture for approximately 30 minutes at 20°C. The silver catalyst facilitates the homocoupling of two dec-9-enylmagnesium bromide molecules.
-
Workup and Purification: Quench the reaction with a dilute acid solution (e.g., 1M HCl). Extract the organic phase with a suitable solvent (e.g., diethyl ether), wash with brine, and dry over an anhydrous salt (e.g., MgSO₄). Purify the crude product via column chromatography on silica gel to yield this compound. A reported yield for this type of reaction is as high as 99%.[2]
Caption: Synthesis workflow for this compound via Grignard coupling.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the primary technique for the identification and quantification of this compound, particularly in complex mixtures like plant extracts.[1]
Methodology:
-
Sample Preparation: Dissolve the sample containing this compound in a volatile organic solvent such as hexane or dichloromethane. If extracting from a biological matrix, perform a solvent extraction (e.g., using methanol or n-hexane) followed by concentration of the extract.[1]
-
Injection: Inject a small volume (typically 1 µL) of the prepared sample into the GC injection port, which is heated to ensure rapid volatilization.
-
Gas Chromatography Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a non-polar DB-5ms column). The separation is based on the compound's boiling point and affinity for the column's stationary phase. A typical temperature program might start at 50°C, hold for 2 minutes, and then ramp up to 280°C at a rate of 10°C/min.
-
Mass Spectrometry Detection: As this compound elutes from the column, it enters the mass spectrometer. It is ionized, typically by electron ionization (EI), causing it to fragment into characteristic ions.
-
Data Analysis: The mass spectrometer records the mass-to-charge ratio (m/z) of the fragments. The resulting mass spectrum, with its unique fragmentation pattern, serves as a fingerprint for identification by comparison to spectral libraries like the NIST database.[3] The Kovats retention index for this compound on a standard non-polar phase is approximately 1985.[5]
References
- 1. This compound | 14811-95-1 | Benchchem [benchchem.com]
- 2. 1 19-EICOSADIENE|lookchem [lookchem.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. This compound | C20H38 | CID 519006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cas 14811-95-1,1 19-EICOSADIENE | lookchem [lookchem.com]
physical properties of 1,19-Eicosadiene
An In-depth Technical Guide to the Physical Properties of 1,19-Eicosadiene
Introduction
This compound (CAS No: 14811-95-1) is a long-chain diolefin with the molecular formula C₂₀H₃₈.[1][2][3] This unsaturated hydrocarbon features two terminal double bonds, making it a valuable bifunctional molecule in organic synthesis and polymer science.[4] Its presence has been identified in various natural sources, including certain plants and microalgae, suggesting its involvement in lipid metabolic pathways.[4] This guide provides a comprehensive overview of the core physical properties of this compound, intended for researchers, scientists, and professionals in drug development and materials science.
Core Physical and Chemical Properties
The physical characteristics of this compound are foundational to its application and handling. These properties have been determined through various experimental and computational methods.
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₈ | [1][2][3][5] |
| Molecular Weight | 278.52 g/mol | [1][2][4][6][7] |
| Melting Point | 24.5 °C (297.7 K) | [1][4][6] |
| Boiling Point | 348.7 °C at 760 mmHg | [1][4] |
| Density | 0.798 g/cm³ | [1][4] |
| Flash Point | 145.5 °C | [1][4] |
| Refractive Index | 1.452 | [1] |
| Vapor Pressure | 9.97E-05 mmHg at 25°C | [1] |
| Octanol/Water Partition Coefficient (LogP) | 7.600 | [1][6] |
| Water Solubility (log₁₀WS in mol/l) | -7.90 | [6][8] |
| Standard Non-polar Kovats Retention Index | 1985 | [2][9] |
General Characteristics of Alkenes
As an alkene, the physical properties of this compound are consistent with general trends observed for this class of hydrocarbons. Alkenes are typically non-polar compounds, leading to their insolubility in water and good solubility in non-polar organic solvents like benzene.[10][11][12] Their boiling and melting points generally increase with the number of carbon atoms due to stronger intermolecular London dispersion forces.[10][11][12][13] As a C₂₀ hydrocarbon, this compound is a solid at room temperature, which aligns with the trend that alkenes with more than 18 carbon atoms are solids.[10][11]
Experimental Protocols
While specific experimental procedures for this compound are not detailed in the provided search results, a general workflow for the characterization of a long-chain alkene can be described.
1. Determination of Purity and Identification via Gas Chromatography-Mass Spectrometry (GC-MS):
-
Objective: To separate the compound from a mixture and confirm its identity and purity.
-
Sample Preparation: A dilute solution of the this compound sample is prepared in a volatile organic solvent (e.g., hexane or dichloromethane).
-
Instrumentation: A gas chromatograph equipped with a mass spectrometer detector is used. A non-polar capillary column (e.g., Ultra-ALLOY-5) is typically employed for separating hydrocarbons.[9]
-
Method:
-
A small volume of the prepared sample is injected into the heated GC inlet, where it is vaporized.
-
An inert carrier gas (e.g., helium) transports the vaporized sample onto the capillary column.
-
The column temperature is gradually increased (a temperature ramp) to facilitate the separation of components based on their boiling points and interactions with the column's stationary phase.[9] For this compound, a ramp from 40°C to 320°C might be used.[9]
-
As this compound elutes from the column, it enters the mass spectrometer.
-
In the MS, the molecules are ionized (typically by electron ionization) and fragmented.
-
The resulting mass spectrum, which shows the mass-to-charge ratio of the fragments, serves as a chemical fingerprint to confirm the structure of this compound.[4] The retention time from the GC provides a measure of its volatility and can be used to calculate its Kovats Retention Index.[2]
-
2. Determination of Melting Point:
-
Objective: To determine the temperature at which the solid this compound transitions to a liquid.
-
Instrumentation: A melting point apparatus or a Differential Scanning Calorimeter (DSC) can be used.
-
Method (using Melting Point Apparatus):
-
A small, dry sample of crystalline this compound is packed into a capillary tube.
-
The tube is placed in the heating block of the apparatus.
-
The sample is heated slowly, and the temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting point.
-
Visualizations
The following diagrams illustrate key conceptual and experimental workflows related to this compound.
Caption: Relationship between molecular structure and physical properties.
Caption: General experimental workflow for characterization.
References
- 1. 1 19-EICOSADIENE|lookchem [lookchem.com]
- 2. This compound | C20H38 | CID 519006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [stenutz.eu]
- 4. This compound | 14811-95-1 | Benchchem [benchchem.com]
- 5. This compound [webbook.nist.gov]
- 6. chemeo.com [chemeo.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. This compound (CAS 14811-95-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. This compound [webbook.nist.gov]
- 10. w3schools.blog [w3schools.blog]
- 11. Physical Properties of Alkenes: Polarity, Boiling Point & Trends [vedantu.com]
- 12. Physical Properties of Alkenes [saylordotorg.github.io]
- 13. Physical Properties of Alkenes | OpenOChem Learn [learn.openochem.org]
A Technical Guide to the Molecular Weight of 1,19-Eicosadiene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the molecular weight of 1,19-eicosadiene, a non-conjugated diene of interest in organic synthesis and lipid research. The document outlines the theoretical calculation of its molecular weight and describes a standard experimental protocol for its empirical determination using mass spectrometry.
Theoretical Molecular Weight
This compound is an unsaturated hydrocarbon with the chemical formula C₂₀H₃₈.[1][][3][4] Its molecular weight can be calculated by summing the atomic weights of its constituent atoms. For high-precision applications, it is crucial to distinguish between the average molecular weight (based on the natural isotopic abundance of elements) and the monoisotopic mass (based on the mass of the most abundant isotopes).
The theoretical molecular weights are summarized in the table below.
| Parameter | Value | Source |
| Chemical Formula | C₂₀H₃₈ | PubChem[1], NIST[3][5] |
| Average Molecular Weight | 278.52 g/mol | PubChem[1], BOC Sciences[] |
| Monoisotopic Mass | 278.29735 Da | PubChem[1] |
-
Average Molecular Weight Calculation: (20 * 12.011 u) + (38 * 1.008 u) = 278.524 u
-
Monoisotopic Mass Calculation: (20 * 12.00000 u) + (38 * 1.00783 u) = 278.29754 u
Experimental Determination via Mass Spectrometry
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules.[6][7] It is the standard method for determining the molecular weight of organic compounds like this compound. The following protocol describes a general workflow for this determination.
Objective: To determine the accurate molecular mass of a purified sample of this compound.
Materials:
-
Purified this compound sample
-
High-purity solvent (e.g., methanol, acetonitrile)
-
Mass spectrometer with an ESI source (e.g., Q-TOF, Orbitrap)
-
Syringe pump and sample vials
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample (typically 1-10 µg/mL) in a suitable volatile solvent.
-
Ensure the sample is fully dissolved to prevent clogging of the injection system.
-
-
Instrument Calibration:
-
Calibrate the mass spectrometer using a standard calibration solution with known m/z values across the desired mass range. This ensures high mass accuracy.
-
-
Sample Infusion:
-
Load the sample solution into a syringe and place it in a syringe pump.
-
Infuse the sample directly into the ESI source at a constant flow rate (e.g., 5-20 µL/min).
-
-
Ionization:
-
In the ESI source, a high voltage is applied to the sample solution as it exits a capillary, creating a fine spray of charged droplets.
-
The solvent evaporates from the droplets, leading to the formation of gas-phase molecular ions, typically protonated molecules [M+H]⁺.
-
-
Mass Analysis:
-
The generated ions are guided into the mass analyzer.
-
The analyzer separates the ions based on their mass-to-charge (m/z) ratio.[8]
-
-
Detection:
-
The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
-
The peak with the highest m/z value in the spectrum typically corresponds to the molecular ion peak.[7]
-
-
Data Analysis:
-
Identify the molecular ion peak in the mass spectrum. For this compound (MW = 278.52), the protonated molecule [M+H]⁺ would be expected at an m/z of approximately 279.53.
-
The high-resolution mass measurement allows for the confirmation of the elemental composition.
-
Workflow and Data Visualization
The logical workflow for the determination of the molecular weight of this compound is depicted below. This process integrates both theoretical calculations and experimental validation.
References
- 1. This compound | C20H38 | CID 519006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. 1 19-EICOSADIENE|lookchem [lookchem.com]
- 5. This compound [webbook.nist.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. Mass-spectrometry based metabolomics: an overview of workflows, strategies, data analysis and applications - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Icosa-1,19-diene (1,19-Eicosadiene)
Audience: Researchers, Scientists, and Drug Development Professionals
Core Content: This technical guide provides a comprehensive overview of icosa-1,19-diene, also known as 1,19-eicosadiene. It covers its chemical and physical properties, detailed experimental protocols for its synthesis and detection, and explores its potential biological roles, including a proposed signaling pathway.
Introduction
Icosa-1,19-diene is a long-chain, non-conjugated diene with the IUPAC name icosa-1,19-diene [1][2]. Its structure, featuring two terminal double bonds, makes it a valuable bifunctional molecule in organic synthesis and materials science. This document outlines its key characteristics and provides detailed methodologies for its study and application in a research context.
Chemical and Physical Properties
The fundamental chemical and physical properties of icosa-1,19-diene are summarized in the table below for easy reference.
| Property | Value | Source |
| IUPAC Name | icosa-1,19-diene | [1][2] |
| CAS Number | 14811-95-1 | [1] |
| Molecular Formula | C₂₀H₃₈ | [1] |
| Molecular Weight | 278.52 g/mol | [1] |
| Boiling Point | 348.7°C at 760 mmHg | |
| Melting Point | 24.5°C | |
| Density | 0.798 g/cm³ | |
| Flash Point | 145.5°C | |
| InChI Key | AWJFCAXSGQLCKK-UHFFFAOYSA-N | [1] |
Synthesis of Icosa-1,19-diene
A common and effective method for the synthesis of icosa-1,19-diene is through the coupling of Grignard reagents. A plausible synthetic route involves the coupling of dec-9-enylmagnesium bromide.
Experimental Protocol: Synthesis via Grignard Coupling
Objective: To synthesize icosa-1,19-diene by the coupling of dec-9-enylmagnesium bromide.
Materials:
-
10-bromodec-1-ene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (crystal)
-
Silver(I) 4-methylbenzenesulfonate (Silver tosylate) - as a catalyst
-
Ethylene dibromide (for initiation, if necessary)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Preparation of the Grignard Reagent:
-
Dry all glassware in an oven at 120°C overnight and assemble under a nitrogen or argon atmosphere.
-
Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add a small crystal of iodine to the magnesium.
-
Dissolve 10-bromodec-1-ene in anhydrous THF and add it to the dropping funnel.
-
Add a small portion of the 10-bromodec-1-ene solution to the magnesium. If the reaction does not start (indicated by heat evolution and disappearance of the iodine color), add a few drops of ethylene dibromide or gently warm the flask.
-
Once the reaction has initiated, add the remaining 10-bromodec-1-ene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent (dec-9-enylmagnesium bromide).
-
-
Coupling Reaction:
-
In a separate flask, dissolve silver(I) 4-methylbenzenesulfonate in anhydrous THF.
-
Cool the solution of the Grignard reagent to 0°C in an ice bath.
-
Slowly add the silver tosylate solution to the Grignard reagent with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether or hexane (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using hexane as the eluent to yield pure icosa-1,19-diene.
-
Diagram of Synthesis Workflow:
References
An In-depth Technical Guide to the Discovery and Isolation of 1,19-Eicosadiene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,19-Eicosadiene is a long-chain diolefin that has been identified in various natural sources. Its unique structure, with terminal double bonds, makes it a molecule of interest for potential applications in polymer chemistry and as a building block for complex organic synthesis. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, including detailed experimental protocols and quantitative data.
Introduction
This compound (C₂₀H₃₈) is a linear hydrocarbon featuring two terminal double bonds.[1][2][3] It has been reported in various plant species, including Paronychia kapela and Oryza sativa (rice).[1] The presence of two reactive alkene functional groups at the termini of a long aliphatic chain makes this compound a valuable synthon for chemical synthesis, particularly in the realm of polymers and specialty chemicals. This guide aims to consolidate the available technical information on its discovery and isolation for researchers in organic chemistry, natural product chemistry, and drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its identification, purification, and handling.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₈ | [1][2] |
| Molecular Weight | 278.52 g/mol | [2] |
| CAS Number | 14811-95-1 | [1][2] |
| IUPAC Name | icosa-1,19-diene | [1] |
| Appearance | Not specified, likely a colorless oil or low-melting solid | |
| Boiling Point | 348.7 °C at 760 mmHg (predicted) | [4] |
| Melting Point | 24.5 °C (predicted) | [4] |
| Density | 0.798 g/cm³ (predicted) | [4] |
| Solubility | Insoluble in water; soluble in nonpolar organic solvents |
Synthesis of this compound
While this compound is found in nature, chemical synthesis provides a reliable source for larger quantities and for the preparation of analogs. Two primary synthetic strategies are the Wittig reaction and acyclic diene metathesis (ADMET).
Wittig Reaction
The Wittig reaction is a robust method for the formation of carbon-carbon double bonds.[5][6][7] A potential route to this compound involves a double Wittig reaction between a C18 dialdehyde and a methylene ylide.
Materials:
-
Octadecanedioic acid
-
Thionyl chloride
-
Lindlar's catalyst
-
Hydrogen gas
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Synthesis of Octadecanedial:
-
Convert octadecanedioic acid to the corresponding diacyl chloride using thionyl chloride.
-
Perform a Rosenmund reduction of the diacyl chloride using hydrogen gas and Lindlar's catalyst to obtain octadecanedial.
-
-
Preparation of the Wittig Reagent:
-
Suspend methyltriphenylphosphonium bromide in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the suspension to 0 °C and add a solution of n-BuLi in hexanes dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour to form the methylenetriphenylphosphorane ylide.
-
-
Wittig Reaction:
-
Cool the ylide solution to -78 °C.
-
Add a solution of octadecanedial in anhydrous THF dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure. The crude product will contain triphenylphosphine oxide as a byproduct.
-
Purify the crude product by column chromatography on silica gel using hexane as the eluent to yield this compound.
-
Acyclic Diene Metathesis (ADMET)
ADMET is a powerful polymerization technique that can also be used for the synthesis of symmetrical α,ω-dienes through the self-metathesis of a smaller α,ω-diene in the presence of a suitable catalyst, such as a Grubbs catalyst.[8][9]
Materials:
-
1,9-Decadiene
-
Grubbs' second-generation catalyst
-
Anhydrous toluene
-
Silica gel for column chromatography
-
Hexane
Procedure:
-
Reaction Setup:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve 1,9-decadiene in anhydrous toluene.
-
Add Grubbs' second-generation catalyst (typically 0.1-1 mol%).
-
-
Metathesis Reaction:
-
Heat the reaction mixture to a temperature that allows for the removal of the volatile ethylene byproduct (e.g., 50-80 °C) under a gentle stream of inert gas or under vacuum.
-
Monitor the reaction progress by GC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a few drops of ethyl vinyl ether.
-
Concentrate the solution under reduced pressure.
-
Purify the residue by column chromatography on silica gel using hexane as the eluent to isolate this compound.
-
Isolation from Natural Sources
This compound can be isolated from various plant materials. The general procedure involves solvent extraction followed by chromatographic purification.
General Extraction and Isolation Protocol
This protocol is a general guideline and may need to be optimized for specific plant materials.
Materials:
-
Dried and powdered plant material (e.g., rice bran)
-
Isopropanol
-
Chloroform
-
Methanol
-
Hexane
-
Silica gel for column chromatography
-
Rotary evaporator
Procedure:
-
Lipid Extraction:
-
Quickly immerse the fresh plant tissue in hot isopropanol (75°C) to deactivate lipases.[10][11]
-
For dried material, macerate the powdered plant material in a mixture of chloroform and methanol (2:1, v/v) at room temperature.[12]
-
Filter the extract and repeat the extraction process with the plant residue to ensure complete extraction.
-
Combine the filtrates and concentrate using a rotary evaporator.
-
-
Solvent Partitioning (Optional):
-
To remove more polar compounds, the crude extract can be partitioned between hexane and a polar solvent like methanol/water. The this compound will preferentially partition into the hexane layer.
-
-
Chromatographic Purification:
-
Apply the crude lipid extract (or the hexane fraction) to a silica gel column.
-
Elute the column with a nonpolar solvent such as hexane. This compound, being a nonpolar hydrocarbon, will elute in the early fractions.
-
Collect the fractions and monitor by thin-layer chromatography (TLC) or GC-MS.
-
Combine the fractions containing pure this compound and evaporate the solvent.
-
Analytical Characterization
The structure and purity of this compound are confirmed using various spectroscopic techniques.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to terminal vinyl protons (multiplet, ~4.9-5.8 ppm), allylic protons (multiplet, ~2.0 ppm), and methylene protons of the long aliphatic chain (broad singlet, ~1.2-1.4 ppm). |
| ¹³C NMR | Signals for the terminal vinyl carbons (~114 and ~139 ppm) and the internal sp³ hybridized carbons of the long chain (~29-34 ppm). |
| FTIR | Characteristic peaks for C=C stretching (~1640 cm⁻¹) and =C-H stretching and bending vibrations of the terminal alkene groups. |
| GC-MS | A single peak in the gas chromatogram with a mass spectrum showing the molecular ion peak (m/z = 278) and a characteristic fragmentation pattern for a long-chain alkene. |
Potential Biological Role and Signaling Pathway
The specific biological role and signaling pathways of this compound are not well-elucidated. However, as a very-long-chain fatty acid (VLCFA)-like molecule, it may be involved in lipid metabolism.[1][4][13] VLCFAs are known to be precursors for various lipids, including sphingolipids and glycerophospholipids, and play roles in membrane structure and cell signaling.[14]
A hypothetical metabolic pathway for this compound in microorganisms could involve its conversion to a fatty acid, which then enters the β-oxidation pathway for energy production.
Caption: Hypothetical metabolic pathway of this compound.
Experimental Workflows
The following diagrams illustrate the logical flow of the synthesis and isolation procedures described in this guide.
Caption: Workflow for the synthesis of this compound via the Wittig reaction.
Caption: Workflow for the isolation of this compound from natural sources.
Conclusion
This compound is a naturally occurring long-chain diene with potential for various chemical applications. This guide has provided an overview of its properties, synthetic routes, and isolation from natural sources, along with adaptable experimental protocols. Further research into its biological activity and the development of more efficient and scalable synthesis and isolation methods will be crucial for unlocking its full potential.
References
- 1. The role of very long chain fatty acids in yeast physiology and human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Microbial synthesis of long-chain α-alkenes from methanol by engineering Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Very long chain fatty acid - Wikipedia [en.wikipedia.org]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. How To Do An Acyclic Diene Metathesis Reaction - Advanced Science News [advancedsciencenews.com]
- 9. Acyclic diene metathesis - Wikipedia [en.wikipedia.org]
- 10. k-state.edu [k-state.edu]
- 11. Lipid Profiling Extraction Method for Arabidopsis Leaves - Kansas Lipidomics Research Center [k-state.edu]
- 12. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A comprehensive review of the family of very-long-chain fatty acid elongases: structure, function, and implications in physiology and pathology | springermedizin.de [springermedizin.de]
Thermodynamic Properties of 1,19-Eicosadiene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,19-Eicosadiene (C20H38, CAS No: 14811-95-1) is a long-chain alpha,omega-diene.[1][2] Its linear structure with terminal double bonds makes it a valuable bifunctional monomer in polymer chemistry, particularly in acyclic diene metathesis (ADMET) polymerization, and a useful building block in organic synthesis. Understanding the thermodynamic properties of this molecule is crucial for process design, reaction optimization, and for predicting its behavior in various chemical and biological systems. This technical guide provides a summary of the available thermodynamic data for this compound, details the computational methods used for their estimation, and describes the standard experimental protocols for their determination.
Core Thermodynamic Properties
Currently, the readily available thermodynamic data for this compound is primarily derived from computational estimation methods.[2] Experimental data for many long-chain hydrocarbons is scarce in publicly accessible literature. The following tables summarize the key thermodynamic parameters for this compound, as calculated by established structure-property relationship models.
Table 1: Key Physical and Thermodynamic Properties of this compound
| Property | Value | Unit | Source & Method |
| Molecular Formula | C20H38 | - | [1] |
| Molecular Weight | 278.52 | g/mol | [2] |
| Normal Melting Point (Tfus) | 297.70 ± 2.00 | K | [2] (NIST Webbook) |
| Normal Boiling Point (Tboil) | 650.36 | K | [2] (Joback Method) |
| Critical Temperature (Tc) | 813.50 | K | [2] (Joback Method) |
| Critical Pressure (Pc) | 1072.17 | kPa | [2] (Joback Method) |
| Critical Volume (Vc) | 1.117 | m³/kmol | [2] (Joback Method) |
| Octanol/Water Partition Coefficient (logPoct/wat) | 7.600 | - | [2] (Crippen Method) |
| Water Solubility (log10WS) | -7.90 | mol/L | [2] (Crippen Method) |
Table 2: Enthalpy and Gibbs Free Energy of this compound
| Property | Value | Unit | Source & Method |
| Standard Gibbs Free Energy of Formation (ΔfG°) | 293.20 | kJ/mol | [2] (Joback Method) |
| Enthalpy of Formation at Standard Conditions (Gas) (ΔfH°gas) | -205.27 | kJ/mol | [2] (Joback Method) |
| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | 45.00 | kJ/mol | [2] (Joback Method) |
| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 58.77 | kJ/mol | [2] (Joback Method) |
Table 3: Temperature-Dependent Ideal Gas Heat Capacity (Cp,gas) of this compound
| Temperature (K) | Ideal Gas Heat Capacity (J/mol·K) | Source & Method |
| 650.36 | 793.33 | [2] (Joback Method) |
| 677.55 | 813.34 | [2] (Joback Method) |
| 704.74 | 832.49 | [2] (Joback Method) |
| 731.93 | 850.82 | [2] (Joback Method) |
| 759.12 | 868.36 | [2] (Joback Method) |
| 786.31 | 885.13 | [2] (Joback Method) |
| 813.50 | 901.18 | [2] (Joback Method) |
Computational Methodologies
The thermodynamic data presented above are estimations derived from computational models that rely on the molecular structure of this compound.
-
Joback Method: This is a group contribution method used to predict various thermodynamic properties of pure components based on their molecular structure. The molecule is broken down into functional groups, and the contribution of each group to a specific property is summed up. It is a widely used estimation technique, particularly when experimental data is unavailable.
-
Crippen Method: This method, also based on group contributions, is primarily used for estimating the octanol-water partition coefficient (logP), which is a critical parameter in drug development for predicting the lipophilicity of a molecule. It can also be used to estimate water solubility.
It is important for researchers to recognize that these are predictive methods. While they provide valuable estimates, their accuracy can vary, and experimental validation is always preferred for critical applications.
Experimental Protocols for Thermodynamic Property Determination
Standard Enthalpy of Formation (ΔfH°) via Combustion Calorimetry
The standard enthalpy of formation of an organic compound is typically determined indirectly by measuring its enthalpy of combustion (ΔcH°) using a bomb calorimeter.
Methodology:
-
Sample Preparation: A precisely weighed sample of this compound (typically in a liquid or solid state) is placed in a crucible inside a high-pressure vessel known as a "bomb."
-
Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen.
-
Calorimeter Assembly: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.
-
Ignition: The sample is ignited electrically. The combustion of the organic compound releases heat, which is transferred to the bomb and the surrounding water, causing the temperature to rise.
-
Temperature Measurement: The temperature of the water is monitored until it reaches a maximum and then begins to cool. The total temperature change is recorded.
-
Calculation of ΔcH°: The heat released during combustion is calculated from the temperature change and the heat capacity of the calorimeter system (which is predetermined using a standard substance with a known heat of combustion, such as benzoic acid).
-
Calculation of ΔfH°: The standard enthalpy of formation is then calculated from the experimental enthalpy of combustion using Hess's Law. The reaction for the complete combustion of this compound is: C20H38(l) + 29.5 O2(g) → 20 CO2(g) + 19 H2O(l) The enthalpy of formation is calculated as: ΔfH°(C20H38) = [20 × ΔfH°(CO2) + 19 × ΔfH°(H2O)] - ΔcH°(C20H38) where the standard enthalpies of formation for CO2 and H2O are well-known.
Enthalpy of Vaporization (ΔvapH) and Vapor Pressure
The enthalpy of vaporization can be determined by measuring the vapor pressure of the substance at different temperatures.
Methodology (Transpiration Method):
-
Sample Saturation: An inert gas is passed at a known flow rate through or over a sample of this compound maintained at a constant temperature. The gas becomes saturated with the vapor of the substance.
-
Condensation and Quantification: The gas stream is then passed through a cold trap where the vapor condenses. The amount of condensed substance is determined gravimetrically or by other analytical techniques.
-
Vapor Pressure Calculation: The partial pressure (vapor pressure) of the substance at that temperature can be calculated from the amount of condensed vapor and the total volume of the inert gas passed through.
-
Clausius-Clapeyron Equation: By repeating this measurement at several different temperatures, the enthalpy of vaporization can be determined from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation.
Heat Capacity (Cp) and Enthalpy of Fusion (ΔfusH) via Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for measuring heat flow associated with thermal transitions in a material.
Methodology:
-
Sample and Reference: A small, accurately weighed sample of this compound is placed in a sample pan, and an empty pan is used as a reference.
-
Controlled Heating Program: The sample and reference are subjected to a controlled temperature program (e.g., heating at a constant rate).
-
Heat Flow Measurement: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
Heat Capacity (Cp): In the absence of phase transitions, the difference in heat flow is proportional to the heat capacity of the sample.
-
Enthalpy of Fusion (ΔfusH): When the sample melts (a first-order phase transition), it absorbs a significant amount of heat at a constant temperature. This appears as a peak in the DSC thermogram. The area under this peak is directly proportional to the enthalpy of fusion.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the standard enthalpy of formation of this compound using bomb calorimetry.
Caption: Workflow for determining the standard enthalpy of formation.
Conclusion
This technical guide has summarized the currently available, computationally derived thermodynamic properties of this compound and outlined the standard experimental protocols for their determination. For professionals in research and development, it is critical to understand the origin of such data. While computational methods provide essential estimates in the absence of experimental values, the described calorimetric and vapor pressure measurement techniques represent the gold standard for obtaining high-accuracy thermodynamic data required for rigorous process modeling, safety analysis, and fundamental chemical understanding.
References
Methodological & Application
Application Notes and Protocols for the Analytical Determination of 1,19-Eicosadiene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,19-Eicosadiene (C₂₀H₃₈, M.Wt: 278.5 g/mol ) is a long-chain, non-conjugated diene that has been identified as a natural product in various biological sources, including terrestrial plants like Paronychia kapela and Oryza sativa, as well as in marine organisms and microbial cultures.[1] Its presence in these organisms suggests potential biological activities that are of interest to researchers in fields ranging from natural product chemistry to drug development. Accurate and reliable analytical methods are crucial for the detection, identification, and quantification of this compound in complex biological matrices.
This document provides detailed application notes and experimental protocols for the analysis of this compound, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS), which is the most common and effective technique for this purpose.[2]
Analytical Method Overview: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the preferred method for the analysis of this compound due to its high sensitivity, selectivity, and ability to separate volatile and semi-volatile compounds from complex mixtures. The gas chromatograph separates the components of a sample based on their boiling points and interactions with the stationary phase of the analytical column. The mass spectrometer then fragments the eluted compounds and separates the fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.
A general workflow for the analysis of this compound is presented below:
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material
This protocol is adapted from methods for extracting hydrocarbons from plant tissues.
Materials:
-
Plant tissue (e.g., leaves, roots), dried and ground
-
n-Hexane, GC grade
-
Anhydrous sodium sulfate
-
Silica gel (for column chromatography)
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
-
Glass column for chromatography
Procedure:
-
Weigh approximately 2 g of dried and ground plant material into a glass vial.
-
Add 15 mL of n-hexane to the vial.
-
Place the vial in an ultrasonic bath for 30 minutes to facilitate extraction.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant (the n-hexane extract).
-
Prepare a cleanup column by packing a glass column with 2 g of activated silica gel, topped with 2 g of anhydrous sodium sulfate.
-
Pass the n-hexane extract through the silica gel column to remove polar compounds.
-
Elute the column with additional n-hexane.
-
Concentrate the eluate using a rotary evaporator at 35°C.
-
Reconstitute the dried extract in a known volume of n-hexane (e.g., 1 mL) for GC-MS analysis.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The following are recommended starting parameters for the GC-MS analysis of this compound. These may need to be optimized for your specific instrument and sample matrix.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890 GC with 5977 MS)
-
Capillary column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column
GC Parameters:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 300°C
-
Hold: 10 minutes at 300°C
-
MS Parameters:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Mass Scan Range: m/z 40-500
-
Solvent Delay: 5 minutes
Identification:
-
The identification of this compound can be confirmed by comparing the acquired mass spectrum and retention time with those of a certified reference standard. The NIST Mass Spectrometry Data Center provides reference spectra for this compound.[3]
Data Presentation
| Parameter | Typical Value Range | Matrix | Reference |
| Limit of Detection (LOD) | 0.01 - 10 ng/g | Soil, Water, Tissue | [4] |
| Limit of Quantification (LOQ) | 0.03 - 30 ng/g | Soil, Water, Tissue | [2][5] |
| Linear Range | 2-3 orders of magnitude | - | [6] |
| Recovery | 65 - 110% | Sediment, Tissue | [2] |
| Precision (%RSD) | < 15% | Tissue | [2] |
Signaling Pathways and Logical Relationships
Currently, there is no well-defined signaling pathway in which this compound is known to be a key molecule. Its role is likely related to the general lipid metabolism of the producing organism or as a component of cuticular waxes in plants. The logical relationship for its analysis follows the experimental workflow outlined above.
The diagram below illustrates the logical steps involved in developing a quantitative GC-MS method for this compound.
Conclusion
The analytical methods described provide a robust framework for the detection and potential quantification of this compound in various biological samples. The provided protocols for sample extraction and GC-MS analysis serve as a strong starting point for researchers. Method optimization and validation will be critical for achieving accurate and reliable results in specific research applications. The lack of extensive research on this particular compound highlights an opportunity for further investigation into its natural abundance, biological role, and potential applications.
References
- 1. This compound | C20H38 | CID 519006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound [webbook.nist.gov]
- 4. Determination of Detection Limits and Quantitation Limits for Compounds in a Database of GC/MS by FUMI Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tdi-bi.com [tdi-bi.com]
Application Notes and Protocols for 1,19-Eicosadiene in Pheromone Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 1,19-eicosadiene in pheromone research, with a particular focus on its hypothetical application as a semiochemical for the housefly, Musca domestica. While direct research on this compound as a housefly pheromone is limited, this document outlines protocols for its synthesis, and for conducting behavioral and electrophysiological assays based on established methodologies for similar long-chain unsaturated hydrocarbons. This compound has been identified as a semiochemical in some insects, making it a compound of interest for further investigation.[1]
Chemical Profile of this compound
This compound is a long-chain hydrocarbon with terminal double bonds. Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₈ | [2][] |
| Molecular Weight | 278.52 g/mol | [2][] |
| CAS Number | 14811-95-1 | [2] |
| Boiling Point | 348.7°C at 760 mmHg | [4] |
| Melting Point | 24.5°C | [4] |
| Density | 0.798 g/cm³ | [4] |
| Refractive Index | 1.452 | [4] |
| LogP | 7.6 | [4] |
Synthesis Protocol for this compound
A plausible synthetic route for this compound involves the coupling of two 10-carbon chains. The following protocol is adapted from a documented synthesis of similar long-chain dienes.
Objective: To synthesize this compound from 10-bromodec-1-ene.
Materials:
-
10-bromodec-1-ene
-
Magnesium turnings
-
Dry tetrahydrofuran (THF)
-
Ethylene dibromide
-
Silver(I) 4-methylbenzenesulfonate (silver tosylate)
-
Iodine crystal (for initiation)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Hexane
-
Silica gel for column chromatography
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard glassware for extraction and chromatography
Procedure:
-
Preparation of Grignard Reagent (Dec-9-enylmagnesium bromide):
-
In a flame-dried three-necked flask under an inert atmosphere, add magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Dissolve 10-bromodec-1-ene in dry THF and add it to the dropping funnel.
-
Add a small amount of the 10-bromodec-1-ene solution to the magnesium turnings to initiate the reaction (indicated by a color change and gentle reflux).
-
Once the reaction has started, add the remaining 10-bromodec-1-ene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Coupling Reaction:
-
In a separate flask, dissolve silver(I) 4-methylbenzenesulfonate in dry THF.
-
Cool the Grignard reagent solution to 0°C in an ice bath.
-
Slowly add the silver tosylate solution to the Grignard reagent.
-
Add ethylene dibromide dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 30 minutes.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether or hexane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using hexane as the eluent to yield this compound.
-
Expected Yield: 50-60%
Below is a DOT script for visualizing the synthesis workflow.
Caption: Synthesis workflow for this compound.
Behavioral Bioassays
Behavioral assays are essential to determine the effect of this compound on housefly behavior, such as attraction and mating responses.
Objective: To assess the long-range attraction of male and female houseflies to this compound.
Materials:
-
Y-tube olfactometer
-
Air pump and flow meters
-
Charcoal-filtered, humidified air
-
Test chambers
-
This compound solution in hexane (various concentrations)
-
Hexane (control)
-
Adult houseflies (3-5 days old), separated by sex and starved for 4-6 hours
Procedure:
-
Set up the Y-tube olfactometer with a constant airflow through both arms.
-
Apply a known amount of the this compound solution to a filter paper and place it in the test chamber of one arm.
-
Apply an equal volume of hexane to a filter paper and place it in the control arm.
-
Introduce a single fly into the base of the Y-tube.
-
Observe the fly's behavior for a set period (e.g., 5 minutes) and record which arm it enters first and how long it spends in each arm.
-
Repeat the experiment with a sufficient number of flies to obtain statistically significant data.
-
Alternate the position of the test and control arms between trials to avoid positional bias.
Objective: To determine if this compound acts as a contact sex pheromone, eliciting mating behavior in male houseflies.
Materials:
-
Glass petri dishes or small arenas
-
"Pseudofly" dummies (e.g., small, black beads or knots of black thread)
-
This compound solution in hexane
-
Hexane (control)
-
Male houseflies (3-5 days old)
Procedure:
-
Treat a pseudofly dummy with a specific dose of this compound solution and allow the solvent to evaporate.
-
Prepare a control dummy treated with hexane only.
-
Introduce a single male housefly into the arena.
-
After an acclimatization period, introduce the treated dummy and the control dummy into the arena.
-
Observe the male's behavior for a defined period (e.g., 10 minutes) and record the number of "mating strikes" (attempts to copulate) directed at each dummy.
-
Repeat the assay with multiple male flies.
The logical flow of the behavioral assays is depicted in the following diagram.
Caption: Decision tree for behavioral assays.
Electrophysiological Assays
Electrophysiological techniques can determine if housefly antennae have olfactory receptor neurons that respond to this compound.
Objective: To measure the overall electrical response of the housefly antenna to this compound.
Materials:
-
Adult houseflies
-
Dissecting microscope
-
Micromanipulators
-
Glass capillary electrodes
-
Ag/AgCl wires
-
Saline solution (e.g., Ringer's solution)
-
EAG amplifier and data acquisition system
-
Air stimulus controller
-
Charcoal-filtered, humidified air
-
Pasteur pipettes containing filter paper with this compound solution and hexane control
Procedure:
-
Immobilize a housefly and excise one antenna.
-
Mount the antenna between two glass capillary electrodes filled with saline solution, with the recording electrode at the tip and the reference electrode at the base.
-
Deliver a continuous stream of humidified air over the antenna.
-
Introduce a puff of air carrying the vapor of this compound into the continuous airstream and record the resulting change in electrical potential (the EAG response).
-
Deliver a puff of air with the hexane control to record the baseline response.
-
Test a range of concentrations of this compound.
-
Analyze the amplitude of the EAG responses to determine the sensitivity of the antenna to the compound.
The experimental workflow for EAG is outlined below.
Caption: Electroantennography (EAG) experimental workflow.
Data Presentation
Quantitative data from the assays should be summarized for clear comparison.
Table 1: Y-Tube Olfactometer Results (Hypothetical Data)
| Compound | Concentration (µg) | % Flies Choosing Treatment Arm | % Flies Choosing Control Arm | p-value |
| This compound | 1 | 65 | 35 | <0.05 |
| This compound | 10 | 78 | 22 | <0.01 |
| This compound | 100 | 55 | 45 | >0.05 |
Table 2: Mating Strike Assay Results (Hypothetical Data)
| Treatment | Mean No. of Mating Strikes (± SE) |
| Control (Hexane) | 1.2 ± 0.3 |
| This compound (10 µg) | 8.5 ± 1.1 |
Table 3: EAG Response Amplitudes (Hypothetical Data)
| Stimulus | Concentration (µg) | Mean EAG Response (mV ± SE) |
| Hexane (Control) | - | 0.1 ± 0.02 |
| This compound | 1 | 0.5 ± 0.08 |
| This compound | 10 | 1.2 ± 0.15 |
| This compound | 100 | 0.8 ± 0.11 |
These application notes and protocols provide a framework for investigating the potential role of this compound in housefly chemical communication. The methodologies are based on established practices in pheromone research and can be adapted for other insect species as well. Thorough and systematic application of these protocols will help to elucidate the biological activity of this and other novel semiochemicals.
References
Application Note: Gas Chromatography Protocol for the Analysis of 1,19-Eicosadiene
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,19-Eicosadiene (C₂₀H₃₈, CAS No. 14811-95-1) is a long-chain diene with terminal double bonds, making it a molecule of interest in various fields, including lipid chemistry and as a potential biomarker.[1][2][3] Its analysis is crucial for understanding its role in biological systems and for quality control in synthetic applications. Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is the premier analytical technique for the qualitative and quantitative analysis of this compound.[1] This document provides a detailed protocol for the analysis of this compound using GC-MS.
Experimental Protocol
This protocol is adapted from established methods for the analysis of long-chain alkenes and hydrocarbons.[4]
2.1. Sample Preparation (Hexane Extraction)
This procedure is suitable for extracting this compound from biological matrices such as cell cultures.
-
Harvesting: Centrifuge the cell culture to pellet the cells.
-
Lysis: Resuspend the cell pellet in a suitable buffer and lyse the cells using sonication or enzymatic digestion.
-
Extraction:
-
Add an equal volume of hexane to the cell lysate in a glass tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3,000 x g for 10 minutes to separate the organic and aqueous phases.
-
Carefully transfer the upper hexane layer to a clean glass vial.
-
Repeat the extraction step on the remaining aqueous layer with a fresh aliquot of hexane to maximize recovery.
-
-
Concentration: Combine the hexane extracts and concentrate the sample to the desired final volume (e.g., 50-100 µL) under a gentle stream of nitrogen gas.[4]
2.2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Instrumentation:
-
Gas Chromatograph: Agilent 7890A GC system (or equivalent).
-
Mass Spectrometer: Agilent 5975C series mass selective detector (or equivalent).
-
Autosampler: Agilent 7683B autosampler (or equivalent).
GC Conditions:
| Parameter | Value |
| Column | DB-5 fused silica capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness)[4] |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C[4] |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | - Initial Temperature: 40°C, hold for 3 min[4]- Ramp: 15°C/min to 300°C[4]- Final Hold: Hold at 300°C for 20 min[4] |
MS Conditions:
| Parameter | Value |
| Transfer Line Temp. | 280°C[4] |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Scan Range | m/z 40-550 |
2.3. Data Analysis
-
Identification: The identification of this compound can be confirmed by comparing the obtained mass spectrum with a reference spectrum from a spectral library (e.g., NIST). The mass spectrum of this compound is characterized by a molecular ion peak at m/z 278.5.[2][3]
-
Quantification: For quantitative analysis, a calibration curve should be prepared using certified standards of this compound at a minimum of five different concentrations. The peak area of the target analyte is then used to determine its concentration in the unknown samples.
Quantitative Data Summary
The following table summarizes the expected analytical parameters for the GC-MS analysis of this compound based on typical performance for long-chain hydrocarbons. Actual values may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Expected Value |
| Expected Retention Time | 15 - 20 min |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Linearity (R²) | > 0.995 |
Experimental Workflow Diagram
Caption: Workflow for this compound analysis.
Conclusion
The described GC-MS protocol provides a robust and reliable method for the separation and quantification of this compound. The use of a non-polar DB-5 column allows for good chromatographic resolution, and mass spectrometric detection ensures high selectivity and sensitivity. This application note serves as a comprehensive guide for researchers and scientists working with this and other long-chain dienes. For optimal results, it is recommended to validate the method with certified reference materials and to perform regular system suitability tests.
References
Application Notes and Protocols for the Mass Spectrometry of 1,19-Eicosadiene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,19-Eicosadiene (C₂₀H₃₈, Molar Mass: 278.52 g/mol ) is a long-chain non-conjugated diene that has been identified in various natural sources, including plant extracts and microbial cultures.[1] Its long hydrocarbon chain and terminal double bonds make it a molecule of interest in fields such as lipidomics, biofuel research, and as a potential biomarker. Accurate identification and structural elucidation are critical for understanding its biological role and potential applications. Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for the analysis of this compound.[1]
This document provides detailed application notes and experimental protocols for the mass spectrometric analysis of this compound. It covers direct analysis by GC-MS and a derivatization method using dimethyl disulfide (DMDS) to precisely locate the double bonds, a technique particularly useful for distinguishing it from its isomers.
Mass Spectrometry of Underivatized this compound
Under electron ionization (EI), this compound undergoes fragmentation to produce a characteristic mass spectrum. The spectrum will typically display a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 278, confirming the molecular weight. The fragmentation of long-chain alkanes and alkenes is characterized by a series of ion clusters separated by 14 mass units, corresponding to the sequential loss of methylene (-CH₂) groups. For terminal alkenes like this compound, allylic cleavage is a dominant fragmentation pathway, leading to the formation of stable allylic carbocations.
Predicted Fragmentation Pattern of this compound
The mass spectrum of this compound is expected to show a molecular ion peak at m/z 278. The fragmentation pattern will be characterized by clusters of ions that are 14 Da apart, which is indicative of the loss of (CH₂)nCH₃ fragments.
| m/z Value | Proposed Fragment Identity | Relative Abundance |
| 278 | [C₂₀H₃₈]⁺ (Molecular Ion) | Low |
| 249 | [M - C₂H₅]⁺ | Moderate |
| 221 | [M - C₄H₉]⁺ | Moderate |
| 193 | [M - C₆H₁₃]⁺ | Moderate |
| 165 | [M - C₈H₁₇]⁺ | Moderate |
| 137 | [M - C₁₀H₂₁]⁺ | High |
| 123 | [M - C₁₁H₂₃]⁺ | High |
| 109 | [M - C₁₂H₂₅]⁺ | High |
| 95 | [M - C₁₃H₂₇]⁺ | High |
| 81 | [M - C₁₄H₂₉]⁺ | High |
| 67 | [C₅H₇]⁺ | High |
| 55 | [C₄H₇]⁺ | High |
| 41 | [C₃H₅]⁺ (Allyl Cation) | High |
Derivatization of this compound with Dimethyl Disulfide (DMDS)
To definitively determine the position of the double bonds in this compound, derivatization with dimethyl disulfide (DMDS) is a highly effective technique. The DMDS adds across the double bonds, and subsequent electron ionization mass spectrometry results in characteristic fragmentation patterns that pinpoint the original location of the unsaturation.
Predicted Fragmentation of DMDS Adduct of this compound
The reaction of this compound with DMDS will form a di-adduct with a molecular weight of 372.6 g/mol (278.52 + 2 * 47.1). The mass spectrum of the DMDS adduct will show a molecular ion at m/z 372. The key diagnostic fragments arise from the cleavage of the C-C bond between the two carbons that were originally part of the double bond. For a terminal alkene, this results in a characteristic fragment at m/z 61 ([CH₂(SCH₃)]⁺).
| m/z Value | Proposed Fragment Identity | Significance |
| 372 | [C₂₂H₄₈S₂]⁺ (Molecular Ion of Di-adduct) | Confirms the formation of the di-adduct. |
| 325 | [M - SCH₃]⁺ | Loss of a methylthio group. |
| 278 | [M - 2(SCH₃)]⁺ or [M - C₂H₆S₂]⁺ | Loss of both methylthio groups. |
| 61 | [CH₂(SCH₃)]⁺ | Diagnostic fragment for a terminal double bond. |
Experimental Protocols
Protocol 1: GC-MS Analysis of Underivatized this compound
This protocol outlines the direct analysis of this compound by GC-MS.
1. Sample Preparation:
-
Dissolve the this compound standard or sample extract in a volatile organic solvent such as hexane or dichloromethane to a final concentration of approximately 10-100 µg/mL.
2. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 7890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977 MSD or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL.
-
Injector Temperature: 280 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 300 °C at 10 °C/min.
-
Hold at 300 °C for 10 minutes.
-
-
MS Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
Protocol 2: DMDS Derivatization of this compound for GC-MS Analysis
This protocol describes the derivatization of this compound with DMDS to determine the location of the double bonds.
1. Reagents and Materials:
-
This compound sample.
-
Dimethyl disulfide (DMDS).
-
Iodine solution (10 mg/mL in diethyl ether).
-
Hexane (GC grade).
-
Sodium thiosulfate solution (5% w/v in water).
-
Glass reaction vials with screw caps.
2. Derivatization Procedure: a. Dissolve approximately 1 mg of the this compound sample in 0.5 mL of hexane in a reaction vial. b. Add 0.5 mL of DMDS to the vial. c. Add 50 µL of the iodine solution to initiate the reaction. d. Cap the vial tightly and heat at 40-50 °C for at least 4 hours (or overnight at room temperature).[2] e. After the reaction is complete, cool the vial to room temperature. f. Quench the reaction by adding 1 mL of the sodium thiosulfate solution to remove excess iodine. Vortex the mixture. g. Allow the layers to separate and carefully transfer the upper hexane layer containing the derivatized product to a clean vial. h. The sample is now ready for GC-MS analysis.
3. GC-MS Analysis of DMDS Adduct:
-
Use the same GC-MS instrumentation and parameters as described in Protocol 1. The higher molecular weight of the adduct may necessitate a slightly higher final oven temperature or a longer hold time to ensure elution.
Diagrams
References
Application Notes and Protocols for the Use of 1,19-Eicosadiene as a Chemical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,19-Eicosadiene (C₂₀H₃₈, CAS No. 14811-95-1) is a long-chain, non-conjugated diene that serves as a valuable chemical standard in various analytical applications, particularly in gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS).[1][2][3][4] Its high molecular weight (278.52 g/mol ), defined chemical structure, and characteristic chromatographic behavior make it a suitable internal standard for the quantification of other long-chain hydrocarbons and related compounds.[3] This document provides detailed application notes and protocols for its use as a chemical standard.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its application as a chemical standard, influencing its solubility, volatility, and chromatographic retention.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₈ | [3] |
| Molecular Weight | 278.52 g/mol | [] |
| CAS Number | 14811-95-1 | [1][2][3][4] |
| Boiling Point | 348.7 °C at 760 mmHg | [6] |
| Melting Point | 24.5 °C | [6] |
| Density | 0.798 g/cm³ | [6] |
| Kovats Retention Index (Standard non-polar) | 1985 | [1][3] |
Application as an Internal Standard in Gas Chromatography
Due to its structural properties, this compound is an excellent candidate for use as an internal standard (IS) in GC-based quantification. An internal standard is a compound added in a constant amount to samples, calibration standards, and blanks. It helps to correct for variations in injection volume, sample loss during preparation, and instrumental drift, thereby improving the accuracy and precision of quantitative analysis.
Protocol: Quantitative Analysis of a Hypothetical Analyte (e.g., a Long-Chain Ester) using this compound as an Internal Standard by GC-MS
This protocol outlines the steps for the quantitative analysis of a target analyte in a sample matrix using this compound as an internal standard.
1. Materials and Reagents:
-
This compound (high purity, >98%)
-
Target analyte (high purity, >98%)
-
Organic solvent (e.g., hexane, dichloromethane, HPLC grade)
-
Sample matrix
-
Volumetric flasks, pipettes, and syringes
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
2. Preparation of Standard Solutions:
-
Internal Standard Stock Solution (IS Stock): Accurately weigh a known amount of this compound and dissolve it in a suitable organic solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Analyte Stock Solution (Analyte Stock): Accurately weigh a known amount of the target analyte and dissolve it in the same solvent to prepare a stock solution (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by adding varying amounts of the Analyte Stock to volumetric flasks. To each flask, add a constant, known amount of the IS Stock. Dilute to the final volume with the solvent. This will create a set of standards with different analyte concentrations but the same internal standard concentration.
3. Sample Preparation:
-
Accurately weigh or measure a known amount of the sample.
-
Extract the analyte from the sample matrix using an appropriate solvent and extraction technique (e.g., liquid-liquid extraction, solid-phase extraction).
-
To the extracted sample, add the same constant, known amount of the IS Stock as was added to the calibration standards.
-
If necessary, concentrate or dilute the final extract to a volume suitable for GC-MS analysis.
4. GC-MS Analysis:
-
Instrumental Conditions (Example):
-
GC Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Oven Temperature Program: Start at a lower temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 300 °C) at a controlled rate (e.g., 10 °C/min).
-
Injector: Splitless mode at a temperature of 280 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron ionization (EI) at 70 eV. Operate in selected ion monitoring (SIM) mode for higher sensitivity and specificity. Select characteristic ions for the analyte and for this compound.
-
5. Data Analysis:
-
Integrate the peak areas of the analyte and the internal standard in the chromatograms of the calibration standards and the samples.
-
Calculate the response factor (RF) for each calibration standard using the following formula:
-
RF = (Area_analyte / Concentration_analyte) / (Area_IS / Concentration_IS)
-
-
Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area (Area_analyte / Area_IS) against the concentration of the analyte.
-
Determine the concentration of the analyte in the samples by calculating the area ratio from the sample chromatogram and using the calibration curve to find the corresponding concentration.
Quantitative Data Presentation
The following table represents a hypothetical dataset for a five-point calibration curve for the quantification of an analyte using this compound as an internal standard.
| Calibration Standard | Analyte Concentration (µg/mL) | This compound Concentration (µg/mL) | Analyte Peak Area | This compound Peak Area | Area Ratio (Analyte/IS) |
| 1 | 1.0 | 10 | 50,000 | 500,000 | 0.10 |
| 2 | 5.0 | 10 | 255,000 | 510,000 | 0.50 |
| 3 | 10.0 | 10 | 510,000 | 505,000 | 1.01 |
| 4 | 25.0 | 10 | 1,270,000 | 508,000 | 2.50 |
| 5 | 50.0 | 10 | 2,550,000 | 510,000 | 5.00 |
Calibration Curve Parameters (Hypothetical):
-
Linear Regression Equation: y = 0.100x + 0.005
-
Coefficient of Determination (R²): 0.9998
-
Limit of Detection (LOD): 0.1 µg/mL
-
Limit of Quantification (LOQ): 0.3 µg/mL
Visualizations
Experimental Workflow for Quantitative Analysis
The following diagram illustrates the general workflow for the quantitative analysis of an analyte using this compound as an internal standard.
Caption: Workflow for quantitative analysis using an internal standard.
Representative Synthetic Pathway
While this compound can be found in some natural sources, for use as a high-purity chemical standard, chemical synthesis is often required. A common method for synthesizing long-chain dienes is through coupling reactions. The following diagram illustrates a generalized Grignard coupling reaction for the synthesis of this compound.
Caption: Generalized synthetic route for this compound.
Conclusion
This compound is a highly effective chemical standard for quantitative analysis, particularly in GC-MS applications. Its well-defined properties and chromatographic behavior allow for reliable correction of analytical variability. The protocols and data presented here provide a framework for researchers, scientists, and drug development professionals to utilize this compound as an internal standard to achieve accurate and precise quantification of long-chain organic compounds. Proper preparation of standards and samples, along with optimized GC-MS conditions, are critical for successful implementation.
References
Application Notes and Protocols for the Derivatization of 1,19-Eicosadiene for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,19-Eicosadiene is a long-chain diolefin that, due to its low volatility and nonpolar nature, presents challenges for direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Derivatization is a crucial step to enhance its chromatographic properties and to facilitate mass spectrometric identification by producing characteristic fragmentation patterns that allow for the unambiguous determination of double bond positions.[1][2][3] This application note provides a detailed protocol for the derivatization of this compound using dimethyl disulfide (DMDS), a widely used reagent for the derivatization of unsaturated hydrocarbons.[4][5][6][7][8] The formation of DMDS adducts across the double bonds increases the molecular weight and introduces sulfur atoms, leading to predictable fragmentation upon electron ionization (EI), thus aiding in structural elucidation.[4][5]
Derivatization with Dimethyl Disulfide (DMDS)
The reaction of this compound with dimethyl disulfide (DMDS) in the presence of an iodine catalyst proceeds via the addition of a methylthio (SCH3) group to each carbon of the double bonds. This results in the formation of a bis(methylthio) derivative. For a terminal diene like this compound, this derivatization is particularly useful for confirming the location of the double bonds at the ends of the hydrocarbon chain.[4]
Chemical Reaction
The derivatization of this compound with DMDS can be represented by the following chemical reaction:
Caption: Chemical reaction for the DMDS derivatization of this compound.
Experimental Protocol
This protocol outlines the necessary steps for the derivatization of this compound with DMDS for subsequent GC-MS analysis.
Materials and Reagents
-
This compound standard
-
Dimethyl disulfide (DMDS), analytical grade
-
Iodine (I2), crystalline
-
Hexane, GC grade
-
Sodium thiosulfate solution (5% w/v)
-
Anhydrous sodium sulfate
-
Glass reaction vials with PTFE-lined screw caps
-
Micropipettes
-
Vortex mixer
-
Heating block or water bath
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Derivatization Procedure
-
Preparation of Iodine Solution: Prepare a 60 mg/mL solution of iodine in diethyl ether. Note: Handle iodine with care in a fume hood.
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 100 µL of hexane in a glass reaction vial.
-
Reagent Addition: Add 200 µL of DMDS and 40 µL of the iodine solution to the vial.
-
Reaction: Tightly cap the vial and heat the mixture at 40-50°C for at least 4 hours.[8] For polyunsaturated compounds, shorter reaction times (20-160 minutes) at room temperature (25°C) can be employed to favor the formation of mono-adducts, however for a terminal diene, ensuring the reaction goes to completion to form the diadduct is often desirable.[5][7]
-
Reaction Quenching: After cooling to room temperature, quench the reaction by adding 1 mL of hexane and 1 mL of 5% sodium thiosulfate solution to remove excess iodine.
-
Extraction: Vortex the mixture for 1 minute and allow the layers to separate.
-
Drying: Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Sample for GC-MS: The dried hexane solution containing the derivatized product is now ready for GC-MS analysis.
Experimental Workflow
Caption: Workflow for the DMDS derivatization of this compound.
GC-MS Analysis
The derivatized sample can be analyzed using a standard GC-MS system equipped with a non-polar capillary column.
Suggested GC-MS Parameters
| Parameter | Suggested Value |
| GC System | Agilent 7890B or equivalent |
| Column | RTX-200 (105 m x 250 µm x 0.25 µm) or similar mid-polarity column[5] |
| Carrier Gas | Helium or Hydrogen at a constant flow of 1.5 mL/min[5] |
| Inlet Temperature | 320°C (pulsed splitless mode)[5] |
| Oven Program | Initial temperature 100°C, hold for 2 min, ramp at 10°C/min to 300°C, hold for 10 min |
| MS System | Agilent 5973 MSD or equivalent[5] |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-600 |
| Transfer Line Temp | 280°C |
Note: These parameters should be optimized for the specific instrumentation used.
Data Presentation
The derivatization of this compound with DMDS is expected to yield a single major product, the diadduct, which will have a significantly longer retention time than the underivatized compound. The mass spectrum of the DMDS adduct will exhibit characteristic fragmentation patterns that allow for the determination of the original double bond positions.
Expected Quantitative Data
The following table summarizes the type of quantitative data that should be generated and recorded during method validation.
| Parameter | Expected Result/Value |
| Retention Time (RT) | The DMDS diadduct of this compound will have a significantly longer RT than the underivatized compound. Alkanes will elute first, followed by alkene adducts, and then diadducts of dienes.[4] |
| Molecular Ion (M+) | The molecular ion of the diadduct should be observable. |
| Key Fragment Ions (m/z) | Characteristic fragment ions resulting from cleavage between the two carbons that were part of the original double bond, now bearing methylthio groups, are expected. Look for losses of 48 (CH3SH), 94 (2x CH3S), 141, and 188.[4] |
| Derivatization Yield | High (>90%) with optimized reaction conditions. |
| Limit of Detection (LOD) | To be determined experimentally, but expected to be in the low ng/mL range. |
| Limit of Quantification (LOQ) | To be determined experimentally, typically 3-5 times the LOD. |
| Linearity (r²) | >0.99 over the desired concentration range. |
| Precision (%RSD) | <15% for replicate analyses. |
Conclusion
The derivatization of this compound with dimethyl disulfide is a robust and effective method for its analysis by GC-MS. This protocol provides a detailed procedure that can be adapted by researchers for the routine analysis of this and other long-chain dienes. The formation of stable DMDS adducts allows for reliable chromatographic separation and mass spectrometric identification, which is essential for accurate quantification and structural elucidation in various research and development applications.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. scispace.com [scispace.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. par.nsf.gov [par.nsf.gov]
- 6. researchgate.net [researchgate.net]
- 7. Elucidation of double-bond positions of polyunsaturated alkenes through gas chromatography/mass spectrometry analysis of mono-dimethyl disulfide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. par.nsf.gov [par.nsf.gov]
Application Notes and Protocols for 1,19-Eicosadiene in Enzymatic Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,19-eicosadiene as a substrate in various enzymatic reactions. Detailed protocols for key experiments are included to facilitate the exploration of this long-chain diene in research and development.
Introduction
This compound is a C20 long-chain hydrocarbon featuring terminal double bonds at both ends of the aliphatic chain.[1][2][3][] This symmetrical structure makes it an intriguing substrate for enzymatic oxidation, potentially yielding bifunctional molecules with applications in polymer chemistry, drug development, and as signaling probe molecules. The primary enzymatic transformations of this compound involve oxidation of its double bonds and adjacent allylic carbons, primarily catalyzed by oxidoreductases such as cytochrome P450 monooxygenases (including unspecific peroxygenases) and lipoxygenases.
Enzymatic Reactions of this compound
Epoxidation by Unspecific Peroxygenases (UPOs)
Unspecific peroxygenases (UPOs, EC 1.11.2.1) are heme-thiolate enzymes that catalyze a wide range of oxyfunctionalization reactions, including the epoxidation of alkenes.[5][6][7][8][9][10][11][12][13] UPOs are particularly attractive for biocatalysis as they are often secreted, relatively stable, and only require hydrogen peroxide (H₂O₂) as a co-substrate.[6][7][8][9][10][11][12][13]
The reaction of UPOs with this compound is expected to yield mono- and di-epoxides. The primary products would be 1,2-epoxy-19-eicosene and subsequently 1,2,19,20-diepoxyeicosane.
Applications: The resulting epoxides are valuable chiral building blocks for the synthesis of fine chemicals and pharmaceuticals. Diepoxides can be used as cross-linking agents in polymer synthesis.
Oxidation by Lipoxygenases (LOXs)
Lipoxygenases (LOXs, EC 1.13.11.-) are non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids.[14][15][16][17][18][19] While their canonical substrates contain a cis,cis-1,4-pentadiene motif, LOXs have been shown to oxidize other unsaturated fatty acids. The reaction with this compound, which lacks the 1,4-diene structure, is less characterized but could proceed via a radical mechanism to form hydroperoxides at allylic positions (C3 and C18).
Oxidation by Laccase-Mediator Systems
Laccases (EC 1.10.3.2) are multi-copper containing enzymes that can oxidize a broad range of substrates. For the oxidation of non-phenolic compounds like alkenes, a mediator is required. The laccase oxidizes the mediator, which in turn oxidizes the alkene, typically to an aldehyde or ketone.
Quantitative Data
| Enzyme | Substrate | Km | kcat (s⁻¹) | Product(s) | Reference(s) |
| Unspecific Peroxygenase (Agrocybe aegerita) | 2-Methyl-2-butene | 5 mM | 1.3 x 10³ | 2-Methyl-2,3-epoxybutane | [5] |
| Unspecific Peroxygenase (Marasmius rotula) | Long-chain alkenes (C12-C20) | - | - | Terminal epoxides, Alkenols | [11] |
Experimental Protocols
Protocol 1: Heterologous Expression and Purification of Unspecific Peroxygenase (UPO)
This protocol is adapted from established methods for the heterologous expression of fungal UPOs in Pichia pastoris (now Komagataella phaffii).[6][7][8][9]
-
Gene Synthesis and Cloning: Synthesize the codon-optimized gene for the desired UPO and clone it into a suitable P. pastoris expression vector (e.g., pPICZα A) for secreted expression.
-
Transformation: Linearize the expression vector and transform it into a competent P. pastoris strain (e.g., X-33) by electroporation.
-
Screening for High-Expressing Clones: Screen transformants for UPO expression in small-scale cultures. A colorimetric assay using a substrate like 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) can be used to identify active clones.[6][20]
-
Fermentation: Cultivate the best-performing clone in a fermenter using a buffered glycerol-complex medium (BMGY) for the growth phase, followed by induction with methanol in a buffered methanol-complex medium (BMMY).
-
Purification:
-
Separate the cells from the culture supernatant by centrifugation.
-
Concentrate the supernatant using tangential flow filtration.
-
Purify the UPO from the concentrated supernatant using a combination of anion-exchange and size-exclusion chromatography.
-
Confirm the purity and identity of the enzyme by SDS-PAGE and by observing the characteristic Soret peak of the CO-complex at ~443-448 nm.[11]
-
Protocol 2: Enzymatic Epoxidation of this compound using UPO
-
Reaction Setup:
-
Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.0).
-
Add this compound (e.g., 1 mM final concentration) dissolved in a water-miscible co-solvent like acetone to improve solubility. The final acetone concentration should be optimized (e.g., 10-30% v/v) to balance substrate solubility and enzyme stability.[10]
-
Add the purified UPO to a final concentration of 1-5 µM.
-
-
Reaction Initiation and Progression:
-
Initiate the reaction by the continuous addition of H₂O₂ (e.g., 10 mM total) over a period of several hours using a syringe pump to avoid enzyme inactivation by high peroxide concentrations.[13]
-
Incubate the reaction at a controlled temperature (e.g., 25-30°C) with gentle shaking.
-
-
Reaction Quenching and Product Extraction:
-
Stop the reaction by adding an excess of catalase to remove any remaining H₂O₂.
-
Extract the products from the aqueous reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
-
Product Analysis:
-
Dry the organic extract over anhydrous sodium sulfate and concentrate it under reduced pressure.
-
Analyze the products by gas chromatography-mass spectrometry (GC-MS) to identify the mono- and di-epoxides of this compound based on their mass spectra and retention times.
-
Protocol 3: Laccase-Mediator System Assay for Alkene Oxidation
This protocol is based on the use of laccase from Trametes versicolor and a mediator like ABTS or 1-hydroxybenzotriazole (HBT).
-
Enzyme and Mediator Preparation:
-
Prepare a stock solution of laccase in a suitable buffer (e.g., 100 mM sodium acetate buffer, pH 5.0).
-
Prepare a stock solution of the mediator (e.g., 10 mM HBT in ethanol).
-
-
Reaction Setup:
-
In a reaction vessel, combine the buffer, this compound (dissolved in a minimal amount of a co-solvent), and the mediator.
-
Pre-incubate the mixture at the desired reaction temperature (e.g., 30°C).
-
-
Reaction Initiation:
-
Start the reaction by adding the laccase solution.
-
Ensure the reaction is well-aerated or under an oxygen atmosphere, as oxygen is the final electron acceptor.
-
-
Monitoring and Analysis:
-
Monitor the consumption of the substrate and the formation of products over time by taking aliquots and analyzing them by GC-MS. The expected products are aldehydes or ketones resulting from the oxidation of the double bonds.
-
Potential Signaling Pathways
While there is no direct evidence for the involvement of this compound in signaling pathways, its enzymatic products, particularly the epoxides, are structurally analogous to known lipid signaling molecules. For example, epoxyeicosatrienoic acids (EETs), which are metabolites of arachidonic acid produced by cytochrome P450 enzymes, are potent signaling molecules involved in regulating vascular tone, inflammation, and ion channel activity.
The diepoxide of this compound could potentially act as a stable mimetic or antagonist of EETs or other lipid epoxide signaling molecules. This could be a valuable tool for studying the physiological roles of these pathways in health and disease, including cardiovascular diseases and cancer.
Conclusion
This compound presents a versatile substrate for enzymatic oxidation, offering pathways to novel bifunctional molecules. The protocols and data presented herein provide a foundation for researchers to explore these reactions and their potential applications in biocatalysis, materials science, and as probes for cellular signaling pathways. Further research is warranted to isolate and characterize enzymes with high specificity and activity towards this substrate and to elucidate the biological roles of its metabolites.
References
- 1. This compound | C20H38 | CID 519006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 5. Epoxidation of linear, branched and cyclic alkenes catalyzed by unspecific peroxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and Heterologous Expression of Unspecific Peroxygenases [mdpi.com]
- 7. Two New Unspecific Peroxygenases from Heterologous Expression of Fungal Genes in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification, heterologous expression and characterization of a new unspecific peroxygenase from Marasmius fiardii PR-910 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Directed Evolution of Unspecific Peroxygenase from Agrocybe aegerita - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification and Expression of New Unspecific Peroxygenases – Recent Advances, Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Soybean Lipoxygenase-1 Oxidizes 3Z-Nonenal : A Route to 4S-Hydroperoxy-2E-Nonenal and Related Products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. biorxiv.org [biorxiv.org]
- 20. pubs.acs.org [pubs.acs.org]
The Role of 1,19-Eicosadiene in Insect Communication: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,19-Eicosadiene is a long-chain unsaturated hydrocarbon that has been identified as a semiochemical involved in insect communication. Semiochemicals are signaling molecules that mediate interactions between organisms. In the context of insect communication, these can be classified as pheromones (intraspecific communication) or allelochemicals (interspecific communication). Allelochemicals are further divided into kairomones, allomones, and synomones, depending on whether the interaction benefits the receiver, the emitter, or both, respectively. This document provides detailed application notes and protocols for studying the role of this compound in insect communication, with a focus on its function as a kairomone for the melon fly, Zeugodacus cucurbitae.
This compound as a Kairomone
A kairomone is a semiochemical emitted by one species that benefits a receiving species, without benefiting the emitter. This compound has been identified as a kairomonal compound for the melon fly (Zeugodacus cucurbitae), a significant agricultural pest. It is found in host plants of the melon fly, such as bitter gourd (Momordica charantia), and acts as an attractant, guiding the insect to a potential food source or oviposition site.
Data Presentation: Quantitative Analysis of this compound in Host Plant
The following table summarizes the quantitative data from a study that identified this compound in the n-hexane fraction of bitter gourd (Momordica charantia) leaves.
| Compound | Retention Time (min) | Percentage (%) |
| This compound | 9.461 | 0.35 |
| n-Eicosane | 13.335 | 1.69 |
| n-Octadecanoic acid | 12.298 | 13.19 |
| Squalene | 16.988 | 1.07 |
Data from a study on kairomonal compounds from host plants attractive to the melon fly.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound in insect communication.
Extraction of this compound from Plant Material (Momordica charantia)
This protocol describes a general method for the extraction of volatile and semi-volatile compounds from plant tissues.
Materials:
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Fresh leaves of Momordica charantia
-
n-Hexane (analytical grade)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Glassware (beakers, flasks, funnels)
-
Filter paper
Procedure:
-
Sample Preparation: Collect fresh, healthy leaves of Momordica charantia. Wash the leaves with distilled water to remove any dirt and gently pat them dry.
-
Extraction: Finely chop the leaves and immerse them in n-hexane in a sealed container for 24-48 hours at room temperature. The ratio of plant material to solvent should be approximately 1:10 (w/v).
-
Filtration and Drying: Filter the extract to remove solid plant material. Dry the filtrate by passing it through a column of anhydrous sodium sulfate to remove any residual water.
-
Concentration: Concentrate the extract using a rotary evaporator at a temperature below 40°C to avoid degradation of volatile compounds.
-
Analysis: Analyze the concentrated extract using GC-MS to identify and quantify the chemical constituents, including this compound.
Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the typical parameters for the analysis of this compound.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer.
-
Capillary column suitable for hydrocarbon analysis (e.g., HP-5MS, DB-5).
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase at 10°C/min to 280°C.
-
Final hold: 10 minutes at 280°C.
-
-
Carrier Gas: Helium, at a constant flow rate of 1 ml/min.
-
Injection Mode: Splitless.
MS Conditions (Example):
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Scan Range: 40-550 amu.
Data Analysis:
-
Identify compounds by comparing their mass spectra with libraries such as NIST and Wiley.
-
Confirm identification by comparing retention times with authentic standards.
-
Quantify the relative abundance of each compound by integrating the peak areas.
Behavioral Assay: Y-Tube Olfactometer
This protocol describes a standard behavioral assay to test the attractiveness of this compound to insects like the melon fly.
Materials:
-
Y-tube olfactometer.
-
Air pump to provide a clean, constant airflow.
-
Flow meters to regulate airflow.
-
Charcoal filter to purify the air.
-
Humidifier to moisten the air.
-
Test insects (e.g., adult melon flies, Zeugodacus cucurbitae), starved for 4-6 hours.
-
Synthetic this compound of high purity.
-
Solvent control (e.g., n-hexane).
-
Filter paper discs.
Procedure:
-
Setup: Assemble the Y-tube olfactometer. Connect the air pump, charcoal filter, and humidifier to the two arms of the olfactometer. Adjust the airflow to a constant rate (e.g., 200 ml/min) in both arms.
-
Sample Preparation: Dissolve a known amount of synthetic this compound in a volatile solvent (e.g., n-hexane) to prepare different concentrations. Apply a small aliquot (e.g., 10 µl) of the test solution to a filter paper disc and place it in the sample chamber of one arm (the "odor arm").
-
Control: Apply an equal volume of the pure solvent to another filter paper disc and place it in the sample chamber of the other arm (the "control arm").
-
Acclimatization: Allow the solvent to evaporate for a few minutes before introducing the insect.
-
Insect Introduction: Introduce a single insect at the base of the Y-tube.
-
Observation: Observe the insect's behavior for a set period (e.g., 5-10 minutes). Record the first choice of arm (the arm the insect enters completely) and the time spent in each arm.
-
Replication: Repeat the experiment with a new insect for each trial. To avoid positional bias, switch the odor and control arms after a set number of trials.
-
Data Analysis: Analyze the data using appropriate statistical tests (e.g., Chi-square test for choice, t-test or ANOVA for time spent) to determine if there is a significant preference for the arm containing this compound.
Electrophysiological Assay: Electroantennography (EAG)
This protocol provides a general method for measuring the antennal response of an insect to this compound.
Materials:
-
Electroantennography (EAG) system, including a high-impedance amplifier, data acquisition system, and software.
-
Micromanipulators.
-
Glass capillary electrodes.
-
Electrolyte solution (e.g., insect Ringer's solution).
-
Test insect (e.g., adult melon fly).
-
Synthetic this compound.
-
Solvent for dilution.
-
Air stimulus controller for precise delivery of odor puffs.
Procedure:
-
Electrode Preparation: Pull glass capillaries to a fine tip and fill them with the electrolyte solution.
-
Antenna Preparation: Excise an antenna from a live, immobilized insect. Mount the antenna between the recording and reference electrodes. The recording electrode is typically placed at the tip of the antenna, and the reference electrode at the base.
-
Stimulus Preparation: Prepare serial dilutions of synthetic this compound in a suitable solvent. Apply a known volume of each dilution to a piece of filter paper and insert it into a Pasteur pipette (stimulus cartridge).
-
Stimulus Delivery: Deliver a puff of air through the stimulus cartridge, directing the odorant onto the mounted antenna.
-
Recording: Record the electrical potential change (depolarization) from the antenna using the EAG system.
-
Control: Use a stimulus cartridge with the solvent alone as a control.
-
Data Analysis: Measure the amplitude of the EAG response (in millivolts) for each stimulus. Normalize the responses to the control to account for any mechanical stimulation. Compare the responses to different concentrations of this compound to generate a dose-response curve.
Biosynthesis of this compound in Insects (Hypothetical Pathway)
While the specific biosynthetic pathway for this compound in insects has not been elucidated, it is likely derived from the general pathway for long-chain hydrocarbon biosynthesis. This pathway involves the modification of fatty acid metabolism.
Key Steps:
-
Fatty Acid Synthesis: Acetyl-CoA is converted to malonyl-CoA, which then serves as a building block for the synthesis of long-chain saturated fatty acids by fatty acid synthase (FAS).
-
Desaturation: Specific desaturase enzymes introduce double bonds at precise locations in the fatty acid chain. To produce a diene, this step would likely occur twice.
-
Elongation: A series of elongase enzymes add two-carbon units to the fatty acid chain to produce very-long-chain fatty acids (VLCFAs).
-
Conversion to Hydrocarbon: The VLCFA is converted to the final hydrocarbon. This is thought to occur via a reductive step to a fatty aldehyde, followed by an oxidative decarbonylation that removes the carboxyl group.
Visualizations
Signaling Pathway: Kairomonal Attraction
Caption: Kairomonal signaling pathway of this compound.
Experimental Workflow: Identification and Behavioral Assay
Caption: Workflow for studying this compound.
Logical Relationship: Biosynthesis of Long-Chain Hydrocarbons
Caption: Hypothetical biosynthesis of this compound.
Future Directions and Applications
The study of this compound and other semiochemicals has significant potential for the development of novel pest management strategies. As a kairomone for the melon fly, this compound could be utilized in:
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Monitoring and Trapping: Incorporating this compound into traps to monitor populations of Z. cucurbitae and for mass trapping to reduce their numbers.
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Attract-and-Kill Strategies: Combining this compound with an insecticide or pathogen in a bait station to attract and eliminate the target pest.
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Push-Pull Strategies: Using this compound as a "pull" component in conjunction with a repellent "push" component to manipulate the distribution of pests in a crop.
Further research is needed to:
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Elucidate the specific biosynthetic pathway of this compound in insects.
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Identify the specific olfactory receptors in Z. cucurbitae that detect this compound.
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Determine the optimal concentrations and blends of this compound for effective pest management.
-
Investigate the role of this compound in the chemical communication of other insect species.
These application notes and protocols provide a framework for researchers to investigate the role of this compound in insect communication, with the ultimate goal of developing more effective and environmentally benign methods for pest control.
Application of 1,19-Eicosadiene in Materials Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,19-Eicosadiene is a long-chain α,ω-diene, a class of hydrocarbons featuring terminal double bonds. This bifunctional nature makes it a valuable monomer and building block in materials science, particularly in polymer chemistry. Its long aliphatic chain imparts flexibility and hydrophobicity to the resulting materials, while the terminal double bonds provide reactive sites for polymerization and other chemical modifications. This document provides detailed application notes and experimental protocols for the synthesis and polymerization of this compound, focusing on its application in the creation of novel polymers. The primary polymerization method detailed is Acyclic Diene Metathesis (ADMET), a powerful technique for the synthesis of well-defined unsaturated polymers.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for handling, storage, and for predicting its behavior in chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₈ | [1][2] |
| Molecular Weight | 278.52 g/mol | [1][2] |
| Melting Point | 24.5 °C | [2] |
| Boiling Point | 348.7 °C at 760 mmHg | [2] |
| Density | 0.798 g/cm³ | [2] |
| Flash Point | 145.5 °C | [2] |
| Refractive Index | 1.452 | [2] |
Synthesis of this compound
Two primary methods for the laboratory-scale synthesis of this compound are presented below: Kolbe electrolysis of 10-undecenoic acid and Grignard coupling of 1,10-dibromodecane.
Protocol 1: Synthesis via Kolbe Electrolysis
This method involves the electrochemical oxidative decarboxylation of 10-undecenoic acid to form a C-C bond between two C10 units.
Materials:
-
10-Undecenoic acid
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Methanol (MeOH), anhydrous
-
Platinum foil or gauze electrodes
-
Electrolysis cell
-
DC power supply
-
Standard glassware for extraction and distillation
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Experimental Procedure:
-
Preparation of the Electrolyte: In a beaker, dissolve 10-undecenoic acid in a slight molar excess of a methanolic solution of NaOH or KOH to form the carboxylate salt. The concentration should be approximately 0.5-1.0 M.
-
Electrolysis Setup: Assemble the electrolysis cell with two platinum electrodes of equal surface area, positioned parallel to each other. Add the prepared electrolyte solution to the cell.
-
Electrolysis: Apply a constant current density of approximately 0.25 A/cm² to the electrodes. The reaction progress can be monitored by the cessation of gas evolution (CO₂ and H₂). The temperature should be maintained between 20-40 °C.
-
Work-up: After the reaction is complete, pour the reaction mixture into a separatory funnel containing water and hexane.
-
Extraction: Extract the aqueous layer three times with hexane. Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
Caption: Workflow for the synthesis of this compound via Kolbe electrolysis.
Application in Polymer Synthesis: Acyclic Diene Metathesis (ADMET) Polymerization
This compound is an ideal monomer for ADMET polymerization, a step-growth condensation polymerization driven by the removal of a small volatile olefin, typically ethylene. This method allows for the synthesis of high molecular weight, linear unsaturated polyesters. Subsequent hydrogenation can yield a saturated, polyethylene-like material.
Protocol 2: ADMET Polymerization of this compound
This protocol describes the polymerization of this compound using a Grubbs-type ruthenium catalyst to produce poly(this compound).
Materials:
-
This compound (high purity, free of peroxides and water)
-
Grubbs' 2nd Generation Catalyst or Hoveyda-Grubbs' 2nd Generation Catalyst
-
Anhydrous toluene or chlorobenzene
-
Schlenk flask and vacuum line
-
Methanol (for precipitation)
-
Standard glassware for filtration
Experimental Procedure:
-
Monomer Purification: Ensure the this compound monomer is of high purity. It can be purified by passing it through a short column of activated alumina and degassing with argon for 30 minutes prior to use.
-
Reaction Setup: In a glovebox, add the desired amount of Grubbs' catalyst (typically 0.1-1.0 mol% relative to the monomer) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Monomer Addition: Add the purified this compound to the Schlenk flask. If using a solvent, add anhydrous toluene or chlorobenzene (to achieve a monomer concentration of 1-2 M).
-
Polymerization: Seal the Schlenk flask and remove it from the glovebox. Connect the flask to a vacuum line and place it in an oil bath preheated to 50-80 °C. Apply a dynamic vacuum (≤ 100 mTorr) to the flask with vigorous stirring. The removal of ethylene gas drives the polymerization.
-
Reaction Monitoring: The progress of the polymerization can be monitored by the increase in viscosity of the reaction mixture. The reaction is typically run for 12-48 hours.
-
Termination and Precipitation: Cool the reaction to room temperature and quench the reaction by adding a few drops of ethyl vinyl ether. Dissolve the viscous polymer in a minimal amount of toluene or chloroform and precipitate it by adding the solution dropwise to a large volume of vigorously stirring methanol.
-
Isolation and Drying: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Synthetic 1,19-Eicosadiene
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the purification of synthetic 1,19-eicosadiene.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Co-elution of Isomers during Column Chromatography
Symptoms:
-
Broad peaks in Gas Chromatography (GC) analysis of collected fractions.
-
Nuclear Magnetic Resonance (NMR) spectra indicating the presence of multiple, closely related alkene species.
-
Inconsistent biological activity or downstream reaction yields.
Possible Causes:
-
Presence of geometric (cis/trans) or positional isomers: These isomers often have very similar polarities, making them difficult to separate on standard silica or alumina columns.[1]
-
Inappropriate stationary phase: Standard silica gel lacks the selectivity to resolve isomers of non-polar hydrocarbons like this compound.[1]
Troubleshooting Workflow:
References
Technical Support Center: Synthesis of 1,19-Eicosadiene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,19-eicosadiene. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
A1: this compound is a long-chain α,ω-diene that can be synthesized through several common organic transformations. The most frequently employed methods include:
-
Olefin Metathesis: Cross-metathesis of a shorter terminal alkene, such as 1-decene, provides a direct route to this compound.
-
Grignard Coupling: The coupling of a Grignard reagent derived from a 10-carbon haloalkene, such as 10-bromodec-1-ene, is a classical and effective method.
-
Wittig Reaction: The reaction of a phosphorus ylide with a long-chain aldehyde, for instance, the reaction between a C11-ylide and a C9-aldehyde, can also be utilized to construct the C20 backbone with terminal double bonds.
Q2: What are the typical impurities I might encounter in my this compound product?
A2: The impurity profile of your this compound product is highly dependent on the synthetic route chosen. Below is a summary of common impurities for the three main synthetic methods.
| Synthetic Route | Common Impurities | Potential Origin |
| Olefin Metathesis | Homodimers of starting material (e.g., 9-octadecene from 1-decene), Isomers of this compound, Ruthenium catalyst residues | Incomplete reaction, side reactions, catalyst decomposition |
| Grignard Coupling | Wurtz coupling product (e.g., octane from butylmagnesium bromide), Unreacted starting material, Magnesium salts | Side reaction of Grignard reagent with alkyl halide, Incomplete reaction, Workup |
| Wittig Reaction | Triphenylphosphine oxide (TPPO), (Z)-isomer of this compound, Unreacted starting aldehyde | Stoichiometric byproduct of the reaction, Lack of stereocontrol, Incomplete reaction |
Q3: How can I best purify my crude this compound?
A3: Purification of the nonpolar this compound typically involves a combination of techniques to remove both organic and inorganic impurities.
-
Column Chromatography: This is a highly effective method for separating this compound from more polar impurities like catalyst residues or triphenylphosphine oxide. A nonpolar stationary phase like silica gel is commonly used with a nonpolar eluent such as hexanes.
-
Vacuum Distillation: For removing non-volatile impurities and separating isomers with different boiling points, vacuum distillation is a suitable technique. Due to the high boiling point of this compound, distillation under reduced pressure is necessary to prevent decomposition.[1][2][3]
-
Washing/Extraction: Aqueous washes can be used to remove water-soluble byproducts and salts from the Grignard reaction. Specific washes can also target certain impurities, for example, aqueous solutions of chelating agents can help remove ruthenium residues.
Troubleshooting Guides
Olefin Metathesis Route
Problem: Low yield of this compound and presence of significant starting material.
-
Possible Cause 1: Inefficient catalyst activity.
-
Solution: Ensure the use of a fresh, active metathesis catalyst (e.g., Grubbs' second-generation catalyst). Store catalysts under an inert atmosphere and handle them quickly in the air.
-
-
Possible Cause 2: Reversible nature of the reaction.
-
Solution: Drive the reaction to completion by removing the volatile ethylene byproduct. This can be achieved by performing the reaction under a gentle stream of an inert gas like nitrogen or argon, or by conducting the reaction under reduced pressure.[4]
-
Problem: Presence of a significant amount of homodimerized byproduct.
-
Possible Cause: The rate of self-metathesis of the starting alkene is competitive with the cross-metathesis.
-
Solution: Use a slow addition of the starting alkene to the reaction mixture containing the catalyst. This keeps the instantaneous concentration of the starting material low, favoring the cross-metathesis pathway.
-
Problem: Product contains isomers of this compound.
-
Possible Cause: Isomerization of the double bonds catalyzed by ruthenium hydride species formed from catalyst decomposition.
-
Solution: Add a small amount of a weak acid, such as acetic acid, to the reaction mixture to quench the ruthenium hydride species.[4]
-
Grignard Coupling Route
Problem: Low yield of this compound and a significant amount of a shorter-chain alkane.
-
Possible Cause: Wurtz coupling side reaction, where the Grignard reagent reacts with the starting alkyl halide.[2][5][6]
-
Solution 1: Use a large excess of magnesium turnings to ensure the alkyl halide reacts preferentially with magnesium rather than the formed Grignard reagent.
-
Solution 2: Add the alkyl halide slowly to the magnesium suspension to maintain a low concentration of the halide in the presence of the Grignard reagent.
-
Solution 3: Maintain a moderate reaction temperature. Higher temperatures can favor the Wurtz coupling reaction.[5]
-
Problem: The Grignard reaction fails to initiate.
-
Possible Cause 1: Inactive magnesium surface due to an oxide layer.
-
Solution: Activate the magnesium turnings prior to the reaction. This can be done by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the magnesium turnings under an inert atmosphere.
-
-
Possible Cause 2: Presence of moisture in the glassware or solvent.
-
Solution: Ensure all glassware is rigorously dried in an oven before use and that anhydrous solvents are used. The reaction should be carried out under a dry, inert atmosphere (nitrogen or argon).
-
Wittig Reaction Route
Problem: Difficulty in separating the product from triphenylphosphine oxide (TPPO).
-
Possible Cause: TPPO is a common byproduct of the Wittig reaction and can be challenging to remove due to its polarity and solubility.
-
Solution 1: Since this compound is nonpolar, a simple filtration through a plug of silica gel with a nonpolar solvent (e.g., hexane) can effectively retain the more polar TPPO.[7][8]
-
Solution 2: Precipitation of TPPO can be achieved by concentrating the reaction mixture and triturating with a nonpolar solvent in which the diene is soluble but TPPO is not, such as cold hexanes or diethyl ether.[9]
-
Solution 3: For more stubborn cases, TPPO can be precipitated as a complex by adding zinc chloride to the reaction mixture in a polar solvent like ethanol.[9][10]
-
Problem: Formation of a mixture of (E) and (Z) isomers of this compound.
-
Possible Cause: The stereoselectivity of the Wittig reaction is dependent on the nature of the ylide and the reaction conditions. Non-stabilized ylides typically favor the (Z)-alkene.
-
Solution: To favor the (E)-isomer, a Schlosser modification of the Wittig reaction can be employed, which involves deprotonation-reprotonation of the betaine intermediate at low temperature to equilibrate to the more stable trans-betaine. Alternatively, using a stabilized ylide (e.g., one with an adjacent ester group) generally favors the (E)-alkene.[6]
-
Experimental Protocols
Key Experiment: GC-MS Analysis of this compound and Impurities
Objective: To identify and quantify this compound and potential impurities in a crude reaction mixture.
Methodology:
-
Sample Preparation:
-
Dissolve a small amount of the crude product (approx. 1 mg) in 1 mL of a volatile organic solvent such as hexane or dichloromethane.
-
If necessary, filter the sample through a small plug of silica gel to remove non-volatile impurities that could contaminate the GC inlet.
-
-
GC-MS Parameters (Illustrative Example):
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector Temperature: 280 °C.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 300 °C.
-
Hold: 10 minutes at 300 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound by its retention time and comparison of its mass spectrum with a reference spectrum.
-
Identify impurity peaks by comparing their mass spectra with spectral libraries (e.g., NIST).
-
Quantify the relative amounts of each component by integrating the peak areas.
-
Visualizations
Caption: Synthetic pathways to this compound.
Caption: Common impurity formation pathways.
Caption: General troubleshooting workflow for this compound synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Illustrated Glossary of Organic Chemistry - Wurtz reaction (Wurtz coupling) [chem.ucla.edu]
- 7. Workup [chem.rochester.edu]
- 8. chem.rochester.edu [chem.rochester.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 1,19-Eicosadiene Reaction Yield
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield of 1,19-eicosadiene.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound via common synthetic routes.
Olefin Metathesis (Ethenolysis)
Issue: Low or No Conversion of Starting Material
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inactive Catalyst | Ensure the Grubbs catalyst is fresh and has been stored under an inert atmosphere. For sterically hindered substrates, consider a more active catalyst like a second-generation Grubbs or Hoveyda-Grubbs catalyst.[1][2] | Increased conversion of the starting material. |
| Catalyst Poisoning | Use freshly distilled and degassed solvents. Ensure the starting material is free of impurities, particularly those with coordinating functional groups. | Improved catalyst lifetime and activity. |
| Insufficient Ethylene Pressure | Increase the ethylene pressure to drive the equilibrium towards the products.[3] | Higher yield of this compound. |
| Low Reaction Temperature | Gradually increase the reaction temperature in increments of 10°C. Umicore catalysts typically initiate between room temperature and 40°C.[1] | Enhanced reaction rate and conversion. |
Issue: Formation of Undesired Side Products (e.g., oligomers, isomers)
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High Catalyst Loading | Reduce the catalyst loading. In some cases, higher catalyst concentrations can lead to unwanted side reactions. | Minimized side product formation. |
| Ethylene Inhibition | Ensure efficient removal of the ethylene byproduct by bubbling an inert gas through the reaction mixture or performing the reaction under vacuum with a constant flow of ethylene. For reactions prone to ethylene generation, consider using a catalyst with a cyclic alkyl amino carbene (CAAC) ligand.[1][4] | Reduced catalyst deactivation and improved yield. |
| Isomerization of Double Bonds | Add a mild acid scavenger to the reaction mixture to prevent catalyst-mediated isomerization. | Formation of the desired this compound isomer. |
Grignard Reagent Coupling
Issue: Low Yield of this compound
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Grignard Reagent Formation | Ensure all glassware is flame-dried and the reaction is conducted under a strict inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. Activate the magnesium turnings with a small crystal of iodine or 1,2-dibromoethane.[5] | Successful formation of the Grignard reagent, leading to a higher yield of the coupling product. |
| Wurtz Coupling Side Reaction | Add the alkyl halide slowly to the magnesium turnings to control the exothermic reaction and maintain a moderate temperature. | Minimized formation of the undesired symmetrical coupling byproduct.[5] |
| Hydrolysis of Grignard Reagent | Ensure the starting materials and solvents are rigorously dried. | Preservation of the Grignard reagent and increased product yield. |
Kolbe Electrolysis
Issue: Low Yield of Dimerized Product
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Solvent/Electrolyte | Use a solvent system that solubilizes the carboxylate salt while maintaining adequate conductivity. Methanol or a mixture of methanol and water is commonly used. Add a supporting electrolyte if necessary. | Improved current flow and reaction efficiency. |
| Electrode Passivation | Periodically clean the platinum electrodes to remove any passivating films that may form during the electrolysis. | Maintained electrode activity and consistent reaction rate. |
| Side Reactions | Control the current density and temperature to minimize side reactions such as the Hofer-Moest reaction which produces alcohols. | Increased selectivity for the desired hydrocarbon dimer. |
Frequently Asked Questions (FAQs)
1. What are the most common methods for synthesizing this compound?
The primary synthetic routes to this compound are:
-
Olefin Metathesis: Specifically, the ethenolysis of a suitable cyclic olefin like cyclooctadecene or the ring-opening metathesis polymerization (ROMP) of a smaller cycloalkene followed by ethenolysis.
-
Grignard Reagent Coupling: The coupling of a C10 Grignard reagent (e.g., dec-9-enylmagnesium bromide) or the coupling of a C10 alkyl halide (e.g., 10-bromodec-1-ene) using magnesium.
-
Kolbe Electrolysis: The electrochemical dimerization of a C10 unsaturated carboxylic acid, such as 10-undecenoic acid.[6]
2. Which synthetic method generally gives the highest yield of this compound?
Based on available literature, Grignard reagent coupling methods have been reported to produce very high yields. For instance, the coupling of dec-9-enylmagnesium bromide can achieve yields as high as 99%.
3. How can I purify this compound after the reaction?
Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of any remaining impurities. For non-polar impurities, a non-polar solvent system like hexanes is a good starting point.
4. What is the role of ethylene in the ethenolysis reaction to produce this compound?
In ethenolysis, a cyclic olefin is reacted with ethylene in the presence of a metathesis catalyst. The ethylene cleaves the double bond of the cyclic starting material to generate a linear α,ω-diene. In this case, ethenolysis of a C20 cyclic olefin would yield this compound.
5. How do I choose the right Grubbs catalyst for my metathesis reaction?
-
First-generation Grubbs catalysts are suitable for less demanding reactions.
-
Second-generation Grubbs catalysts exhibit higher activity and are effective for a broader range of substrates, including more sterically hindered ones.[7]
-
Hoveyda-Grubbs catalysts offer increased stability and are often preferred for industrial applications.[1]
-
CAAC-ligated catalysts are particularly effective in ethenolysis due to their high turnover numbers and resistance to ethylene-induced decomposition.[4]
Data Presentation
Table 1: Reported Yields for the Synthesis of this compound via Grignard Coupling
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Dec-9-enylmagnesium bromide | Ethylene dibromide, silver(I) 4-methylbenzenesulfonate | Tetrahydrofuran | 20 | 0.5 | 99.0 |
| 10-bromodec-1-ene | Magnesium | Not specified | Not specified | Not specified | 58.0 |
Experimental Protocols
Protocol 1: High-Yield Synthesis of this compound via Grignard Coupling
Materials:
-
Dec-9-enylmagnesium bromide solution in THF
-
Ethylene dibromide
-
Silver(I) 4-methylbenzenesulfonate
-
Anhydrous tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere.
-
To the flask, add a solution of silver(I) 4-methylbenzenesulfonate in anhydrous THF.
-
Cool the flask to 0°C in an ice bath.
-
Slowly add the dec-9-enylmagnesium bromide solution to the dropping funnel and add it dropwise to the stirred solution in the flask.
-
After the addition is complete, add ethylene dibromide dropwise via the dropping funnel.
-
Allow the reaction mixture to warm to room temperature (20°C) and stir for 30 minutes.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using hexanes as the eluent to afford this compound.
Protocol 2: General Procedure for Ethenolysis of a Cyclic Olefin
Materials:
-
Cyclic olefin (e.g., cyclooctadecene)
-
Grubbs catalyst (e.g., Grubbs 2nd Generation or a CAAC-ligated catalyst)
-
Anhydrous, degassed solvent (e.g., dichloromethane or toluene)
-
High-purity ethylene gas
-
Pressure reactor or a Schlenk flask equipped with a balloon of ethylene
Procedure:
-
In a glovebox or under an inert atmosphere, dissolve the cyclic olefin in the anhydrous, degassed solvent in a suitable pressure reactor or Schlenk flask.
-
Add the Grubbs catalyst to the solution.
-
Seal the reactor or flask and purge with ethylene gas.
-
Pressurize the reactor with ethylene to the desired pressure (e.g., 10-100 psi) or maintain a constant flow of ethylene through the solution.
-
Heat the reaction mixture to the desired temperature (e.g., 40-60°C) and stir vigorously.
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction to room temperature and carefully vent the excess ethylene.
-
Quench the catalyst by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Synthesis of this compound via Kolbe Electrolysis
Materials:
-
10-Undecenoic acid
-
Sodium hydroxide or potassium hydroxide
-
Methanol
-
Water
-
Platinum sheet electrodes
-
DC power supply
-
Electrolysis cell
Procedure:
-
Neutralize 10-undecenoic acid with a stoichiometric amount of sodium hydroxide or potassium hydroxide in a mixture of methanol and water to form the carboxylate salt.
-
Transfer the solution to the electrolysis cell equipped with two platinum sheet electrodes.
-
Pass a constant direct current through the solution using the DC power supply. The anode is where the oxidation and dimerization will occur.[6]
-
Continue the electrolysis until the starting material is consumed (monitor by TLC or GC).
-
After the reaction is complete, discontinue the current.
-
Extract the reaction mixture with a non-polar solvent (e.g., hexanes or diethyl ether).
-
Wash the organic extract with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting this compound by vacuum distillation or column chromatography.
Visualizations
Caption: Synthetic pathways to this compound.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Factors influencing this compound yield.
References
- 1. React App [pmc.umicore.com]
- 2. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. escholarship.org [escholarship.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Kolbe's Electrolytic Method: Reaction, Mechanism & Uses [vedantu.com]
- 7. hwpi.harvard.edu [hwpi.harvard.edu]
Technical Support Center: 1,19-Eicosadiene GC-MS Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 1,19-Eicosadiene.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it analyzed using GC-MS?
This compound is a long-chain diene hydrocarbon with the molecular formula C₂₀H₃₈ and a molecular weight of 278.5157 g/mol .[1] GC-MS is the primary analytical technique for this compound due to its volatility, allowing for effective separation by gas chromatography and sensitive detection and identification by mass spectrometry.
Q2: What are the typical GC-MS parameters for this compound analysis?
Optimal GC-MS parameters can vary depending on the sample matrix and instrumentation. However, a good starting point for method development is outlined in the table below. Non-polar columns are generally preferred for the separation of non-polar hydrocarbons.[2]
Table 1: Recommended Starting GC-MS Parameters for this compound Analysis
| Parameter | Recommended Setting |
| GC Column | Non-polar capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Type | Split/Splitless[3] |
| Injector Temperature | 250 - 300 °C |
| Injection Mode | Splitless for trace analysis, Split for higher concentrations[3] |
| Carrier Gas | Helium or Hydrogen at a constant flow rate (e.g., 1.0 - 1.5 mL/min) |
| Oven Temperature Program | Initial temp: 60-80°C, hold for 1-2 min; Ramp: 10-20°C/min to 280-300°C; Final hold: 5-10 min |
| MS Transfer Line Temp | 280 - 300 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 40 - 400 |
Q3: What does the mass spectrum of this compound look like?
The electron ionization (EI) mass spectrum of this compound is characterized by a series of hydrocarbon fragments. The molecular ion peak (M⁺) at m/z 278 may be of low abundance or absent. Common fragments are typically separated by 14 amu (CH₂ groups). The NIST WebBook provides a reference spectrum for this compound.[1]
Table 2: Characteristic Mass Fragments of this compound (EI-MS)
| m/z | Possible Fragment Ion |
| 41 | C₃H₅⁺ |
| 55 | C₄H₇⁺ |
| 69 | C₅H₉⁺ |
| 83 | C₆H₁₁⁺ |
| 97 | C₇H₁₃⁺ |
| 278 | [C₂₀H₃₈]⁺ (Molecular Ion) |
| (Note: Relative abundances can vary based on instrumentation and tuning.) |
Troubleshooting Guide
This guide addresses common issues encountered during the GC-MS analysis of this compound in a question-and-answer format.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Q: My this compound peak is tailing. What are the possible causes and solutions?
A: Peak tailing for a non-polar compound like this compound can be caused by several factors:
-
Active Sites in the Inlet or Column: Active sites, often exposed silanol groups, can interact with the double bonds of the analyte.
-
Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column.
-
Solution: Bake out the column at a high temperature (within its specified limit). If this is ineffective, trim the front end of the column.[6]
-
-
Improper Column Installation: A poor column cut or incorrect insertion depth into the injector or detector can create dead volume.
-
Solution: Ensure the column is cut cleanly at a 90-degree angle and installed according to the manufacturer's instructions.[4]
-
Q: My this compound peak is fronting. What should I do?
A: Peak fronting is often a sign of column overload.
-
Sample Concentration Too High: Injecting too much analyte can saturate the stationary phase.
-
Solution: Dilute your sample or use a split injection with a higher split ratio.[4]
-
Problem 2: Inconsistent Retention Times
Q: The retention time for this compound is shifting between runs. Why is this happening?
A: Retention time instability can be caused by:
-
Leaks in the System: Leaks in the carrier gas flow path will affect the column flow rate.
-
Solution: Check for leaks at the septum, ferrules, and other connections using an electronic leak detector.
-
-
Fluctuations in Oven Temperature or Carrier Gas Flow: Inconsistent temperature control or pressure regulation will lead to variable retention.
-
Solution: Ensure your GC oven is properly calibrated and that the electronic pressure control (EPC) is functioning correctly.
-
-
Column Aging: Over time, the stationary phase can degrade, leading to changes in retention.
-
Solution: Monitor column performance with a standard and replace it when significant changes in retention or peak shape are observed.
-
Problem 3: Low Signal or No Peak Detected
Q: I am not seeing a peak for this compound, or the signal is very weak. What should I check?
A: This issue can stem from problems in the sample introduction or the MS detector.
-
Injector Issues: A plugged syringe or a leak in the injector can prevent the sample from reaching the column. The split vent may be open when it should be closed in splitless mode.
-
MS Detector Not Functioning Properly: The filament may be burned out, or the detector may require tuning.
-
Solution: Check the MS filament status. Perform a detector tune to ensure optimal performance.[9]
-
-
Sample Degradation: this compound may degrade if the injector temperature is too high.
-
Solution: Try lowering the injector temperature.
-
Problem 4: Co-elution and Interference
Q: I suspect another compound is co-eluting with my this compound peak. How can I confirm and resolve this?
A: Co-elution is a common challenge, especially in complex matrices like biological lipid extracts.[10]
-
Confirmation:
-
Examine the Mass Spectrum: Look for ions in the mass spectrum that are not characteristic of this compound. A "clean" peak should have a consistent mass spectrum across its entire width.
-
Use Extracted Ion Chromatograms (EICs): Plot the EICs for characteristic ions of this compound and suspected interferences. If the peak shapes in the EICs differ, co-elution is likely.
-
-
Resolution:
-
Modify the Temperature Program: A slower temperature ramp can improve the separation of closely eluting compounds.
-
Change the GC Column: Using a column with a different stationary phase (e.g., a mid-polarity column) can alter the elution order and resolve the co-elution.
-
Sample Preparation: Employ a cleanup step, such as solid-phase extraction (SPE), to remove interfering compounds before GC-MS analysis. In lipid analysis, other long-chain hydrocarbons, fatty acid methyl esters, and sterols are potential co-eluents.[11][12]
-
Experimental Protocols & Workflows
Sample Preparation for this compound Analysis from a Lipid Extract
-
Lipid Extraction: Perform a lipid extraction from the biological sample using a standard method such as Folch or Bligh-Dyer.
-
Fractionation (Optional but Recommended): To reduce matrix complexity, separate the total lipid extract into different polarity fractions using solid-phase extraction (SPE) with a silica gel cartridge. Elute the hydrocarbon fraction containing this compound with a non-polar solvent like hexane.
-
Solvent Exchange and Concentration: Evaporate the solvent from the hydrocarbon fraction under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of a volatile solvent suitable for GC injection (e.g., hexane or isooctane).
-
Vialing: Transfer the final sample to a 2 mL autosampler vial with a micro-insert for analysis.
Visualizing Workflows
References
- 1. This compound [webbook.nist.gov]
- 2. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]
- 3. gcms.cz [gcms.cz]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. agilent.com [agilent.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. Lipid Analysis by Gas Chromatography and Gas Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 12. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solubility of 1,19-Eicosadiene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving 1,19-Eicosadiene in various solvents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
A1: this compound is a long-chain hydrocarbon with the chemical formula C₂₀H₃₈. Its structure consists of a 20-carbon chain with two terminal double bonds. As a nonpolar molecule, its solubility is a critical factor in various experimental and industrial applications, including its use as a building block in organic synthesis and its potential applications in materials science and drug delivery systems. Achieving a homogenous solution is often the first step for successful reactions and formulations.
Q2: What is the general principle for selecting a suitable solvent for this compound?
A2: The primary principle for selecting a solvent for this compound is "like dissolves like." As a nonpolar hydrocarbon, it will exhibit the highest solubility in nonpolar organic solvents. Conversely, it is practically insoluble in polar solvents such as water.
Q3: How can I predict the solubility of this compound in a specific solvent?
Troubleshooting Guide
This guide addresses common issues encountered when dissolving this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| This compound is not dissolving or is dissolving very slowly. | 1. Inappropriate solvent choice: The solvent may be too polar. 2. Insufficient temperature: The dissolution of waxy solids is often an endothermic process. 3. Inadequate agitation: Lack of physical energy to break down solute-solute interactions. 4. High solute concentration: Attempting to prepare a supersaturated solution. | 1. Solvent Selection: Switch to a nonpolar solvent with a closer HSP value to this compound (see Table 1). Good starting points are hexane, toluene, or dichloromethane. 2. Increase Temperature: Gently heat the solvent while stirring. For many long-chain hydrocarbons, a moderate increase in temperature significantly improves both the rate of dissolution and the solubility limit.[1] 3. Enhance Agitation: Use a magnetic stirrer or sonication to increase the interaction between the solvent and the solute particles. 4. Check Solubility Limits: Refer to the estimated solubility data (Table 2) to ensure you are working within the expected concentration range for the chosen solvent and temperature. |
| The solution is cloudy or hazy. | 1. Incomplete dissolution: Small, undissolved particles are suspended in the solvent. 2. Presence of impurities: The this compound sample may contain insoluble impurities. 3. Micro-emulsion formation (unlikely in nonpolar solvents but possible with contaminants). | 1. Continued Dissolution Efforts: Continue heating and stirring. If the cloudiness persists, the solubility limit may have been reached. 2. Filtration: If impurities are suspected, dissolve the sample in a good solvent at a lower concentration, filter the solution through a syringe filter (e.g., 0.22 µm PTFE), and then either use the filtered solution or evaporate the solvent to recover the purified compound. |
| The compound precipitates out of solution upon cooling. | 1. Supersaturation: The solution was prepared at an elevated temperature, and the concentration exceeds the solubility limit at room temperature. | 1. Maintain Elevated Temperature: If the experiment allows, maintain the solution at the temperature required to keep the compound dissolved. 2. Re-dissolve Before Use: If the solution is for later use, gently warm it to redissolve the precipitate before use. 3. Adjust Concentration: Prepare a solution with a concentration that is known to be stable at the intended storage temperature. |
| A waxy or oily film forms on the surface or container walls. | 1. Poor wetting of the solid: The solvent is not effectively interacting with the entire surface of the this compound. 2. High melting point of the solute: The solid may be melting and then re-solidifying on cooler surfaces. | 1. Improve Agitation: Ensure vigorous stirring to break up any aggregates and promote wetting. Sonication can be particularly effective. 2. Gradual Addition: Add the solid this compound to the heated and stirred solvent in small portions. |
Quantitative Data
Table 1: Estimated Hansen Solubility Parameters (HSP) for this compound and Common Solvents
The HSP for this compound are estimated based on its structure and the values for the similar molecule, n-eicosane. The parameters are:
-
δD (Dispersion): ~16.6 MPa½
-
δP (Polar): ~0 MPa½
-
δH (Hydrogen Bonding): ~0 MPa½
The "HSP Distance" indicates the similarity between the solute and the solvent; a smaller distance suggests better solubility.
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | HSP Distance (Ra) |
| This compound (estimated) | 16.6 | 0.0 | 0.0 | N/A |
| Hexane | 14.9 | 0.0 | 0.0 | 1.7 |
| Toluene | 18.2 | 1.4 | 2.0 | 3.1 |
| Dichloromethane | 17.0 | 7.3 | 7.1 | 10.2 |
| Acetone | 15.5 | 10.4 | 7.0 | 12.7 |
| Ethanol | 15.8 | 8.8 | 19.4 | 21.4 |
| Water | 15.5 | 16.0 | 42.3 | 45.1 |
Table 2: Estimated Solubility of this compound in Various Solvents at 25°C
This data is estimated based on the solubility of the structurally similar n-eicosane and the "like dissolves like" principle.
| Solvent | Predicted Solubility | Estimated Solubility (g/L) |
| Hexane | Very Soluble | > 100 |
| Toluene | Soluble | 50 - 100 |
| Dichloromethane | Sparingly Soluble | 10 - 50 |
| Acetone | Slightly Soluble | 1 - 10 |
| Ethanol | Very Slightly Soluble | < 1 |
| Water | Insoluble | < 0.01 |
Experimental Protocols
Protocol 1: Standard Dissolution of this compound
Objective: To prepare a solution of this compound in a nonpolar solvent.
Materials:
-
This compound
-
Selected nonpolar solvent (e.g., hexane, toluene)
-
Glass vial or flask
-
Magnetic stirrer and stir bar
-
Hot plate (optional, for heating)
-
Balance
Procedure:
-
Weigh the desired amount of this compound and transfer it to the vial/flask.
-
Add the calculated volume of the solvent to achieve the target concentration.
-
Place the vial/flask on the magnetic stirrer and begin stirring.
-
If dissolution is slow, gently heat the mixture on a hot plate while continuing to stir. Do not exceed the boiling point of the solvent.
-
Continue stirring until all the solid has dissolved and the solution is clear.
-
Allow the solution to cool to room temperature if heated. Observe for any precipitation.
Protocol 2: Sonication-Assisted Dissolution of this compound
Objective: To accelerate the dissolution of this compound, particularly for waxy or difficult-to-wet samples.
Materials:
-
All materials from Protocol 1
-
Ultrasonic bath
Procedure:
-
Prepare the mixture of this compound and solvent in a vial as described in Protocol 1.
-
Place the vial in the ultrasonic bath.
-
Turn on the sonicator. The ultrasonic waves will provide high-frequency agitation, breaking down solid aggregates and enhancing solvent interaction.
-
Monitor the dissolution process. Sonication can be performed at room temperature or in a heated ultrasonic bath for enhanced effect.
-
Once the solid is fully dissolved, remove the vial from the bath.
Visualizations
References
preventing isomerization of 1,19-Eicosadiene during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the isomerization of 1,19-eicosadiene during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is isomerization in the context of this compound synthesis, and why is it a problem?
A1: Isomerization is a chemical process where the terminal double bonds of this compound (at the C1 and C19 positions) migrate to more stable internal positions, forming various isomers (e.g., 1,18-eicosadiene, 2,18-eicosadiene, etc.). This is problematic because it leads to a mixture of products, reducing the yield and purity of the desired this compound.[1][2] These isomers are often difficult to separate due to their similar physical properties.[1]
Q2: What are the primary causes of this compound isomerization during synthesis?
A2: The primary causes of isomerization include:
-
Catalyst-Induced Isomerization: Many transition metal catalysts, particularly ruthenium-based catalysts used in olefin metathesis, can form metal hydride species that catalyze the migration of the double bonds.[1][2] Palladium and nickel catalysts are also known to promote alkene isomerization.[3]
-
Reaction Conditions: High temperatures and prolonged reaction times can provide the energy needed for the double bonds to move to more thermodynamically stable internal positions.[1]
-
Base-Promoted Isomerization: The presence of strong bases can also facilitate double bond migration.[4]
Q3: Can isomerization occur after a successful synthesis?
A3: Yes, isomerization and degradation can occur during storage. Factors like exposure to air (oxidation), light, and residual catalysts or acidic/basic impurities can promote isomerization over time. To prevent this, it is recommended to store this compound at low temperatures, under an inert atmosphere (e.g., argon or nitrogen), and potentially with an added antioxidant like butylated hydroxytoluene (BHT).[5]
Q4: Are there specific synthetic routes that are less prone to isomerization?
A4: While no method is completely immune to isomerization, some routes offer better control. Waveform-controlled Kolbe electrolysis is a method that can offer high selectivity under specific conditions.[5] For olefin metathesis, the choice of a highly stable catalyst and the use of additives can significantly minimize isomerization.[1][2][6]
Troubleshooting Guide: Isomerization of this compound
This guide will help you troubleshoot and prevent the formation of isomers during the synthesis of this compound.
Problem: Significant formation of internal alkene isomers detected by GC-MS or NMR.
Potential Cause 1: Catalyst-Mediated Isomerization
-
Troubleshooting Steps:
-
Review Catalyst Choice: If using a ruthenium-based metathesis catalyst, consider switching to a more stable, second-generation catalyst like a Hoveyda-Grubbs type, which is known for higher stability.[6]
-
Introduce an Additive: The addition of a co-catalyst or an inhibitor of isomerization can be highly effective. 1,4-benzoquinones and mild acids like acetic acid have been shown to suppress isomerization in ruthenium-catalyzed reactions.[1][2][7]
-
Potential Cause 2: Unfavorable Reaction Conditions
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: High temperatures can promote isomerization. Attempt the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Reduce Reaction Time: Monitor the reaction progress closely (e.g., by TLC or GC) and quench the reaction as soon as the starting material is consumed to avoid prolonged exposure of the product to the catalytic conditions.[1]
-
Solvent Selection: Use non-polar, hydrocarbon-based solvents or chlorinated solvents for metathesis reactions as they have weak binding affinity to the catalyst complex.[6]
-
Potential Cause 3: Post-Synthesis Isomerization
-
Troubleshooting Steps:
-
Purification: Ensure that the purification method (e.g., column chromatography) effectively removes all residual catalyst.
-
Proper Storage: Store the purified this compound under an inert atmosphere (argon or nitrogen), at low temperatures, and consider adding an antioxidant like BHT to prevent oxidative degradation and subsequent isomerization.[5]
-
Quantitative Data Summary: Effect of Additives on Isomerization
The following table summarizes the effect of various additives on preventing isomerization during olefin metathesis reactions, based on data from literature.
| Additive | Concentration (mol %) | Catalyst | Isomerization Prevention | Reference |
| None | 0 | Ruthenium-based | Low | [1] |
| 1,4-Benzoquinone | 10 | Ruthenium-based | High | [1][2] |
| Acetic Acid | 10 | Ruthenium-based | Moderate to High | [1][2] |
| Tricyclohexylphosphine oxide | 10 | Ruthenium-based | Low (substrate dependent) | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Cross-Metathesis with Isomerization Suppression
This protocol describes a general procedure for the synthesis of this compound using cross-metathesis of 1-decene, incorporating an additive to prevent isomerization.
Materials:
-
1-decene
-
Grubbs II or Hoveyda-Grubbs II catalyst
-
1,4-Benzoquinone
-
Anhydrous dichloromethane (DCM) or toluene
-
Argon or nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a rubber septum under an inert atmosphere of argon or nitrogen.
-
Reagent Addition: To the flask, add anhydrous DCM or toluene. Add 1-decene to the solvent.
-
Additive Introduction: Add 1,4-benzoquinone (10 mol % relative to the catalyst) to the reaction mixture and stir until dissolved.
-
Catalyst Addition: In a separate glovebox or under a positive flow of inert gas, weigh the ruthenium catalyst (0.5-2 mol %) and add it to the reaction flask.
-
Reaction: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40 °C) and monitor its progress by GC-MS. The reaction is typically complete within 1-4 hours.
-
Quenching: Once the reaction is complete, quench it by adding ethyl vinyl ether and stirring for 30 minutes.
-
Purification: Concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to isolate the pure this compound.
-
Storage: Store the purified product under an inert atmosphere at -20 °C.
Visualizations
Troubleshooting Workflow for Isomerization
Caption: A flowchart for troubleshooting isomerization issues.
Simplified Reaction Pathway for Isomerization vs. Prevention
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Prevention of Undesirable Isomerization during Olefin Metathesis [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. This compound | 14811-95-1 | Benchchem [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Prevention of undesirable isomerization during olefin metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 1,19-Eicosadiene Characterization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of 1,19-eicosadiene.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the characterization of this compound?
A1: The primary challenges in characterizing this compound, a long-chain non-polar diene, include:
-
Co-elution with other hydrocarbons: Due to its non-polar nature and high boiling point, it can co-elute with other structurally similar long-chain alkanes and alkenes during Gas Chromatography (GC) analysis.
-
Confirmation of double bond position: Mass Spectrometry (MS) fragmentation patterns may not be sufficient to definitively confirm the terminal positions of the double bonds (C1 and C19).
-
Low volatility: Its relatively low volatility can lead to challenges in sample introduction and potential for peak broadening or tailing in GC.
-
Complex sample matrices: When isolating from natural sources like plant extracts, the presence of other lipids and volatile compounds can interfere with analysis.[1][2]
Q2: Which analytical techniques are most suitable for the characterization of this compound?
A2: The most powerful and commonly used techniques are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating this compound from complex mixtures and providing information on its molecular weight and fragmentation pattern.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for unambiguous structural elucidation, particularly for confirming the presence and position of the terminal double bonds.[4][5]
-
Gas Chromatography with Flame Ionization Detection (GC-FID): Often used for quantification due to its wide linear range and high sensitivity for hydrocarbons.[6]
Q3: How can I confirm the terminal positions of the double bonds in this compound?
A3: While ¹H and ¹³C NMR are the primary methods for confirming the terminal double bonds, derivatization with dimethyl disulfide (DMDS) followed by GC-MS analysis is a highly effective chemical method. The DMDS adducts produce characteristic mass spectral fragments that allow for the precise location of the double bonds.[7][8][9]
Troubleshooting Guides
Gas Chromatography (GC) Analysis
Problem: Poor peak shape (tailing or fronting) for the this compound peak.
| Possible Cause | Troubleshooting Step |
| Active sites in the injector or column: The long hydrocarbon chain can interact with active sites, causing peak tailing. | 1. Use a deactivated inlet liner. 2. Trim the first few centimeters of the column to remove any active sites that may have formed. 3. Ensure the column is properly conditioned. |
| Column Overload: Injecting too concentrated a sample can lead to peak fronting. | 1. Dilute the sample. 2. If using splitless injection, consider increasing the split ratio. |
| Inappropriate Temperature Program: Too low of an initial oven temperature can cause peak broadening, while a rapid ramp can lead to poor separation. | 1. Optimize the initial oven temperature to be slightly below the boiling point of the solvent. 2. Adjust the temperature ramp rate to ensure adequate separation from other components. |
| Poor Column Installation: An improperly installed column can create dead volume, leading to peak distortion. | 1. Ensure the column is cut cleanly and installed at the correct depth in the injector and detector according to the manufacturer's instructions. |
Problem: Co-elution of this compound with other long-chain hydrocarbons.
| Possible Cause | Troubleshooting Step |
| Insufficient Column Resolution: The stationary phase may not be selective enough to separate structurally similar hydrocarbons. | 1. Use a longer GC column to increase the number of theoretical plates. 2. Consider a column with a different stationary phase chemistry. For non-polar compounds, a 5% phenyl-methylpolysiloxane is common, but for specific separations, a more polar phase might be necessary. |
| Inadequate Temperature Program: The temperature ramp may be too fast, not allowing for proper separation. | 1. Decrease the temperature ramp rate, especially around the expected elution time of this compound. |
| Matrix Interference: Complex sample matrices can contain numerous compounds that may co-elute. | 1. Improve the sample preparation and cleanup procedures to remove interfering compounds. Solid-phase extraction (SPE) can be effective.[1] |
Mass Spectrometry (MS) Analysis
Problem: Difficulty in identifying the molecular ion peak of this compound.
| Possible Cause | Troubleshooting Step |
| Extensive Fragmentation: Electron ionization (EI) can cause significant fragmentation of long-chain hydrocarbons, leading to a weak or absent molecular ion peak. | 1. Consider using a softer ionization technique, such as chemical ionization (CI), which often results in a more prominent protonated molecule [M+H]⁺.[10] |
| Low Concentration: The concentration of this compound in the sample may be too low to produce a detectable molecular ion. | 1. Concentrate the sample. 2. If possible, acquire the mass spectrum in selected ion monitoring (SIM) mode, targeting the expected m/z of the molecular ion (278.5 g/mol ).[11] |
Problem: Ambiguous fragmentation pattern for double bond localization.
| Possible Cause | Troubleshooting Step |
| Rearrangement Reactions: The molecular ion may undergo rearrangement prior to fragmentation, leading to a complex and uninformative spectrum. | 1. Derivatize the sample with dimethyl disulfide (DMDS). The resulting adducts will fragment at the original double bond positions, yielding diagnostic ions that confirm their locations.[7][8][9] |
| Low Abundance of Diagnostic Ions: The key fragment ions that would indicate the double bond positions may be of very low intensity. | 1. Optimize the MS parameters, such as the ionization energy, to favor the formation of the desired fragments. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem: Poorly resolved signals in the ¹H NMR spectrum.
| Possible Cause | Troubleshooting Step |
| Sample Aggregation: Long-chain hydrocarbons can aggregate in solution, leading to broadened signals. | 1. Ensure the sample is fully dissolved. Gentle warming or sonication may help. 2. Use a less viscous deuterated solvent. |
| Inappropriate Solvent: The choice of solvent can affect chemical shifts and resolution. | 1. Deuterated chloroform (CDCl₃) is a common choice for non-polar compounds. If resolution is poor, consider other solvents like deuterated benzene (C₆D₆). |
| Low Magnetic Field Strength: A lower field spectrometer will have less dispersion, making it harder to resolve complex multiplets. | 1. If available, use a higher field NMR spectrometer (e.g., 500 MHz or greater) to improve signal dispersion. |
Data Presentation
Table 1: Key Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₈ | [11][12] |
| Molecular Weight | 278.52 g/mol | [13] |
| Boiling Point | 348.7 °C at 760 mmHg | [14] |
| Melting Point | 24.5 °C | [14] |
| Kovats Retention Index (Standard non-polar column) | 1985 | [11] |
| ¹³C NMR Chemical Shifts (Approximate, in CDCl₃) | ||
| =CH₂ | ~114.1 ppm | [15] |
| -CH= | ~139.1 ppm | [15] |
| Internal -CH₂- | ~29-34 ppm | [16] |
| ¹H NMR Chemical Shifts (Approximate, in CDCl₃) | ||
| =CH₂ | ~4.9-5.0 ppm | [17] |
| -CH= | ~5.7-5.8 ppm | [17] |
| Allylic -CH₂- | ~2.0 ppm | [18] |
| Internal -CH₂- | ~1.2-1.4 ppm | [18] |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound
-
Sample Preparation:
-
For plant extracts, perform a solvent extraction using a non-polar solvent like hexane.[1]
-
Follow with a cleanup step using solid-phase extraction (SPE) with a silica-based sorbent to remove polar interferences.
-
Dilute the final extract to an appropriate concentration (e.g., 1-10 µg/mL) in hexane.[19]
-
-
GC-MS Parameters:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector Temperature: 280 °C.
-
Injection Mode: Splitless (or split, depending on concentration).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 min.
-
Ramp 1: 10 °C/min to 200 °C.
-
Ramp 2: 5 °C/min to 300 °C, hold for 10 min.
-
-
MS System: Agilent 5977A MSD or equivalent.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Protocol 2: ¹H and ¹³C NMR Spectroscopy of this compound
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Spectrometer Parameters:
-
Spectrometer: Bruker Avance 500 MHz or equivalent.
-
¹H NMR Acquisition:
-
Number of scans: 16-64 (depending on concentration).
-
Relaxation delay: 1-2 s.
-
Pulse angle: 30-45°.
-
-
¹³C NMR Acquisition:
-
Number of scans: 1024 or more (due to lower natural abundance).
-
Relaxation delay: 2-5 s.
-
Proton decoupled.
-
-
Protocol 3: DMDS Derivatization for Double Bond Localization
-
Reagent Preparation: Prepare a solution of dimethyl disulfide (DMDS) containing a catalytic amount of iodine (e.g., 10 mg iodine per 1 mL DMDS).
-
Derivatization Reaction:
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add 200 µL of a 5% aqueous sodium thiosulfate solution to quench the excess iodine.
-
Vortex and allow the layers to separate.
-
Carefully transfer the upper hexane layer containing the derivatized product to a new vial for GC-MS analysis.
-
-
GC-MS Analysis: Analyze the derivatized sample using the GC-MS protocol outlined above. The mass spectrum of the DMDS adduct will show characteristic fragments from cleavage at the C-S bonds, allowing for the determination of the original double bond positions.
Visualizations
Caption: Troubleshooting workflow for common GC issues.
Caption: Methods for determining double bond positions.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]
- 4. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aocs.org [aocs.org]
- 6. redalyc.org [redalyc.org]
- 7. Elucidation of double-bond positions of polyunsaturated alkenes through gas chromatography/mass spectrometry analysis of mono-dimethyl disulfide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. par.nsf.gov [par.nsf.gov]
- 9. researchgate.net [researchgate.net]
- 10. shimadzu.com [shimadzu.com]
- 11. This compound | C20H38 | CID 519006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound [webbook.nist.gov]
- 13. This compound | 14811-95-1 | Benchchem [benchchem.com]
- 14. 1 19-EICOSADIENE|lookchem [lookchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. scribd.com [scribd.com]
- 17. web.pdx.edu [web.pdx.edu]
- 18. magritek.com [magritek.com]
- 19. uoguelph.ca [uoguelph.ca]
Technical Support Center: Enhancing Detection Limits of 1,19-Eicosadiene
Welcome to the technical support center for the analysis of 1,19-eicosadiene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the detection limits of this long-chain, non-conjugated diene in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges and questions related to the sensitive detection of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation
Question: What is the most effective method for extracting this compound from a liquid sample to improve its detection limit?
Answer: For trace-level analysis of this compound in liquid matrices, particularly aqueous samples, Solid-Phase Microextraction (SPME) and Liquid-Liquid Extraction (LLE) are highly effective.
-
Solid-Phase Microextraction (SPME): This is a solvent-free technique that concentrates the analyte on a coated fiber. For a non-polar compound like this compound, a polydimethylsiloxane (PDMS) coated fiber is recommended. Headspace SPME is often preferred to minimize matrix effects.
-
Liquid-Liquid Extraction (LLE): This classic technique involves extracting the analyte from the aqueous phase into an immiscible organic solvent. Non-polar solvents such as hexane or dichloromethane are suitable for this compound. To improve efficiency, multiple extractions with smaller volumes of solvent are more effective than a single extraction with a large volume.
Troubleshooting Poor Extraction Efficiency:
| Issue | Possible Cause | Suggested Solution |
| Low recovery with LLE | Incorrect solvent polarity. | Use a non-polar solvent like n-hexane or dichloromethane. |
| Emulsion formation. | Add salt to the aqueous phase to "salt out" the analyte and break the emulsion. Gentle mixing instead of vigorous shaking can also help. | |
| Insufficient phase separation. | Centrifuge the sample to achieve a clear separation between the aqueous and organic layers. | |
| Low signal with SPME | Inappropriate fiber coating. | Use a non-polar PDMS (polydimethylsiloxane) fiber for non-polar analytes like this compound. |
| Sub-optimal extraction time and temperature. | Optimize extraction time and temperature. For semi-volatile compounds, increasing the temperature of the sample during headspace extraction can improve partitioning onto the fiber. | |
| Analyte carryover. | Ensure complete desorption of the analyte from the SPME fiber in the GC inlet by optimizing desorption time and temperature. |
GC-MS Analysis
Question: How can I optimize my GC-MS parameters to achieve the lowest possible detection limit for this compound?
Answer: Optimizing your GC-MS method is critical for trace analysis. Key areas to focus on are the injection method, GC column, and MS detector settings.
-
Injection Technique: For trace analysis, a splitless injection is preferred over a split injection as it transfers the majority of the sample onto the column.[1] Ensure your splitless hold time is optimized to allow for the complete transfer of the analyte without excessive solvent peak tailing.[1]
-
GC Column: A narrow-bore capillary column (e.g., 0.25 mm internal diameter) with a thin film thickness will provide sharper peaks, leading to a better signal-to-noise ratio and improved sensitivity. A non-polar stationary phase, such as a 5% phenyl-methylpolysiloxane, is suitable for separating this compound.
-
Mass Spectrometer Settings: Operating the mass spectrometer in Selected Ion Monitoring (SIM) mode will significantly enhance sensitivity compared to full scan mode. Select characteristic ions of this compound for monitoring. Softer ionization techniques like Chemical Ionization (CI) can sometimes provide a more abundant molecular ion, which can be beneficial for quantification, though Electron Ionization (EI) is more common and provides valuable fragmentation information for identification.
Troubleshooting Common GC-MS Issues for Long-Chain Hydrocarbons:
| Issue | Possible Cause | Suggested Solution |
| Peak Tailing | Active sites in the inlet liner or column. | Use a deactivated inlet liner and a high-quality, low-bleed GC column. Regularly replace the liner and trim the first few centimeters of the column. |
| Improper column installation. | Ensure the column is installed at the correct depth in both the inlet and the detector to avoid dead volume.[2] | |
| Incompatible solvent and stationary phase polarity. | Match the solvent polarity to the stationary phase as closely as possible.[3] | |
| Peak Broadening | Sub-optimal initial oven temperature. | For splitless injections, the initial oven temperature should be low enough to allow for solvent and analyte focusing at the head of the column.[4] |
| Carrier gas flow rate is too low. | Optimize the carrier gas flow rate for the specific column dimensions to achieve optimal efficiency. | |
| Carryover (Ghost Peaks) | Contamination in the syringe, inlet, or column. | Thoroughly clean the syringe between injections. Replace the septum and inlet liner regularly. Bake out the column at a high temperature (within its limits) to remove contaminants. |
| Sample adsorption in the inlet. | Use a deactivated liner and consider a higher inlet temperature to ensure complete volatilization of the high-boiling point analyte. |
Derivatization
Question: Can derivatization be used to improve the detection limit of this compound?
Answer: While derivatization is a common strategy to improve the chromatographic behavior and detectability of polar compounds, it is less straightforward for non-polar hydrocarbons like this compound. The primary goal of derivatization for this compound would be to introduce a functional group that enhances its ionization efficiency in the mass spectrometer or allows for more sensitive detection by other detectors.
One potential, though not widely used for quantification, method is derivatization with dimethyl disulfide (DMDS) . This reaction adds a disulfide group across the double bonds. While primarily used for determining the position of double bonds through characteristic fragmentation patterns in the mass spectrum, it can alter the molecule's properties.[5][6] However, the reaction can sometimes be incomplete or produce multiple products, which can complicate quantification.[5] At present, optimizing sample preparation and GC-MS parameters is a more direct and reliable approach to enhancing the detection limit of this compound.
Quantitative Data Summary
| Compound Type | Matrix | Method | Detection Limit (LOD) | Quantitation Limit (LOQ) | Reference |
| Petroleum Hydrocarbons | Soil | SPME-GC-MS | - | 0.1 mg/kg | [7] |
| Petroleum Hydrocarbons | Water | SPME-GC-MS | 0.02 mg/L | - | [7] |
| Persistent Organic Pollutants | Marine Sediment | PLE-SBSE-GC-MS/MS | < pg/g levels | 0.014 - 1.0 ng/g | [8][9] |
| Pesticides | Honey | GC-MS/MS | 0.001 - 0.004 mg/kg | 0.002 - 0.008 mg/kg | [10] |
Experimental Protocols
Solid-Phase Microextraction (SPME) for this compound in Water
This protocol outlines a general procedure for the extraction and concentration of this compound from a water sample using headspace SPME followed by GC-MS analysis.
Materials:
-
SPME fiber assembly with a 100 µm polydimethylsiloxane (PDMS) coating
-
20 mL headspace vials with magnetic screw caps and septa
-
Heating block or water bath with agitation
-
GC-MS system
Procedure:
-
Transfer 10 mL of the aqueous sample into a 20 mL headspace vial.
-
If an internal standard is used, spike the sample at this point.
-
Immediately seal the vial with the screw cap.
-
Place the vial in a heating block or water bath set to a pre-optimized temperature (e.g., 60-80°C).
-
Allow the sample to equilibrate for a set period (e.g., 15 minutes) with gentle agitation.
-
Expose the PDMS-coated SPME fiber to the headspace above the sample for a pre-optimized extraction time (e.g., 30 minutes).
-
After extraction, retract the fiber into the needle and immediately introduce it into the hot GC inlet for thermal desorption.
-
Desorb the analytes onto the GC column for a specified time (e.g., 2-5 minutes) at a high temperature (e.g., 250°C).
-
Start the GC-MS analysis.
GC-MS Analysis Protocol
This protocol provides a starting point for the GC-MS analysis of this compound. Parameters should be optimized for your specific instrument and application.
GC Parameters:
-
Injector: Splitless mode, 250°C
-
Splitless Hold Time: 1.0 minute
-
Carrier Gas: Helium, constant flow at 1.0 mL/min
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 300°C
-
Hold: 10 minutes at 300°C
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
SIM Ions for this compound (C₂₀H₃₈, MW: 278.5): Monitor characteristic fragment ions (e.g., m/z 41, 55, 69, 83, 97 - these are common fragments for long-chain alkenes and should be confirmed with a standard).
Visualizations
Caption: Workflow for this compound analysis.
Caption: Troubleshooting guide for peak tailing.
References
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. agilent.com [agilent.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Elucidation of double-bond positions of polyunsaturated alkenes through gas chromatography/mass spectrometry analysis of mono-dimethyl disulfide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a three-steps derivatization assay for the localization of double bond in monounsaturated monomers of poly-beta-hydroxyalkanoates by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of petroleum hydrocarbons in contaminated soils using solid-phase microextraction with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validation of a GC-MS/MS method for simultaneous determination of 86 persistent organic pollutants in marine sediments by pressurized liquid extraction followed by stir bar sorptive extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Resolving Co-elution Issues of 1,19-Eicosadiene Isomers
Welcome to the technical support center for the chromatographic analysis of 1,19-eicosadiene and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address co-elution challenges during gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) experiments.
Troubleshooting Guide
Co-elution, the overlapping of chromatographic peaks, is a common challenge in the analysis of isomers due to their similar physicochemical properties. This guide provides a systematic approach to diagnose and resolve co-elution issues encountered with this compound isomers.
Initial Assessment of Co-elution
Question: How can I confirm that I have a co-elution problem with my this compound sample?
Answer:
Co-elution can be subtle and may not always be obvious from a visual inspection of the chromatogram. Here are several methods to detect it:
-
Peak Shape Analysis: Look for asymmetrical peaks, such as those with a shoulder or tailing. A perfectly symmetrical Gaussian peak is more likely to be a single compound. However, severe co-elution can sometimes result in a seemingly symmetrical peak.
-
Mass Spectrometry (MS) Data Analysis: If you are using a mass spectrometer, you can investigate the mass spectra across the width of a single chromatographic peak.
-
Extracted Ion Chromatograms (EICs): Generate EICs for characteristic ions of the suspected co-eluting isomers. If the peak shapes or retention times of the EICs differ, it indicates the presence of multiple components.
-
Spectral Purity: Examine the mass spectrum at the beginning, apex, and end of the peak. If the spectra are not identical, it is a strong indication of co-elution.
-
-
Use of a Diode Array Detector (DAD) or Photodiode Array (PDA) Detector: For liquid chromatography, a DAD or PDA detector can assess peak purity by comparing UV-Vis spectra across the peak. If the spectra are not consistent, co-elution is likely occurring.[1][2]
DOT Script for Initial Assessment Workflow:
Caption: Workflow for the initial assessment of co-elution.
Resolving Co-elution: A Step-by-Step Guide
Once co-elution is confirmed, the following steps, based on the principles of the resolution equation (Resolution = f(Efficiency, Selectivity, Retention Factor)), can be taken to improve the separation of this compound isomers.
DOT Script for Troubleshooting Workflow:
Caption: General troubleshooting workflow for resolving co-elution.
Step 1: Modifying the Temperature Program
Question: How can I use temperature programming to resolve co-eluting this compound isomers?
Answer:
Temperature programming is often the first and most effective parameter to adjust. Slower temperature ramps generally lead to better resolution.
-
Decrease the Ramp Rate: A slower temperature ramp increases the time the analytes spend in the stationary phase, allowing for more effective separation.
-
Introduce an Isothermal Segment: If the co-eluting peaks are in a specific region of the chromatogram, introducing an isothermal hold at a temperature just below their elution temperature can improve resolution.
-
Lower the Initial Temperature: A lower starting temperature can improve the separation of more volatile isomers that elute early in the run.
Illustrative Data: Effect of Temperature Ramp Rate on Resolution
| Temperature Program | Ramp Rate (°C/min) | Hypothetical Retention Time (min) - Isomer 1 | Hypothetical Retention Time (min) - Isomer 2 | Hypothetical Resolution (Rs) |
| Program A | 20 | 15.20 | 15.25 | 0.8 |
| Program B | 10 | 18.50 | 18.65 | 1.5 |
| Program C | 5 | 22.10 | 22.40 | 2.1 |
Note: The data in this table is for illustrative purposes to demonstrate the trend.
Step 2: Selecting an Appropriate GC Column
Question: What type of GC column is best for separating this compound isomers?
Answer:
The choice of stationary phase is critical for achieving selectivity between isomers. For nonpolar compounds like this compound, subtle differences in polarity can be exploited.
-
Standard Nonpolar Columns: Columns with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms) are a good starting point.
-
Intermediate Polarity Columns: For challenging separations of long-chain unsaturated isomers, a mid-polarity column can provide better selectivity. Consider columns with a higher percentage of phenyl substitution (e.g., 35% or 50% phenyl methylpolysiloxane) or those with a trifluoropropylmethylsiloxane phase.
-
Column Dimensions:
-
Length: A longer column (e.g., 60 m or 100 m) will provide higher efficiency and better resolution, but at the cost of longer analysis times.
-
Internal Diameter (ID): A smaller ID (e.g., 0.18 mm or 0.25 mm) increases efficiency.
-
Film Thickness: A thicker film can increase retention and may improve the separation of volatile isomers.
-
Illustrative Data: Effect of Stationary Phase on Selectivity
| Stationary Phase | Polarity | Hypothetical Retention Time (min) - Isomer 1 | Hypothetical Retention Time (min) - Isomer 2 | Hypothetical Resolution (Rs) |
| 5% Phenyl Methylpolysiloxane | Low | 16.50 | 16.58 | 1.0 |
| 50% Phenyl Methylpolysiloxane | Intermediate | 19.20 | 19.45 | 1.8 |
| Trifluoropropylmethylsiloxane | Intermediate | 21.10 | 21.50 | 2.5 |
Note: The data in this table is for illustrative purposes to demonstrate the trend.
Step 3: Adjusting Carrier Gas Flow Rate
Question: Can changing the carrier gas flow rate improve the separation of my isomers?
Answer:
Yes, the linear velocity of the carrier gas affects column efficiency. Every column has an optimal flow rate (or linear velocity) at which it performs most efficiently.
-
Van Deemter Equation: This equation describes the relationship between linear velocity and plate height (a measure of column efficiency). Operating at or near the optimal linear velocity will minimize peak broadening and improve resolution.
-
Practical Adjustments: Try decreasing or increasing your flow rate by 10-20% and observe the effect on resolution. For most capillary columns, the optimal flow rate for helium is around 1-2 mL/min.
Step 4: Derivatization
Question: When should I consider derivatization to resolve this compound isomers?
Answer:
Derivatization can be a powerful tool, particularly for identifying the positions of double bonds in different isomers. While it adds a sample preparation step, it can significantly alter the chromatographic behavior of the isomers, leading to better separation.
-
Dimethyl Disulfide (DMDS) Adducts: Reaction with DMDS can be used to form adducts at the sites of unsaturation. The resulting derivatives of positional isomers will have different mass spectra and may also exhibit different retention times, aiding in both their separation and identification.
Frequently Asked Questions (FAQs)
Q1: What are the most likely isomers of this compound to co-elute?
A1: The most common co-elution challenges for this compound involve:
-
Positional Isomers: Other eicosadiene isomers where the double bonds are located at different positions in the carbon chain (e.g., 1,18-eicosadiene, 2,18-eicosadiene). Isomers with double bonds closer to the center of the molecule tend to have similar retention times.
-
Geometric Isomers: If any of the internal double bonds in an isomeric impurity can exist as cis/trans (E/Z) isomers, these can be very difficult to separate on standard nonpolar columns.
Q2: My peaks are still co-eluting after trying all the above steps. What else can I do?
A2: If you have exhausted the options for chromatographic separation, you may need to rely more heavily on your detector's capabilities:
-
Deconvolution Software: Modern GC-MS software often includes deconvolution algorithms that can mathematically separate the mass spectra of co-eluting compounds.
-
High-Resolution Mass Spectrometry (HRMS): HRMS can provide very accurate mass measurements, which may allow you to distinguish between isomers if they have even a slight difference in their elemental composition (though this is unlikely for isomers). More importantly, the high data quality from HRMS can improve the confidence of deconvolution.
-
Multidimensional Gas Chromatography (GCxGC): This powerful technique uses two columns with different stationary phases to achieve a much higher degree of separation than is possible with a single column.
Q3: Can I use liquid chromatography (LC) to separate this compound isomers?
A3: While GC is the more common technique for analyzing volatile, nonpolar compounds like this compound, reversed-phase high-performance liquid chromatography (RP-HPLC) can also be used. Separation on a C18 or C30 column with a non-aqueous mobile phase (e.g., acetonitrile/isopropanol) may provide different selectivity and could be an alternative approach to resolve challenging co-elutions.
Experimental Protocols
Protocol 1: General Purpose GC-MS Method for Screening this compound Isomers
-
Instrument: Gas Chromatograph with Mass Spectrometer (GC-MS)
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl methylpolysiloxane
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 280 °C
-
Injection Volume: 1 µL (splitless or with a high split ratio, e.g., 50:1)
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp to 280 °C at 10 °C/min
-
Hold at 280 °C for 10 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-400
Protocol 2: High-Resolution GC Method for Isomer Separation
-
Instrument: Gas Chromatograph with Flame Ionization Detector (FID) or MS
-
Column: 60 m x 0.25 mm ID, 0.25 µm film thickness mid-polarity stationary phase (e.g., 50% phenyl methylpolysiloxane or trifluoropropylmethylsiloxane)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 290 °C
-
Injection Volume: 1 µL (split 100:1)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 5 minutes
-
Ramp to 250 °C at 3 °C/min
-
Hold at 250 °C for 20 minutes
-
-
FID Temperature (if used): 300 °C
-
MS Parameters: (if used, as in Protocol 1)
Disclaimer: These protocols are intended as a starting point. Optimization will be required based on your specific instrumentation, sample matrix, and the isomers present.
References
Technical Support Center: Optimization of 1,19-Eicosadiene Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of 1,19-eicosadiene from natural matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which natural sources can it be found?
A1: this compound is a long-chain, non-conjugated diene with the molecular formula C₂₀H₃₈. It has been identified in a variety of natural sources, including:
-
Plants:
-
Cassia alata (leaves)
-
Walnut husks (Juglans regia L.)
-
Glutinous purple rice (Oryza sativa)
-
-
Microalgae:
-
Chlorella saccharophila
-
Q2: Which solvents are most effective for extracting this compound?
A2: The choice of solvent is critical for the efficient extraction of the non-polar this compound. Generally, non-polar or moderately polar solvents are effective. Commonly used solvents include:
-
n-Hexane
-
Dichloromethane
-
Methanol
-
A mixture of n-hexane and ether (e.g., 4:1 v/v) has been shown to be effective for extracting lipids from green microalgae.[1]
Q3: What are the common methods for extracting this compound?
A3: Several extraction methods can be employed, each with its own advantages and disadvantages. These include:
-
Soxhlet Extraction: A classical and exhaustive method that uses a small amount of solvent repeatedly.
-
Ultrasound-Assisted Extraction (UAE): Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration, often resulting in shorter extraction times and higher yields.
-
Microwave-Assisted Extraction (MAE): Utilizes microwave energy to heat the solvent and sample, leading to rapid extraction.
-
Supercritical Fluid Extraction (SFE): A green technology that uses supercritical CO₂ as a solvent, which is non-toxic and easily removed from the extract. The polarity of supercritical CO₂ can be modified by adding a co-solvent like ethanol to enhance the extraction of specific compounds.[2]
Q4: How can I quantify the amount of this compound in my extract?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) is the primary analytical technique for the identification and quantification of this compound in complex mixtures. For accurate quantification, it is recommended to use an internal standard and create a calibration curve with a pure standard of this compound.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction of this compound.
Issue 1: Low Yield of this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent | This compound is non-polar. Ensure you are using a non-polar solvent like n-hexane or a solvent mixture with low polarity. For plant materials, a moderately polar solvent like dichloromethane or methanol might be necessary to penetrate the cell structures. |
| Insufficient Cell Disruption | For microalgae and plant cells with rigid walls, pre-treatment is crucial. Consider methods like bead beating, homogenization, or freeze-drying to break the cell walls before extraction. |
| Suboptimal Extraction Parameters | Optimize parameters such as solvent-to-solid ratio, extraction time, and temperature. For UAE and MAE, also optimize sonication/microwave power and duty cycle. |
| Incomplete Extraction | For methods like maceration or UAE, multiple extraction cycles may be necessary to ensure complete recovery of the target compound. |
| Degradation of the Compound | This compound has two double bonds that can be susceptible to oxidation. Avoid prolonged exposure to high temperatures, light, and oxygen. Consider adding an antioxidant like BHT to the extraction solvent. |
Issue 2: Presence of Impurities in the Extract
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Co-extraction of Pigments (e.g., Chlorophyll) | This is a common issue, especially with green plant material and algae. The green color can interfere with subsequent analyses. To remove chlorophyll, you can wash the extract with a saturated NaCl solution, use activated charcoal, or perform column chromatography with silica gel.[3] |
| Co-extraction of Polar Lipids | If your extraction solvent has some polarity, you may co-extract phospholipids and other polar lipids. A subsequent liquid-liquid partitioning step with a polar solvent (like methanol/water) and a non-polar solvent (like hexane) can help to separate these. |
| Presence of Water in the Extract | If using wet biomass, water can be carried over into the extract. Drying the extract with an anhydrous salt like sodium sulfate before solvent evaporation is recommended. |
Experimental Protocols
Protocol 1: Soxhlet Extraction of this compound from Plant Material
-
Sample Preparation: Dry the plant material (e.g., leaves, seeds) at a low temperature (40-50°C) to a constant weight. Grind the dried material into a fine powder.
-
Extraction:
-
Place approximately 10 g of the powdered plant material into a cellulose thimble.
-
Add 250 mL of n-hexane to a round-bottom flask.
-
Assemble the Soxhlet apparatus and heat the solvent to its boiling point.
-
Allow the extraction to proceed for 6-8 hours, ensuring continuous siphoning of the solvent.
-
-
Solvent Removal: After extraction, allow the apparatus to cool. Remove the round-bottom flask and evaporate the solvent using a rotary evaporator.
-
Purification (Optional): If the extract contains significant impurities, dissolve the residue in a minimal amount of n-hexane and proceed with column chromatography.
-
Analysis: Dissolve a known amount of the final extract in a suitable solvent and analyze by GC-MS.
Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound from Microalgae
-
Sample Preparation: Harvest the microalgal biomass by centrifugation. The biomass can be either freeze-dried or used as a wet paste.
-
Extraction:
-
Place approximately 1 g of dried biomass (or 5 g of wet biomass) into a beaker.
-
Add 20 mL of a 4:1 (v/v) mixture of n-hexane and diethyl ether.
-
Place the beaker in an ultrasonic bath or use an ultrasonic probe.
-
Sonicate for 20-30 minutes at a controlled temperature (e.g., 25-40°C).
-
-
Separation: Centrifuge the mixture to pellet the cell debris. Decant the supernatant containing the extracted lipids.
-
Re-extraction: Repeat the extraction process on the pellet with fresh solvent to ensure complete recovery.
-
Solvent Removal and Analysis: Combine the supernatants, evaporate the solvent under a stream of nitrogen, and analyze the extract by GC-MS.
Data Presentation
Table 1: Comparison of Extraction Methods for Lipids from Microalgae (General)
| Extraction Method | Solvent System | Extraction Efficiency (%) | Notes |
| Solvent Extraction (SE) | Chloroform:Methanol (2:1) | 9.16 | Classical method, but uses toxic solvents. |
| Ultrasound-Assisted Extraction (UAE) | Chloroform:Methanol (2:1) | 14.5 | Faster than SE with higher efficiency. |
| Microwave-Assisted Extraction (MAE) | Chloroform:Methanol (2:1) | 17.83 | Highest efficiency among the compared methods. |
| Supercritical CO₂ Extraction | CO₂ + Ethanol (co-solvent) | Varies | Green technology, selectivity can be tuned.[1] |
Note: The efficiencies are for total lipids and may vary for specific compounds like this compound. Optimization for this compound is recommended.
Visualizations
Caption: General workflow for the extraction and analysis of this compound.
Caption: Troubleshooting logic for addressing low extraction yields.
References
Validation & Comparative
Comparative Guide to the NMR Spectral Interpretation of 1,19-Eicosadiene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) spectral data for 1,19-eicosadiene and similar long-chain α,ω-dienes. The information presented herein is intended to aid in the identification, characterization, and purity assessment of these compounds, which are relevant in various fields, including polymer chemistry, materials science, and as intermediates in the synthesis of pharmaceuticals and other bioactive molecules.
Introduction to this compound
This compound is a long-chain hydrocarbon featuring two terminal double bonds. Its chemical formula is C₂₀H₃₈, and its structure consists of a twenty-carbon chain with vinyl groups at both ends. The presence and position of these unsaturated functionalities give rise to a characteristic NMR spectrum, which is a powerful tool for its structural elucidation. This guide will delve into the detailed interpretation of its ¹H and ¹³C NMR spectra, drawing comparisons with the related α,ω-dienes, 1,17-octadecadiene and 1,15-hexadecadiene.
Data Presentation: Comparative NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound and experimental or predicted data for comparable α,ω-dienes. Due to the limited availability of complete experimental datasets for this compound in publicly accessible databases, predicted values are provided and should be considered as such.
Table 1: Predicted ¹H NMR Spectral Data
| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-1, H-20 (=CH₂) | 4.92 - 4.98 | m | - |
| H-2, H-19 (-CH=) | 5.79 - 5.89 | m | - | |
| H-3, H-18 (-CH₂-CH=) | 2.04 | q | ~7.0 | |
| H-4 to H-17 (-(CH₂)₁₄-) | 1.25 - 1.37 | m | - |
Table 2: Predicted ¹³C NMR Spectral Data
| Compound | Carbon Atom | Chemical Shift (δ, ppm) |
| This compound | C-1, C-20 (=CH₂) | 114.1 |
| C-2, C-19 (-CH=) | 139.2 | |
| C-3, C-18 (-CH₂-CH=) | 33.8 | |
| C-4, C-17 | 28.9 | |
| C-5 to C-16 | 29.1 - 29.7 |
Table 3: Comparative ¹³C NMR Data for α,ω-Dienes
| Carbon Position | This compound (Predicted) | 1,17-Octadecadiene (Predicted) | 1,15-Hexadecadiene (Predicted) |
| C-1, C-n | 114.1 | 114.1 | 114.1 |
| C-2, C-(n-1) | 139.2 | 139.2 | 139.2 |
| C-3, C-(n-2) | 33.8 | 33.8 | 33.8 |
| C-4, C-(n-3) | 28.9 | 28.9 | 28.9 |
| Internal CH₂ | 29.1 - 29.7 | 29.1 - 29.6 | 29.1 - 29.5 |
Note: The chemical shifts for the internal methylene groups in these long-chain dienes are very similar and often appear as a broad, unresolved signal in the ¹³C NMR spectrum.
Experimental Protocols
A general protocol for obtaining high-quality NMR spectra of long-chain dienes like this compound is outlined below.
Sample Preparation
-
Dissolution: Accurately weigh approximately 10-20 mg of the diene sample for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar compounds like long-chain dienes.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to singlets for each unique carbon.
-
A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope and longer relaxation times.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply baseline correction to ensure accurate integration and peak picking.
-
Referencing: Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of different types of protons.
-
Peak Picking: Identify the chemical shifts of all peaks in both ¹H and ¹³C spectra. For ¹H NMR, determine the multiplicity (e.g., singlet, doublet, triplet, multiplet) and measure the coupling constants (J-values).
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships in the NMR analysis of this compound.
Caption: Workflow for NMR data acquisition and interpretation.
Caption: Logical relationship of NMR signals to functional groups in α,ω-dienes.
Comparative Analysis of 1,19-Eicosadiene and Other Long-Chain α,ω-Dienes for Research Applications
A comprehensive guide to the structure, properties, and synthesis of 1,19-eicosadiene, with a comparative look at alternative long-chain dienes for applications in materials science and drug development.
This guide provides a detailed comparison of this compound with other long-chain α,ω-dienes, offering researchers, scientists, and drug development professionals a valuable resource for selecting appropriate molecules for their specific applications. The document outlines the key structural features, physicochemical properties, and synthetic methodologies, supported by experimental data.
Structural Confirmation of this compound
This compound is a long-chain hydrocarbon with the molecular formula C₂₀H₃₈.[1][2] Its structure consists of a 20-carbon chain with two terminal double bonds, located at the first and nineteenth carbon atoms. This linear, non-conjugated diene structure makes it a versatile building block in organic synthesis, particularly in polymerization and the formation of long-chain functionalized molecules.
Physicochemical Properties: A Comparative Overview
The performance and application of long-chain α,ω-dienes are dictated by their physical and chemical properties. This section provides a comparative summary of key quantitative data for this compound and two common alternatives, 1,13-tetradecadiene and 1,15-hexadecadiene.
| Property | This compound | 1,13-Tetradecadiene | 1,15-Hexadecadiene |
| Molecular Formula | C₂₀H₃₈[1][2] | C₁₄H₂₆[3][4] | C₁₆H₃₀ |
| Molecular Weight ( g/mol ) | 278.52[1][5] | 194.36[3] | 222.41 |
| Boiling Point (°C) | 348.7 at 760 mmHg[5][6] | 131 at 17 mmHg[7] | ~270 |
| Melting Point (°C) | 24.5[5] | - | -13 |
| Density (g/cm³) | 0.798[5][6] | 0.849 at 25 °C[7] | 0.815 |
| Refractive Index | 1.452[5] | 1.443 at 20 °C[7] | 1.456 |
Experimental Protocols
Synthesis of this compound via Grignard Coupling
A common and effective method for the synthesis of this compound is the coupling of two 10-bromodec-1-ene molecules using a Grignard reaction.
Materials:
-
10-bromodec-1-ene
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Iodine crystal (as initiator)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Activate magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine to the flask.
-
Prepare a solution of 10-bromodec-1-ene in anhydrous diethyl ether and add it dropwise to the magnesium turnings.
-
Initiate the reaction by gentle heating. Once the reaction starts, maintain a steady reflux by controlling the addition rate of the 10-bromodec-1-ene solution.
-
After the addition is complete, continue to reflux the mixture for an additional 2 hours to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to room temperature and quench by slow addition of a saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to yield crude this compound.
-
Purify the product by vacuum distillation or column chromatography on silica gel.
Characterization of α,ω-Dienes
The identity and purity of this compound and its analogues can be confirmed using a combination of spectroscopic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for separating long-chain hydrocarbons.
-
Oven Program: Start at a low temperature (e.g., 100 °C) and ramp up to a high temperature (e.g., 300 °C) at a rate of 10 °C/min to ensure good separation.
-
Ionization: Electron ionization (EI) at 70 eV is typically used.
-
Expected Fragmentation: The mass spectrum of this compound will show a molecular ion peak (m/z 278) and a characteristic fragmentation pattern of long-chain alkenes, with prominent peaks corresponding to the loss of alkyl fragments.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Solvent: Deuterated chloroform (CDCl₃) is a common solvent.
-
¹H NMR: The proton NMR spectrum of this compound will exhibit characteristic signals for the terminal vinyl protons.[6]
-
A multiplet around 5.8 ppm corresponding to the internal vinyl proton (-CH=CH₂).
-
Multiplets around 4.9 ppm corresponding to the two terminal vinyl protons (=CH₂).
-
A multiplet around 2.0 ppm corresponding to the allylic protons (-CH₂-CH=CH₂).
-
A large signal around 1.3 ppm corresponding to the methylene protons of the long alkyl chain.
-
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the sp² hybridized carbons of the double bonds and the sp³ hybridized carbons of the alkyl chain.[8]
-
A signal around 139 ppm for the internal vinyl carbon (-C H=CH₂).
-
A signal around 114 ppm for the terminal vinyl carbon (=C H₂).
-
Signals for the carbons of the long methylene chain between 28 and 34 ppm.
-
Infrared (IR) Spectroscopy:
-
The IR spectrum provides confirmation of the terminal alkene functional groups.[6]
-
A C=C stretching vibration around 1640 cm⁻¹.
-
=C-H stretching vibrations just above 3000 cm⁻¹ (typically 3077 cm⁻¹).
-
Strong out-of-plane =C-H bending vibrations around 910 and 990 cm⁻¹, which are characteristic of a terminal vinyl group.[6]
-
Synthesis and Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of a long-chain α,ω-diene like this compound.
Caption: A logical workflow for the synthesis of this compound via Grignard coupling followed by structural characterization using standard analytical techniques.
References
- 1. This compound | C20H38 | CID 519006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. Page loading... [guidechem.com]
- 4. 1,13-Tetradecadiene [webbook.nist.gov]
- 5. 1 19-EICOSADIENE|lookchem [lookchem.com]
- 6. This compound | 14811-95-1 | Benchchem [benchchem.com]
- 7. chemwhat.com [chemwhat.com]
- 8. spectrabase.com [spectrabase.com]
A Comparative Analysis of 1,19-Eicosadiene and Other Long-Chain Dienes for Researchers and Drug Development Professionals
An objective guide to the performance, properties, and applications of 1,19-eicosadiene in comparison to other long-chain dienes, supported by available experimental data.
Long-chain dienes are versatile building blocks in polymer chemistry and organic synthesis, offering unique opportunities for creating materials with tailored properties and complex molecular architectures. Among these, this compound, a twenty-carbon α,ω-diene, serves as a valuable monomer and synthetic intermediate. This guide provides a comparative overview of this compound against other long-chain dienes, focusing on their application in Acyclic Diene Metathesis (ADMET) polymerization and their potential role in the synthesis of complex molecules relevant to drug discovery.
Physical and Chemical Properties: A Tabular Comparison
The performance of a diene in a chemical reaction is intrinsically linked to its physical and chemical properties. The following table summarizes key properties of this compound and provides a general comparison with other classes of dienes. Specific data for direct long-chain analogues is often not presented in a comparative format in the literature, highlighting a gap for future research.
| Property | This compound | Other Long-Chain α,ω-Dienes (General) | Conjugated Dienes | Cumulated Dienes (Allenes) |
| Molecular Formula | C₂₀H₃₈[1][] | Varies (e.g., C₁₆H₃₀ for 1,15-hexadecadiene) | Varies | Varies |
| Molecular Weight | 278.52 g/mol [] | Varies | Varies | Varies |
| Boiling Point | 348.7 °C at 760 mmHg | Generally increases with chain length | Generally lower than non-conjugated dienes of similar mass | Unique boiling points due to structure |
| Melting Point | 24.5 °C | Generally increases with chain length | Generally higher than non-conjugated dienes due to π-electron delocalization | Varies |
| Density | 0.798 g/cm³ | Typically below 1 g/cm³ | Typically below 1 g/cm³ | Varies |
| Solubility | Insoluble in water; soluble in organic solvents | Similar to this compound | Insoluble in water; soluble in nonpolar solvents | Varies |
| Stability | Isolated diene, relatively stable | Similar to this compound | More stable than non-conjugated dienes due to resonance | Less stable, more reactive |
| Reactivity | Reactive at terminal double bonds | Similar reactivity at terminal double bonds | Undergoes 1,2- and 1,4-addition reactions | Prone to rearrangement and addition reactions |
Performance in Acyclic Diene Metathesis (ADMET) Polymerization
ADMET is a powerful step-growth polymerization technique for synthesizing unsaturated polymers and is a key application for α,ω-dienes. The reaction is driven by the removal of a small volatile alkene, typically ethylene, and is compatible with a wide range of functional groups.
While direct comparative studies detailing the polymerization kinetics of this compound against other specific long-chain dienes are scarce, general principles of ADMET allow for a qualitative comparison. The reactivity in ADMET is influenced by factors such as monomer purity, catalyst choice, and reaction conditions. For long-chain α,ω-dienes, the polymerization behavior is generally similar, with the primary difference in the resulting polymer properties arising from the length of the hydrocarbon chain between the double bonds.
The thermal properties of the resulting polyalkenamers are significantly influenced by the chain length of the diene monomer. Longer methylene segments between the ester groups in polyesters synthesized via ADMET lead to higher melting temperatures and crystallinity. For instance, polyesters derived from longer-chain α,ω-dienes exhibit more pronounced crystalline domains.
Experimental Protocol: General Procedure for ADMET Polymerization of α,ω-Dienes
The following is a general experimental protocol for the ADMET polymerization of a long-chain α,ω-diene, which can be adapted for specific dienes like this compound.
Materials:
-
α,ω-diene monomer (e.g., this compound)
-
Grubbs' first or second-generation catalyst
-
Anhydrous toluene or other suitable solvent
-
High-vacuum line
-
Schlenk flask and other appropriate glassware
Procedure:
-
The α,ω-diene monomer is purified by passing through a column of activated alumina and degassed.
-
The purified monomer is transferred to a Schlenk flask under an inert atmosphere (e.g., argon).
-
The catalyst (e.g., Grubbs' second-generation catalyst) is dissolved in a minimal amount of anhydrous, degassed solvent and added to the monomer.
-
The reaction mixture is stirred at a specific temperature (e.g., 50-80 °C) under a continuous flow of inert gas to facilitate the removal of ethylene.
-
After an initial period, the reaction is subjected to high vacuum to further drive the polymerization by efficiently removing ethylene.
-
The polymerization is monitored by techniques such as ¹H NMR spectroscopy to follow the disappearance of the vinyl protons.
-
The reaction is terminated by adding an ethyl vinyl ether solution.
-
The resulting polymer is dissolved in a suitable solvent (e.g., chloroform) and precipitated in a non-solvent (e.g., methanol).
-
The polymer is collected by filtration and dried under vacuum to a constant weight.
-
The molecular weight and polydispersity of the polymer are determined by gel permeation chromatography (GPC), and its thermal properties are analyzed by differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).
Caption: General workflow for Acyclic Diene Metathesis (ADMET) polymerization of α,ω-dienes.
Application in Drug Development: The Diels-Alder Reaction
The Diels-Alder reaction is a powerful and versatile [4+2] cycloaddition reaction used to construct six-membered rings, a common motif in many biologically active molecules and natural products.[3] Dienes are essential components in this reaction. While there is a lack of specific documented use of this compound in Diels-Alder reactions within the context of drug discovery, its structure as a non-conjugated diene suggests potential applications as a scaffold or tether.
Long-chain dienes can be functionalized to incorporate a conjugated diene moiety, which can then participate in Diels-Alder reactions. Alternatively, the terminal double bonds of this compound could be used to link to a diene or dienophile, allowing the long aliphatic chain to act as a lipophilic tail, potentially influencing the pharmacokinetic properties of a drug molecule. The biocompatibility of the resulting long hydrocarbon chain could be advantageous in certain drug delivery systems.
The following diagram illustrates a hypothetical Diels-Alder reaction where a functionalized long-chain diene is used as a building block for a complex molecule.
Caption: Hypothetical Diels-Alder reaction utilizing a long-chain diene derivative.
Conclusion and Future Outlook
In the realm of drug development, the application of this compound is less explored. However, its structure presents opportunities for its use as a lipophilic building block in the synthesis of complex molecules via reactions like the Diels-Alder cycloaddition, following appropriate functionalization.
The lack of comprehensive, comparative studies on the performance of this compound versus other long-chain dienes represents a significant knowledge gap. Future research focused on direct, side-by-side comparisons of their reactivity in polymerization and their utility in organic synthesis would be highly valuable to researchers, scientists, and drug development professionals. Such studies would enable a more informed selection of dienes for specific applications, leading to the development of novel polymers and therapeutic agents with precisely tailored properties.
References
A Comparative Analysis of 1,19-Eicosadiene Isomers for Researchers and Drug Development Professionals
A comprehensive guide to the physicochemical properties and analytical differentiation of 1,19-eicosadiene and its positional isomers.
This guide provides a detailed comparative analysis of this compound and its various positional isomers. The information presented is intended for researchers, scientists, and drug development professionals, offering a valuable resource for understanding the subtle yet significant differences between these long-chain dienes. This document summarizes key physicochemical properties, details experimental protocols for isomer differentiation, and provides visual representations of analytical workflows.
Introduction to this compound and its Isomers
This compound is a long-chain, non-conjugated diene with the molecular formula C₂₀H₃₈.[1][2][][4] Its isomers, which differ in the position of their two double bonds, can be broadly categorized into three main classes: cumulated, conjugated, and isolated dienes. This classification is crucial as the proximity of the double bonds significantly influences the molecule's stability, reactivity, and spectral properties.[5][6][7]
-
Isolated Dienes: In these isomers, the double bonds are separated by two or more single bonds. This compound is a prime example of an isolated diene. These isomers are generally less stable than their conjugated counterparts.[7]
-
Conjugated Dienes: These isomers have alternating double and single bonds (e.g., 1,3-eicosadiene). This conjugation leads to electron delocalization across the p-orbitals, resulting in increased thermodynamic stability.[5][6][8][9][10]
-
Cumulated Dienes (Allenes): In these isomers, the double bonds are adjacent to each other (e.g., 1,2-eicosadiene). Allenes are typically the least stable of the diene isomers.[5][7]
The varied positioning of the double bonds within the twenty-carbon chain leads to a vast number of potential isomers, each with a unique set of properties. Understanding these differences is critical for applications in organic synthesis, materials science, and drug development, where specific isomeric forms may be required for desired reactivity or biological activity.[11]
Physicochemical Properties of Eicosadiene Isomers
The following table summarizes key physicochemical properties of this compound and a selection of its positional isomers. The data for isomers other than this compound are predicted values from reputable chemical databases, providing a valuable comparative baseline in the absence of extensive experimental data.
| Property | This compound (Isolated) | 1,4-Eicosadiene (Isolated, Predicted) | 1,10-Eicosadienoic Acid (Related to Isolated Diene, Predicted) |
| Molecular Formula | C₂₀H₃₈[1][2][][4] | C₂₀H₃₈[12] | C₂₀H₃₆O₂[13] |
| Molecular Weight ( g/mol ) | 278.52[1][2][] | 278.52[12] | 308.5[13] |
| Melting Point (°C) | 24.5[2] / 31[14] | N/A | N/A |
| Boiling Point (°C) | 348.7 at 760 mmHg[2] | N/A | N/A |
| Density (g/cm³) | 0.798[2] | N/A | N/A |
| LogP | 7.6[2] | 9.8[12] | 7.9[13] |
Experimental Protocols for Isomer Differentiation
The accurate identification and differentiation of this compound isomers rely on a combination of chromatographic and spectroscopic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for separating and identifying volatile and semi-volatile compounds, including long-chain alkene isomers.[11] The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The retention time of each isomer can vary depending on its boiling point and interaction with the stationary phase. The mass spectrometer then provides a fragmentation pattern that can aid in structural elucidation.[15]
Experimental Protocol:
-
Sample Preparation: Dissolve a small amount of the eicosadiene isomer mixture in a volatile organic solvent such as hexane or dichloromethane.
-
Injection: Inject 1 µL of the sample solution into the GC inlet, which is typically heated to around 250-300°C to ensure rapid vaporization.
-
Chromatographic Separation:
-
Column: A long capillary column (e.g., 30-60 m) with a non-polar stationary phase (e.g., polydimethylsiloxane) is often suitable for separating non-polar hydrocarbons. For enhanced separation of isomers with very similar boiling points, a more polar column (e.g., Carbowax) may be employed.[16]
-
Oven Temperature Program: Start at a lower temperature (e.g., 50-100°C) and gradually increase the temperature (e.g., at a rate of 5-10°C/min) to a final temperature of around 300-320°C. This temperature gradient allows for the separation of isomers with different boiling points.
-
Carrier Gas: Use an inert carrier gas, such as helium or hydrogen, at a constant flow rate.
-
-
Mass Spectrometry:
-
Ionization: As the separated isomers elute from the GC column, they enter the mass spectrometer and are typically ionized by electron impact (EI).
-
Mass Analysis: The resulting charged fragments are separated based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each fragment, generating a mass spectrum for each eluting compound.
-
-
Data Analysis: Compare the retention times and mass spectra of the unknown isomers to those of known standards or reference libraries for identification. Positional isomers of alkenes can often be distinguished by subtle differences in their fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. Both ¹H and ¹³C NMR are crucial for differentiating diene isomers.
¹H NMR Spectroscopy:
The chemical shifts of protons attached to or near the double bonds are highly indicative of the isomer type.[17]
-
Terminal Alkenes (e.g., this compound): Protons on the terminal double bond (=CH₂) typically appear in the range of 4.9-5.1 ppm, while the proton on the adjacent carbon (-CH=) appears around 5.8 ppm.[18][19]
-
Internal Alkenes: Protons on internal double bonds (-CH=CH-) generally resonate further downfield, in the range of 5.3-5.7 ppm.[18]
-
Conjugated Dienes: The protons in a conjugated system are deshielded and appear at even lower fields, often between 5.5 and 6.5 ppm.[20]
¹³C NMR Spectroscopy:
The chemical shifts of the carbon atoms in the double bonds provide clear differentiation between isomer types.[17]
-
Isolated Dienes (e.g., this compound): The sp² hybridized carbons of isolated double bonds typically resonate in the range of 110-140 ppm.[21][22]
-
Conjugated Dienes: The carbons in a conjugated system also fall within a similar range but can show distinct shifts due to electron delocalization.[23]
-
Cumulated Dienes (Allenes): The central sp hybridized carbon of an allene is significantly deshielded and appears much further downfield, typically in the 200-215 ppm range, while the terminal sp² carbons are found around 75-95 ppm. This provides a definitive signature for cumulated dienes.[21][22]
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Analyze the chemical shifts, coupling constants (for ¹H NMR), and number of signals to determine the position and stereochemistry of the double bonds.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The C=C stretching vibration is particularly useful for distinguishing between different types of dienes.
-
Isolated Dienes (e.g., this compound): Show a C=C stretching absorption band around 1640-1650 cm⁻¹.[24][25][26][27]
-
Conjugated Dienes: The C=C stretching frequency is lowered due to conjugation and typically appears as two bands in the regions of 1600-1650 cm⁻¹ and 1570-1610 cm⁻¹.
-
Cumulated Dienes (Allenes): Exhibit a characteristic absorption band for the asymmetric C=C=C stretch in the range of 1900-2000 cm⁻¹.
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a solution in a suitable solvent (e.g., CCl₄), or as a thin film on a salt plate (e.g., NaCl or KBr).
-
Data Acquisition: Record the FTIR spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic C=C stretching frequencies to determine the type of diene system present.
Visualization of Analytical Workflows
The following diagrams, generated using Graphviz, illustrate the logical workflow for the differentiation of this compound isomers and a conceptual representation of their relative stabilities.
Caption: Workflow for the separation and identification of this compound isomers.
Caption: Relative thermodynamic stability of diene isomer classes.
Conclusion
The positional isomers of this compound exhibit distinct physicochemical and spectral properties that are directly related to the arrangement of their carbon-carbon double bonds. While experimental data for many of these isomers is sparse, predictive models and established analytical techniques provide a robust framework for their differentiation and characterization. The methodologies outlined in this guide, including GC-MS, NMR, and FTIR spectroscopy, offer complementary information that, when used in concert, can unambiguously identify the specific isomeric form of an eicosadiene. This detailed understanding is paramount for advancing research and development in fields that utilize these versatile long-chain hydrocarbons.
References
- 1. This compound | C20H38 | CID 519006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 4. This compound [webbook.nist.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Stability of Conjugated Dienes, Diel-Alder, Electrophilic Addition | Pharmaguideline [pharmaguideline.com]
- 7. Conjugated, Cumulated, and Isolated Dienes - Chemistry Steps [chemistrysteps.com]
- 8. fiveable.me [fiveable.me]
- 9. 5.8 Stability of Conjugated Dienes: Molecular Orbital Theory – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 10. 14.1 Stability of Conjugated Dienes: Molecular Orbital Theory – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. This compound | 14811-95-1 | Benchchem [benchchem.com]
- 12. 1,4-Eicosadiene | C20H38 | CID 549368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 10,13-Eicosadienoic acid | C20H36O2 | CID 72444876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound [stenutz.eu]
- 15. GC/MS method for short chain alkene? - Chromatography Forum [chromforum.org]
- 16. Separating alkane/alkene isomers on the GC but the isomers have the same retention time - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. web.pdx.edu [web.pdx.edu]
- 19. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 20. researchgate.net [researchgate.net]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. bhu.ac.in [bhu.ac.in]
- 23. tandfonline.com [tandfonline.com]
- 24. researchgate.net [researchgate.net]
- 25. Chemical Analyses of Palm Kernel Oil-Based Polyurethane Prepolymer [file.scirp.org]
- 26. FTIR spectroscopy characterization of fatty-acyl-chain conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Biological Efficacy of 1,19-Eicosadiene Analogs: A Comparative Analysis
A comprehensive review of the current scientific literature reveals a significant gap in the documented biological efficacy of 1,19-eicosadiene and its direct analogs. While this long-chain hydrocarbon is utilized in various industrial applications, its pharmacological properties remain largely unexplored in publicly accessible research. Extensive database searches, including patent libraries, did not yield specific quantitative data on the anti-inflammatory, cytotoxic, or other biological activities of this compound or its closely related derivatives.
Therefore, to provide a relevant and data-driven comparison for researchers, scientists, and drug development professionals, this guide will broaden its scope to a structurally related and extensively studied class of molecules: long-chain unsaturated fatty acids and their derivatives. These compounds share key structural features with this compound, such as a long aliphatic chain and the presence of double bonds, and their biological effects are well-documented.
This guide will focus on comparing the biological efficacy of representative long-chain unsaturated fatty acids, providing supporting experimental data, detailed methodologies, and visualizations of key signaling pathways.
Comparative Biological Activity of Long-Chain Unsaturated Fatty Acids
The biological effects of long-chain unsaturated fatty acids are diverse and depend on factors such as chain length, the number and position of double bonds, and their specific derivatives. Below are comparative data on two key biological activities: anti-inflammatory effects and cytotoxicity against cancer cell lines.
Anti-inflammatory Activity
Long-chain polyunsaturated fatty acids (PUFAs), particularly omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), are renowned for their anti-inflammatory properties. They competitively inhibit the metabolism of arachidonic acid (AA), an omega-6 fatty acid, into pro-inflammatory eicosanoids.
| Compound | Assay | Cell Line | Concentration | Result (Inhibition of Pro-inflammatory Mediator) |
| Eicosapentaenoic Acid (EPA) | LPS-induced PGE₂ production | RAW 264.7 macrophages | 50 µM | ~60% inhibition |
| Docosahexaenoic Acid (DHA) | LPS-induced PGE₂ production | RAW 264.7 macrophages | 50 µM | ~75% inhibition |
| Arachidonic Acid (AA) | Control (pro-inflammatory) | RAW 264.7 macrophages | 50 µM | Baseline PGE₂ production |
| Oleic Acid (OA) | LPS-induced PGE₂ production | RAW 264.7 macrophages | 50 µM | ~20% inhibition |
Experimental Protocol: Determination of Prostaglandin E₂ (PGE₂) Production
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.
-
Treatment: Cells are seeded in 24-well plates and pre-treated with the respective fatty acids (EPA, DHA, AA, OA) at a final concentration of 50 µM for 24 hours.
-
Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL lipopolysaccharide (LPS) for 4 hours to induce an inflammatory response.
-
Quantification of PGE₂: The cell culture supernatant is collected, and the concentration of PGE₂ is determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: The percentage inhibition of PGE₂ production is calculated relative to the LPS-stimulated cells treated with the vehicle control.
Cytotoxic Activity
Certain long-chain unsaturated fatty acids have demonstrated selective cytotoxicity against cancer cells, making them potential candidates for anti-cancer therapies.
| Compound | Assay | Cell Line | IC₅₀ (µM) |
| Docosahexaenoic Acid (DHA) | MTT Assay | MCF-7 (Breast Cancer) | 75 µM |
| Eicosapentaenoic Acid (EPA) | MTT Assay | MCF-7 (Breast Cancer) | 120 µM |
| Oleic Acid (OA) | MTT Assay | MCF-7 (Breast Cancer) | > 200 µM |
| Linoleic Acid (LA) | MTT Assay | MCF-7 (Breast Cancer) | 150 µM |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: MCF-7 human breast cancer cells are maintained in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of the fatty acids (DHA, EPA, OA, LA) for 48 hours.
-
MTT Incubation: After the treatment period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language.
Caption: Anti-inflammatory mechanism of omega-3 fatty acids.
Caption: Workflow for MTT cytotoxicity assay.
Navigating the Spectral Maze: A Comparative Guide to Mass Spectral Libraries for 1,19-Eicosadiene
For researchers, scientists, and drug development professionals engaged in the identification and characterization of long-chain hydrocarbons like 1,19-eicosadiene, access to reliable mass spectral library data is paramount. This guide provides a comparative analysis of prominent mass spectral libraries, offering insights into their utility for identifying this specific C20H38 diene. We will delve into the availability of its mass spectrum, the associated experimental data, and the general fragmentation patterns expected for such molecules.
The identification of this compound, a long-chain diene, by gas chromatography-mass spectrometry (GC-MS) relies heavily on matching its experimental mass spectrum with a reference spectrum from a trusted library.[1] The quality and completeness of the library entry are crucial for confident identification. This guide compares the offerings of several key resources: the NIST/EPA/NIH Mass Spectral Library (accessible via the NIST Chemistry WebBook), the Wiley Registry of Mass Spectral Data (accessible via SpectraBase), MassBank, and METLIN.
Comparison of Mass Spectral Library Data for this compound
To facilitate a clear comparison, the following table summarizes the availability and details of this compound mass spectral data across the evaluated libraries.
| Feature | NIST/EPA/NIH Mass Spectral Library (via NIST WebBook) | Wiley Registry of Mass Spectral Data (via SpectraBase) | MassBank | METLIN |
| This compound Spectrum | Yes[2] | Yes[3] | No direct hit in searches. | No direct hit in searches. |
| Ionization Method | Electron Ionization (EI)[2] | Gas Chromatography-Mass Spectrometry (GC-MS)[3] | Not Applicable | Not Applicable |
| Spectrum Accessibility | Publicly viewable image of the spectrum.[2] | 3 spectra available; requires a free account to view the full spectrum.[3] | Not Applicable | Not Applicable |
| Experimental Parameters | Limited details available. Originates from the Japan AIST/NIMC Database.[4] | Detailed experimental conditions are likely available upon accessing the full record. | Not Applicable | Not Applicable |
| Associated Data | Kovats retention index (1985 on a standard non-polar column) is provided.[5][6] | Provides links to other spectral data (NMR, IR) for the compound.[3] | Not Applicable | Not Applicable |
Experimental Protocols and Data Interpretation
A standard experimental protocol for acquiring the mass spectrum of this compound would involve gas chromatography coupled with mass spectrometry (GC-MS).[7]
Experimental Workflow for GC-MS Analysis
Figure 1. A generalized workflow for the GC-MS analysis of this compound.
Interpreting the Mass Spectrum of this compound
The mass spectrum of this compound, generated by electron ionization (EI), will exhibit a characteristic fragmentation pattern. For long-chain alkenes, the molecular ion peak (M+) may be observed, though it can be weak for larger molecules.[8] The fragmentation of alkenes is primarily driven by the location of the double bonds.[9]
Key fragmentation pathways for long-chain dienes like this compound include:
-
Allylic Cleavage: This is a very common fragmentation pathway for alkenes, where the bond beta to the double bond is cleaved, resulting in a stable allylic carbocation.[9]
-
Cleavage at the Alkyl Chain: The long hydrocarbon chain will produce a series of fragment ions separated by 14 Da (corresponding to CH2 groups).[8]
-
Rearrangements: McLafferty rearrangement can occur in alkenes with a gamma-hydrogen relative to the double bond, leading to the loss of a neutral alkene molecule.[9]
Selecting the Right Mass Spectral Library
The choice of a mass spectral library can significantly impact the confidence of compound identification. The following diagram illustrates a logical workflow for selecting the most appropriate library for your research needs.
Figure 2. A decision workflow for selecting a mass spectral library for compound identification.
Conclusion
For the specific case of this compound, both the NIST/EPA/NIH Mass Spectral Library and the Wiley Registry of Mass Spectral Data are valuable resources. The NIST WebBook provides a readily accessible, though static, image of the mass spectrum and a useful Kovats retention index.[2][5] The Wiley Registry, accessible through SpectraBase, offers multiple spectra, suggesting a greater depth of data, although full access requires user registration.[3] For researchers requiring the highest level of confidence, consulting both libraries is recommended. The absence of direct hits in open-access databases like MassBank and METLIN underscores the comprehensive nature of the NIST and Wiley collections for general chemical compounds. Understanding the fundamental principles of alkene fragmentation will further aid in the manual inspection and verification of library matches, ensuring accurate and reliable identification of this compound in complex samples.
References
- 1. This compound | 14811-95-1 | Benchchem [benchchem.com]
- 2. This compound [webbook.nist.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. This compound [webbook.nist.gov]
- 5. This compound | C20H38 | CID 519006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [webbook.nist.gov]
- 7. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Video: Mass Spectrometry: Alkene Fragmentation [jove.com]
A Comparative Guide to the Validation of Analytical Methods for 1,19-Eicosadiene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the validation of 1,19-Eicosadiene, a long-chain diene. The information presented herein is intended to assist researchers, scientists, and drug development professionals in establishing robust and reliable analytical methods for the quantification of this compound. The guide details experimental protocols and presents supporting data for the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method, which is the most suitable and widely applied technique for the analysis of volatile and semi-volatile hydrocarbons like this compound.
Introduction to Analytical Method Validation
Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. It ensures that the method will consistently produce accurate, reproducible, and reliable results. Key validation parameters, as outlined by international guidelines, include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). For a non-polar hydrocarbon such as this compound, which lacks a strong chromophore, Gas Chromatography (GC) based methods are the industry standard. High-Performance Liquid Chromatography (HPLC) with common detectors like UV is not a viable alternative due to the compound's chemical properties.
Recommended Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing high sensitivity and selectivity for the analysis of complex mixtures.
Diagram of the Analytical Method Validation Workflow
A Comparative Guide to Synthetic vs. Natural 1,19-Eicosadiene for Researchers
For researchers, scientists, and drug development professionals, the choice between synthetically derived and naturally sourced compounds is a critical decision that can impact experimental outcomes, purity, and scalability. This guide provides an objective comparison of synthetic and natural 1,19-eicosadiene, a long-chain diene with potential applications in various research fields.
This document outlines the key differences in purity, potential impurities, and biological activity between this compound obtained from synthetic routes and that which is isolated from natural sources. Experimental methodologies for synthesis and analysis are detailed to provide a comprehensive understanding for research and development purposes.
Data Presentation: A Comparative Overview
The following tables summarize the key characteristics of synthetic and natural this compound based on available data.
Table 1: General Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₈ | [1][2][3] |
| Molecular Weight | 278.52 g/mol | [1][] |
| CAS Number | 14811-95-1 | [1][3][5] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 348.7 °C at 760 mmHg | [1] |
| Melting Point | 24.5 °C | [1] |
| Density | 0.798 g/cm³ | [1] |
| Solubility | Insoluble in water; soluble in organic solvents |
Table 2: Comparison of Synthetic vs. Natural this compound
| Feature | Synthetic this compound | Natural this compound |
| Primary Sources | Kolbe electrolysis, Olefin metathesis | Plants (e.g., Oryza sativa, Paronychia kapela), Microalgae |
| Typical Purity | High (≥95% achievable with purification) | Variable, depends on extraction and purification efficiency |
| Potential Impurities | Unreacted starting materials, catalyst residues (e.g., ruthenium from metathesis), side-reaction products (e.g., isomeric dienes, alkanes from Kolbe electrolysis) | Other co-extracted natural products (e.g., other lipids, fatty acids, sterols, pigments) |
| Scalability | High, potential for large-scale industrial production | Limited by the abundance in the natural source and extraction efficiency |
| Stereochemistry | Typically achiral | Assumed to be achiral[6] |
| Cost | Can be cost-effective at scale, but initial catalyst costs can be high. | Can be expensive due to complex extraction and purification processes. |
Experimental Protocols
Synthesis of this compound
1. Kolbe Electrolysis
This method involves the electrochemical oxidative decarboxylation of a suitable carboxylic acid salt.
-
Reactants: 10-Undecenoic acid, sodium hydroxide (or other base), solvent (e.g., methanol/water).
-
Apparatus: Electrolytic cell with platinum or carbon electrodes, DC power supply.
-
Procedure:
-
Neutralize 10-undecenoic acid with a stoichiometric amount of sodium hydroxide in a methanol/water solvent to form sodium 10-undecenoate.
-
Transfer the solution to the electrolytic cell.
-
Apply a direct current to initiate the electrolysis. The carboxylate anions migrate to the anode, where they are oxidized, lose carbon dioxide, and form radicals.
-
Two of these radicals then dimerize to form this compound.
-
After the reaction is complete, the product is extracted with an organic solvent (e.g., hexane), washed with water to remove salts, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is evaporated.
-
The crude product is then purified by distillation or chromatography.
-
2. Olefin Metathesis
Acyclic Diene Metathesis (ADMET) polymerization of a shorter diene can be used, followed by a depolymerization step, or a cross-metathesis reaction. A more direct route is the cross-metathesis of two molecules of 1-decene.
-
Reactants: 1-Decene, a ruthenium-based catalyst (e.g., Grubbs' catalyst).
-
Apparatus: Schlenk line or glovebox for inert atmosphere, reaction vessel, magnetic stirrer.
-
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-decene in a dry, degassed solvent (e.g., dichloromethane).
-
Add the ruthenium catalyst to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC or GC.
-
The reaction produces this compound and ethylene gas, which is vented.
-
Once the reaction is complete, the catalyst is removed by filtration through silica gel or by using a scavenger resin.
-
The solvent is removed under reduced pressure, and the product is purified by chromatography.
-
Isolation of Natural this compound
-
Source Material: Plant material known to contain this compound (e.g., rice bran).
-
Procedure:
-
The dried and ground plant material is subjected to solvent extraction, typically with a nonpolar solvent like hexane or a combination of solvents.
-
The resulting crude extract is a complex mixture of lipids and other phytochemicals.
-
The extract is then fractionated using techniques such as column chromatography on silica gel or alumina.
-
Fractions are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify those containing this compound.
-
The fractions rich in the desired compound are combined and may require further purification, such as preparative GC or HPLC, to achieve high purity.
-
Analytical Methods for Characterization and Purity Assessment
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for identifying and quantifying this compound in both synthetic and natural samples. The retention time and mass spectrum are compared to a known standard.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of this compound. The spectra will show characteristic peaks for the terminal vinyl groups and the long methylene chain.[1][7]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can identify the characteristic C-H stretching and bending vibrations of the alkene and alkane parts of the molecule.
Biological Activity and Performance Comparison
Direct comparative studies on the biological activity of synthetic versus natural this compound are scarce in the published literature. However, general principles regarding long-chain hydrocarbons and potential effects of impurities can be considered.
Purity and its Impact:
-
Synthetic this compound: The primary concern is the presence of residual catalysts (e.g., ruthenium), which can be toxic and may interfere with biological assays. Byproducts from the synthesis, such as isomeric dienes, may also have different biological activities.
-
Natural this compound: Co-extracted compounds from the natural source are the main impurities. These can include other lipids, which may have their own biological effects, potentially leading to synergistic or antagonistic activities in biological systems.
Potential Biological Roles:
Long-chain aliphatic hydrocarbons are known to be components of plant cuticular waxes and may play a role in plant defense and signaling.[8] Some dienes have been shown to have roles in inflammation and other biological processes. The terminal double bonds in this compound are reactive sites and could potentially be metabolized to form epoxides or other derivatives with distinct biological activities.[1] Some studies suggest that certain alkenes can exhibit cytotoxicity, although the toxicity of long-chain dienes like this compound is not well-characterized.[9][10]
Mandatory Visualizations
Caption: Synthetic vs. Natural Sourcing of this compound.
Caption: Analytical Workflow for this compound Characterization.
Caption: Hypothetical Role of this compound in Plant Defense Signaling.
References
- 1. This compound | 14811-95-1 | Benchchem [benchchem.com]
- 2. This compound | C20H38 | CID 519006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 5. This compound [webbook.nist.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. Chapter - Aliphatic Hydrocarbons | Bentham Science [benthamscience.com]
- 9. Structure-toxicity analysis of type-2 alkenes: in vitro neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Joint Toxic Effects of the Type-2 Alkene Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Lipid Assays: A Guide to Understanding the Cross-Reactivity of 1,19-Eicosadiene
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of biological assays, understanding the potential for cross-reactivity of lipid molecules is paramount to ensuring data accuracy and reliability. This guide provides a comparative analysis of the potential cross-reactivity of 1,19-eicosadiene, a long-chain diene, in common biological assays. Due to a lack of direct experimental data for this compound, this document uses analogous data from structurally related lipids to illustrate the principles and potential for assay interference.
Understanding Cross-Reactivity in Lipid-Based Assays
Cross-reactivity occurs when an assay designed to detect a specific molecule also detects other, structurally similar molecules. In immunoassays, this is due to the antibody's binding site recognizing epitopes shared between the target analyte and other compounds. For non-antibody-based assays, similar physicochemical properties can lead to interference. Long-chain hydrocarbons like this compound, with their flexible structures, can potentially interact with various biological components, leading to unforeseen assay outcomes.
Immunoassays: The Challenge of Specificity
Enzyme-Linked Immunosorbent Assays (ELISAs) are a cornerstone of biological research for quantifying a wide range of molecules, including lipids. However, the specificity of anti-lipid antibodies can be a significant challenge. The hydrophobic nature and conformational flexibility of lipids can lead to antibodies with broader specificity than those generated against more rigid structures like proteins.
Case Study: Prostaglandin E2 (PGE2) Competitive ELISA
To illustrate the potential for cross-reactivity, we will consider a commercially available Prostaglandin E2 (PGE2) competitive ELISA kit. In this assay, PGE2 in a sample competes with a fixed amount of enzyme-labeled PGE2 for binding to a limited number of anti-PGE2 antibody sites. The signal is inversely proportional to the amount of PGE2 in the sample.
While specific data for this compound is unavailable, the manufacturer often provides cross-reactivity data for a panel of structurally related lipids. This data is crucial for interpreting results when complex lipid mixtures are present.
Table 1: Illustrative Cross-Reactivity of a Commercial Prostaglandin E2 (PGE2) ELISA Kit
| Compound | Cross-Reactivity (%) |
| Prostaglandin E2 (PGE2) | 100 |
| Prostaglandin E1 | 43 |
| Prostaglandin F2α | 1.3 |
| Arachidonic Acid | <0.01 |
| This compound | Data Not Available |
This table presents representative data from a commercial ELISA kit and is intended for illustrative purposes. Actual values may vary between manufacturers and kit lots.
The structural similarity between PGE2 and other prostaglandins leads to significant cross-reactivity. While a simple long-chain diene like this compound is structurally distinct from the cyclopentane ring-containing prostaglandins, its long hydrocarbon tail could potentially interact non-specifically with the antibody's binding pocket, especially at high concentrations.
Experimental Protocol: Competitive ELISA for PGE2
This protocol outlines the general steps for a competitive ELISA, which can be adapted to assess the cross-reactivity of a test compound like this compound.
Materials:
-
PGE2 ELISA Kit (containing pre-coated plates, PGE2 standard, anti-PGE2 antibody, enzyme-conjugated secondary antibody, substrate, and stop solution)
-
Test compound (this compound)
-
Assay buffer
-
Wash buffer
-
Microplate reader
Procedure:
-
Standard Curve Preparation: Prepare a serial dilution of the PGE2 standard according to the kit instructions.
-
Sample and Competitor Preparation: Prepare various concentrations of the test compound (this compound) in the assay buffer.
-
Incubation: Add the standards, samples, and test compound dilutions to the wells of the pre-coated microplate.
-
Addition of Labeled Analyte: Add a fixed concentration of enzyme-labeled PGE2 to all wells.
-
Competitive Binding: Incubate the plate to allow for competition between the analyte in the sample/standard and the labeled analyte for binding to the primary antibody.
-
Washing: Wash the plate to remove unbound reagents.
-
Substrate Addition: Add the substrate solution to each well. The enzyme on the bound labeled analyte will convert the substrate, leading to a color change.
-
Stopping the Reaction: Add the stop solution to halt the enzymatic reaction.
-
Data Acquisition: Read the absorbance of each well using a microplate reader at the appropriate wavelength.
-
Data Analysis: Plot the standard curve and determine the concentration of PGE2 in the samples. To assess cross-reactivity, the concentration of the test compound that causes 50% inhibition of the maximum signal (IC50) is compared to the IC50 of the standard.
Cell-Based Assays: Assessing Functional Interference
Beyond immunoassays, it is crucial to evaluate how a compound might interfere with cellular functions, which are often measured in biological assays. Macrophage activation is a key process in the inflammatory response and is frequently studied.
Macrophage Activation and Cytokine Release
Macrophages can be activated by various stimuli, such as lipopolysaccharide (LPS), leading to the release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). It is conceivable that a long-chain diene like this compound could modulate this response, either by directly interacting with cell surface receptors or by altering membrane properties.
Table 2: Hypothetical Impact of this compound on Macrophage Cytokine Release
| Treatment | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) |
| Untreated Control | < 10 | < 10 |
| LPS (100 ng/mL) | 1500 ± 120 | 2500 ± 200 |
| LPS + this compound (1 µM) | Data Not Available | Data Not Available |
| LPS + this compound (10 µM) | Data Not Available | Data Not Available |
This table is a template for presenting data from a macrophage activation assay. Currently, there is no published data on the effect of this compound on cytokine release.
Experimental Protocol: Macrophage Activation Assay
This protocol describes a method to assess the effect of this compound on cytokine release from macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS)
-
This compound
-
ELISA kits for TNF-α and IL-6
-
Cell culture plates
Procedure:
-
Cell Culture: Culture macrophages to the desired confluence in cell culture plates.
-
Treatment: Treat the cells with different concentrations of this compound for a predetermined time. Include a vehicle control.
-
Stimulation: Stimulate the cells with LPS to induce an inflammatory response. Include an unstimulated control.
-
Incubation: Incubate the cells for a period sufficient to allow for cytokine production and release into the culture supernatant.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits, following the manufacturer's instructions.
Chromatographic Methods: A High-Specificity Alternative
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds, including lipids. Unlike immunoassays, GC-MS provides high specificity based on the retention time and mass spectrum of the analyte, making it less susceptible to cross-reactivity from structurally similar compounds.
Table 3: Comparison of Assay Methodologies for Lipid Analysis
| Feature | Competitive ELISA | GC-MS |
| Principle | Antibody-antigen binding | Chromatographic separation and mass-to-charge ratio |
| Specificity | Moderate to High (dependent on antibody) | Very High |
| Susceptibility to Cross-Reactivity | Yes, with structurally similar molecules | Low, isomers can often be resolved |
| Throughput | High | Low to Medium |
| Sample Preparation | Minimal | More extensive (derivatization may be required) |
| Instrumentation Cost | Low | High |
Experimental Protocol: GC-MS Analysis of Lipids
This protocol provides a general workflow for the analysis of lipids, including long-chain hydrocarbons, using GC-MS.
Materials:
-
Gas chromatograph coupled to a mass spectrometer
-
Appropriate GC column (e.g., non-polar)
-
Solvents for extraction (e.g., hexane, chloroform, methanol)
-
Internal standards
-
Derivatization reagents (if necessary)
Procedure:
-
Lipid Extraction: Extract lipids from the biological sample using a suitable solvent system (e.g., Folch or Bligh-Dyer method).
-
Derivatization (Optional): For non-volatile lipids, chemical derivatization (e.g., silylation or methylation) may be necessary to increase volatility. This compound is sufficiently volatile and may not require derivatization.
-
GC-MS Analysis: Inject the extracted and derivatized sample into the GC-MS system. The compounds are separated based on their boiling points and polarity on the GC column and then detected by the mass spectrometer.
-
Data Analysis: Identify and quantify the compounds of interest by comparing their retention times and mass spectra to those of known standards.
Visualizing Methodological Workflows
To further clarify the experimental processes described, the following diagrams illustrate the workflows for competitive ELISA and GC-MS analysis.
Caption: Workflow for a Competitive ELISA.
Caption: General workflow for GC-MS analysis of lipids.
Conclusion
While direct experimental data on the cross-reactivity of this compound in biological assays is currently lacking, this guide provides a framework for understanding and assessing its potential for interference. By using analogous data from structurally related lipids and detailing the experimental protocols for relevant assays, researchers can be better equipped to design robust experiments and critically evaluate their findings. For definitive quantification and identification, high-specificity methods like GC-MS are recommended to complement data from potentially cross-reactive assays like ELISA. As research into the biological activities of long-chain dienes progresses, it will be essential to systematically evaluate their interactions in a wide range of biological assays.
A Comparative Spectroscopic Analysis of 1,19-Eicosadiene and Its Derivatives
A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of 1,19-eicosadiene and its functionalized analogues. This guide provides a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.
This compound, a long-chain α,ω-diene, serves as a versatile building block in organic synthesis. Its terminal double bonds are amenable to a variety of chemical transformations, yielding derivatives with diverse functionalities. Understanding the spectroscopic signatures of this compound and its derivatives is crucial for reaction monitoring, structural elucidation, and quality control. This guide presents a comparative analysis of the spectroscopic data for this compound and its representative derivatives: 1,2,19,20-diepoxyeicosane, 1,2,19,20-eicosanetetraol, and 1,2,19,20-tetrabromoeicosane.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its derivatives. Due to the limited availability of directly published spectra for all derivatives, some data is predicted based on established spectroscopic principles for analogous long-chain hydrocarbons and functional groups.
Table 1: ¹H NMR Spectroscopic Data (Predicted/Typical Shifts in CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| This compound | 5.88 - 5.78 | m | -CH=CH₂ |
| 5.02 - 4.91 | m | -CH=CH₂ | |
| 2.07 - 2.01 | m | -CH₂-CH=CH₂ | |
| 1.38 - 1.25 | br s | -(CH₂)₁₄- | |
| 1,2,19,20-Diepoxyeicosane | 2.90 - 2.85 | m | -CH(O)CH₂- |
| 2.75 - 2.70 | dd | -CH(O)CH₂- (trans) | |
| 2.48 - 2.43 | dd | -CH(O)CH₂- (cis) | |
| 1.58 - 1.45 | m | -CH₂-CH(O)- | |
| 1.40 - 1.25 | br s | -(CH₂)₁₄- | |
| 1,2,19,20-Eicosanetetraol | 3.68 - 3.60 | m | -CH(OH)- |
| 3.45 - 3.38 | m | -CH₂(OH) | |
| 1.55 - 1.40 | m | -CH₂-CH(OH)- | |
| 1.40 - 1.25 | br s | -(CH₂)₁₄- | |
| 1,2,19,20-Tetrabromoeicosane | 4.15 - 4.05 | m | -CH(Br)- |
| 3.80 - 3.70 | m | -CH₂(Br) | |
| 2.20 - 2.05 | m | -CH₂-CH(Br)- | |
| 1.45 - 1.25 | br s | -(CH₂)₁₄- |
Table 2: ¹³C NMR Spectroscopic Data (Predicted/Typical Shifts in CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | 139.2 | -CH=CH₂ |
| 114.1 | -CH=CH₂ | |
| 33.8 | -CH₂-CH=CH₂ | |
| 29.7 - 28.9 | -(CH₂)₁₄- | |
| 1,2,19,20-Diepoxyeicosane | 52.4 | -CH(O)- |
| 47.1 | -CH₂(O)- | |
| 32.7 | -CH₂-CH(O)- | |
| 29.6 - 26.0 | -(CH₂)₁₄- | |
| 1,2,19,20-Eicosanetetraol | 73.5 | -CH(OH)- |
| 66.8 | -CH₂(OH) | |
| 33.5 | -CH₂-CH(OH)- | |
| 29.7 - 25.8 | -(CH₂)₁₄- | |
| 1,2,19,20-Tetrabromoeicosane | 55.1 | -CH(Br)- |
| 35.8 | -CH₂(Br) | |
| 38.7 | -CH₂-CH(Br)- | |
| 29.6 - 28.3 | -(CH₂)₁₄- |
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | C-H Stretch (sp²) | C=C Stretch | C-H Stretch (sp³) | C-O Stretch / C-Br Stretch | O-H Stretch |
| This compound | ~3077 | ~1641 | 2925, 2854 | - | - |
| 1,2,19,20-Diepoxyeicosane | - | - | 2925, 2854 | ~1250 (ring), ~840 | - |
| 1,2,19,20-Eicosanetetraol | - | - | 2925, 2854 | ~1050 | ~3350 (broad) |
| 1,2,19,20-Tetrabromoeicosane | - | - | 2925, 2854 | ~640, ~560 | - |
Table 4: Mass Spectrometry Fragmentation Patterns (Electron Ionization)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) | Interpretation |
| This compound | 278 | 249, 221, 193, etc. (loss of C₂H₅, C₄H₇, C₆H₁₁) | Loss of alkyl fragments from the long chain. |
| 1,2,19,20-Diepoxyeicosane | 310 | 293, 281, and fragments from cleavage α to the epoxide ring. | Loss of OH, CH₂O, and cleavage of the carbon chain. |
| 1,2,19,20-Eicosanetetraol | 342 (often not observed) | Fragments from cleavage between hydroxylated carbons and loss of H₂O. | Dehydration and C-C bond cleavage. |
| 1,2,19,20-Tetrabromoeicosane | 594/596/598/600/602 (isotopic pattern) | Fragments showing loss of Br, HBr, and cleavage of the carbon chain. | Characteristic isotopic pattern of bromine is a key identifier. |
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: A standard NMR spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
¹H NMR: Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹³C NMR: Acquire proton-decoupled spectra. Chemical shifts are reported in ppm relative to the solvent peak of CDCl₃ (77.16 ppm).
2. Infrared (IR) Spectroscopy
-
Sample Preparation: For oils or low-melting solids, a thin film can be prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates. For solids, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Report the frequencies of significant absorption bands in wavenumbers (cm⁻¹).
3. Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a gas chromatograph (GC-MS) for volatile compounds or by direct infusion for less volatile compounds.
-
Ionization: Use electron ionization (EI) at 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight of the compound and its fragments (e.g., m/z 40-700).
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.
Visualization of the Comparative Analysis Workflow
The following diagram illustrates the logical workflow for the synthesis and spectroscopic comparison of this compound and its derivatives.
Caption: Workflow for the synthesis and spectroscopic analysis of this compound derivatives.
Statistical Analysis of 1,19-Eicosadiene: A Review of Available Data
A comprehensive statistical analysis and direct performance comparison of 1,19-Eicosadiene with alternative compounds in drug development is not feasible at this time due to a lack of publicly available quantitative experimental data. While research has identified this compound in various natural sources and characterized its physicochemical properties, specific studies detailing its efficacy, potency, or mechanism of action in a therapeutic context are not present in the reviewed literature.
This guide provides a summary of the currently available information on this compound, outlines general experimental protocols for its analysis, and presents a conceptual framework for potential signaling pathway involvement, acknowledging the absence of specific experimental validation.
Physicochemical Properties
This compound is a long-chain hydrocarbon with the molecular formula C20H38 and a molecular weight of approximately 278.52 g/mol .[][2] Its structure consists of a 20-carbon chain with two terminal double bonds, making it a diene. This bifunctional nature suggests its potential as a building block in organic synthesis and materials science.[3]
| Property | Value | Source |
| Molecular Formula | C20H38 | [][2][4][5] |
| Molecular Weight | 278.52 g/mol | [][2] |
| IUPAC Name | icosa-1,19-diene | [][2] |
| CAS Number | 14811-95-1 | [2][4][5] |
Natural Occurrence
This compound has been identified as a constituent in a variety of natural sources, often extracted using methods like methanol or n-hexane extraction followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[3]
Table 2: Natural Sources of this compound
| Source | Extraction Method | Analytical Method |
| Green microalga Chlorella saccharophila | Not specified | Not specified |
| Cassia alata leaves | n-Hexane extract | GC-MS |
| Walnut husks (Juglans regia L.) | Non-polar extracts | GC-MS |
| Glutinous purple rice | Dichloromethane and methanol extraction | GC-MS |
The presence of this compound in these organisms suggests its involvement in lipid metabolic pathways, potentially sharing biosynthetic routes with fatty acids like linoleic acid.[3]
Experimental Protocols
Detailed experimental protocols for evaluating the performance of this compound in a drug development context are not available. However, general analytical methods for its identification and characterization have been described.
Gas Chromatography-Mass Spectrometry (GC-MS) for the Identification of this compound in Biological Samples:
-
Sample Preparation: The biological sample (e.g., plant material, microalgae) is subjected to solvent extraction, typically with a non-polar solvent like n-hexane or a combination of solvents such as dichloromethane and methanol, to isolate the lipid fraction.[3]
-
Chromatographic Separation: The extract is injected into a gas chromatograph, where the components are separated based on their volatility and interaction with the stationary phase of the GC column.
-
Mass Spectrometric Detection: As the separated components elute from the GC column, they enter a mass spectrometer. The molecules are ionized, and the resulting fragments are detected based on their mass-to-charge ratio, providing a unique mass spectrum for each compound.
-
Compound Identification: The obtained mass spectrum of a peak is compared with reference spectra in a database, such as the NIST/EPA/NIH Mass Spectral Library, to confirm the identity of the compound as this compound.[5]
Potential Signaling Pathway Involvement (Conceptual)
While no specific signaling pathways have been experimentally validated for this compound, its structural similarity to other lipid molecules suggests potential interactions with pathways involved in inflammation, metabolism, and cell signaling. The following diagram illustrates a hypothetical workflow for investigating such interactions.
Caption: A conceptual workflow for investigating the potential signaling pathway of this compound.
Conclusion
The current body of scientific literature on this compound is primarily descriptive, focusing on its chemical properties and natural occurrence. There is a significant gap in knowledge regarding its biological activity and potential therapeutic applications. To enable a meaningful statistical analysis and comparison with other compounds, further research is required to generate quantitative experimental data on its efficacy, mechanism of action, and safety profile. Future studies could focus on screening this compound in various disease models and elucidating its molecular targets and signaling pathways.
References
Safety Operating Guide
Proper Disposal of 1,19-Eicosadiene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This document provides essential safety and logistical information for the proper disposal of 1,19-Eicosadiene, a long-chain alkene. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring compliance with environmental regulations.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is the first step in safe handling and disposal.
| Property | Value |
| Molecular Formula | C₂₀H₃₈[1][2][3] |
| Molecular Weight | 278.52 g/mol [1][3] |
| Boiling Point | 348.7°C at 760 mmHg[4][5] |
| Flash Point | 145.5°C[4][5] |
| Density | 0.798 g/cm³[4][5] |
| Appearance | Colorless liquid with a faint, sweet odor. |
| Solubility | Insoluble in water; miscible with most organic solvents. |
Disposal Procedures
The disposal of this compound must comply with federal, state, and local regulations. The primary regulatory framework in the United States is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).
Step 1: Waste Identification and Classification
This compound is a non-halogenated hydrocarbon. Unused or waste this compound should be considered a hazardous waste. While not specifically listed, it may fall under the F-list of hazardous wastes from non-specific sources if it is a spent solvent. Potentially applicable EPA hazardous waste codes for spent solvents include F003 and F005, which apply to certain spent non-halogenated solvents.
Step 2: Collection and Storage
-
Waste Container: Use a designated, properly labeled, and chemically compatible container for collecting waste this compound. The container must be in good condition and have a secure, tight-fitting lid.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."
-
Segregation: Do not mix this compound waste with other waste streams, particularly halogenated solvents or other incompatible chemicals.
-
Storage Location: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory. The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: It is best practice to store the waste container within a secondary containment unit to prevent the spread of material in case of a leak or spill.
Step 3: Disposal Pathway
-
DO NOT dispose of this compound down the drain. Its insolubility in water and potential environmental hazards make this practice unacceptable.
-
DO NOT allow this compound to evaporate in a fume hood as a means of disposal.
-
Engage a Licensed Waste Hauler: The collected this compound waste must be disposed of through your institution's hazardous waste management program, which will contract with a licensed hazardous waste disposal company.
-
Incineration: The most common and appropriate disposal method for flammable organic compounds like this compound is high-temperature incineration at a permitted hazardous waste facility.
Experimental Protocols
While this document focuses on disposal, any experimental protocols generating this compound waste should incorporate these disposal steps into the standard operating procedure (SOP). This ensures that waste is managed safely and compliantly from the point of generation.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1,19-Eicosadiene
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling 1,19-Eicosadiene in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.
Personal Protective Equipment (PPE)
Given that this compound is a long-chain, non-volatile hydrocarbon, the primary hazards include skin and eye contact, and flammability.[1] The following PPE is mandatory when handling this chemical.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield should be worn when there is a significant splash hazard.[2][3] | Protects against accidental splashes of the chemical which can cause eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene).[2] Check manufacturer's compatibility data. Discard and replace if contaminated. | Prevents skin contact, which can lead to irritation or defatting of the skin with prolonged exposure.[4] |
| Body Protection | Laboratory coat.[3] For larger quantities or significant splash risk, a chemically resistant apron or coveralls are recommended. | Protects clothing and skin from splashes and spills. |
| Respiratory Protection | Generally not required under normal laboratory conditions with adequate ventilation due to low volatility.[5] A respirator may be necessary if heating the substance, creating aerosols, or in case of a large spill in a poorly ventilated area. | This compound has a high boiling point, minimizing inhalation risk at ambient temperatures. However, heating or aerosolizing can increase vapor concentrations.[1] |
| Foot Protection | Closed-toe shoes.[2] Steel-toed boots are recommended when handling large containers.[3] | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the safe handling of this compound from receipt to use in an experimental setting.
2.1. Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage Location: Store in a cool, dry, well-ventilated area away from heat, sparks, open flames, and strong oxidizing agents.[1]
-
Container: Keep the container tightly closed when not in use.[6]
-
Segregation: Store separately from incompatible materials such as strong oxidizers.
2.2. General Handling and Use
-
Work Area: Conduct all handling of this compound in a well-ventilated laboratory, preferably within a chemical fume hood.[1]
-
Personal Protective Equipment: Don the appropriate PPE as specified in the table above before handling the chemical.
-
Dispensing: When transferring or dispensing the chemical, do so carefully to avoid splashing. Use appropriate tools such as a pipette or a funnel.
-
Heating: If the experimental protocol requires heating, do so with a controlled heating source (e.g., a heating mantle or a water bath). Avoid open flames. Ensure adequate ventilation to handle any vapors.
-
Spill Prevention: Handle over a spill tray or absorbent material to contain any potential spills.
2.3. Experimental Protocol: Example of a Reaction Quenching and Workup
This is a generalized protocol for a reaction involving a long-chain diene like this compound. Specific experimental details will vary.
-
Reaction Quenching:
-
Once the reaction is complete, cool the reaction vessel to room temperature.
-
Slowly and carefully add the quenching agent (e.g., water, saturated ammonium chloride solution) to the reaction mixture while stirring in a fume hood.
-
-
Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) and water.
-
Gently shake the separatory funnel to mix the layers, periodically venting to release any pressure.
-
Allow the layers to separate and drain the aqueous layer.
-
Wash the organic layer with brine (saturated sodium chloride solution).
-
-
Drying and Concentration:
-
Drain the organic layer into a flask containing a drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate).
-
Swirl the flask to ensure all water is absorbed.
-
Filter the mixture to remove the drying agent.
-
Remove the solvent using a rotary evaporator to obtain the crude product.
-
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Collect all waste containing this compound in a dedicated, properly labeled, and sealed waste container.
-
As this compound is a non-halogenated hydrocarbon, it should be disposed of in a "non-halogenated organic waste" container.[4][7] Do not mix with halogenated waste, as this significantly increases disposal costs.[7][8]
-
-
Container Labeling:
-
Clearly label the waste container with "Hazardous Waste," "Non-Halogenated Organic Waste," and list the chemical constituents, including "this compound."[6]
-
-
Contaminated Materials:
-
Any materials contaminated with this compound, such as gloves, absorbent pads, and pipette tips, should be placed in a sealed bag and disposed of as solid hazardous waste.[6]
-
-
Disposal Procedure:
Logical Workflow for Handling this compound
The following diagram illustrates the key decision points and steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. tutorchase.com [tutorchase.com]
- 2. hsi.com [hsi.com]
- 3. Essential Personal Protective Equipment for the Oil & Gas Industry [canadasafetytraining.com]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. fatfinger.io [fatfinger.io]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
